molecular formula C9H7BrS B173804 2-(Bromomethyl)-1-benzothiophene CAS No. 10133-20-7

2-(Bromomethyl)-1-benzothiophene

Cat. No.: B173804
CAS No.: 10133-20-7
M. Wt: 227.12 g/mol
InChI Key: HGPATVJUCMLGIY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-benzothiophene is a high-value chemical building block primarily used in organic synthesis and pharmaceutical research. The benzothiophene core functionalized with a reactive bromomethyl group makes it a versatile intermediate for constructing more complex molecular architectures. Researchers utilize this compound in cross-coupling reactions and as a precursor for the development of compounds with potential biological activity. The bromomethyl group serves as an excellent leaving group, facilitating efficient nucleophilic substitution reactions to create ethers, thioethers, and amines, or to extend carbon chains. This compound is strictly for research and development purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPATVJUCMLGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545713
Record name 2-(Bromomethyl)-1-benzothiophene
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Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10133-20-7
Record name 2-(Bromomethyl)benzo[b]thiophene
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Record name 2-(Bromomethyl)-1-benzothiophene
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Record name 2-(bromomethyl)benzo[b]thiophene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-1-benzothiophene is a sulfur-containing heterocyclic compound that holds significant interest for the scientific community, particularly in the fields of medicinal chemistry and materials science. The benzothiophene scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous biologically active molecules.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, serving as a vital resource for researchers engaged in the design and synthesis of novel therapeutic agents and functional materials.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from data on its isomers and closely related analogs.

PropertyValueSource/Reference
Molecular Formula C₉H₇BrSInferred from isomeric 3-(Bromomethyl)-1-benzothiophene
Molecular Weight 227.12 g/mol Inferred from isomeric 3-(Bromomethyl)-1-benzothiophene
Appearance Likely a solid at room temperatureBased on related compounds like 2-Bromobenzothiophene which is a solid with a melting point of 37-43 °C
Solubility Expected to be soluble in common organic solvents (e.g., benzene, xylene, chloroform) and have low solubility in water.[6]Based on the general solubility of benzothiophene[6]

Spectroscopic Data

TechniqueExpected Features
¹H NMR A singlet for the bromomethyl protons (-CH₂Br) is expected in the range of 4.5-5.0 ppm. The aromatic protons on the benzothiophene ring system would appear in the downfield region, typically between 7.0 and 8.5 ppm, with coupling patterns dependent on their substitution.
¹³C NMR The carbon of the bromomethyl group is anticipated to resonate in the range of 30-40 ppm. The aromatic carbons of the benzothiophene core would appear in the region of 120-145 ppm.
IR Spectroscopy Characteristic absorption bands would include C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching within the aromatic system (1400-1600 cm⁻¹), and C-S stretching vibrations (around 687-710 cm⁻¹).[7] A C-Br stretching band would be expected in the lower frequency region (typically 500-600 cm⁻¹).
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom and the bromomethyl group.

Synthesis and Reactivity

The synthesis of this compound can be approached through various strategies developed for the functionalization of the benzothiophene core.

General Synthetic Approaches

Several methods for the synthesis of substituted benzothiophenes have been reported, which could be adapted for the preparation of this compound. These include:

  • Visible-light-promoted cyclization of disulfides and alkynes: This method offers a green and efficient route to construct the benzothiophene skeleton.[8]

  • Domino reactions: One-pot, multi-component reactions provide a powerful tool for the rapid assembly of complex benzothiophene derivatives.[9]

  • Functionalization of pre-formed benzothiophene: This can involve electrophilic substitution or metal-catalyzed cross-coupling reactions.[10]

A plausible synthetic route to this compound could involve the radical bromination of 2-methyl-1-benzothiophene using a reagent like N-bromosuccinimide (NBS) under photochemical or thermal initiation.

Reactivity

The reactivity of this compound is dictated by two main features: the reactive bromomethyl group and the aromatic benzothiophene nucleus.

  • Reactivity of the Bromomethyl Group: The C-Br bond in the bromomethyl group is susceptible to nucleophilic substitution, making this compound an excellent alkylating agent for a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules.

  • Reactivity of the Benzothiophene Core: The benzothiophene ring system can undergo electrophilic aromatic substitution. Theoretical and experimental studies on the parent benzothiophene indicate that electrophilic attack occurs preferentially at the C2 and C4 positions.[11] The presence of the bromomethyl group at the C2 position may influence the regioselectivity of further substitutions.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the searched literature, a general procedure for the C3-alkylation of benzothiophene S-oxides via an interrupted Pummerer reaction is provided as an example of benzothiophene functionalization.[12]

General Procedure for C3 C–H Alkylation of Benzothiophene S-oxides [12]

  • To a nitrogen-flushed, oven-dried reaction vessel equipped with a magnetic stir bar, add the benzothiophene S-oxide (0.2 mmol), the desired silane (0.3 mmol), and acetonitrile (1 ml).

  • Stir the mixture at 0 °C and add trifluoroacetic anhydride (TFAA) (0.3 mmol).

  • Remove the cooling bath and stir the mixture at ambient temperature overnight (approximately 16 hours).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (3 ml).

  • Extract the aqueous phase with ethyl acetate (3 x 5 ml).

  • Combine the organic phases, dry over magnesium sulfate, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography.

Applications in Drug Development and Materials Science

The benzothiophene moiety is a cornerstone in the development of new pharmaceuticals.[1][2] Its presence in drugs like the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton underscores its therapeutic importance.[9] this compound, with its reactive handle, serves as a versatile intermediate for the synthesis of a diverse library of benzothiophene derivatives for biological screening.

The potential applications of this compound and its derivatives span a wide range of therapeutic areas, including:

  • Anticancer agents[4]

  • Anti-inflammatory drugs[9]

  • Antimicrobial compounds[3]

  • Antitubercular agents[4]

  • Antidiabetic therapies[1]

In the realm of materials science, the benzothiophene core is a key component in the design of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2] The ability to functionalize the benzothiophene scaffold via the bromomethyl group allows for the fine-tuning of the electronic and physical properties of these materials.

Visualizations

Logical Relationship: Utility of this compound

Logical Flow of Utility A This compound B Reactive Bromomethyl Group (Nucleophilic Substitution) A->B C Benzothiophene Scaffold (Privileged Structure) A->C D Synthesis of Diverse Derivatives B->D C->D E Drug Discovery (e.g., Anticancer, Antimicrobial) D->E F Materials Science (e.g., Organic Semiconductors) D->F

Caption: Utility of this compound.

Experimental Workflow: General Synthesis of Functionalized Benzothiophenes

General Synthetic Workflow Start Starting Materials (e.g., Benzothiophene S-oxide, Silane) Step1 Reaction Setup (Inert atmosphere, solvent) Start->Step1 Step2 Addition of Reagents (e.g., TFAA at 0°C) Step1->Step2 Step3 Reaction Progression (Stirring at room temperature) Step2->Step3 Step4 Workup (Quenching, Extraction) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Final Product (Functionalized Benzothiophene) Step5->End

References

An In-depth Technical Guide to 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-benzothiophene, a key heterocyclic intermediate in organic synthesis and drug discovery. The document details its chemical identity, synthesis, and its role as a versatile scaffold in the development of therapeutic agents. Particular emphasis is placed on the quantitative biological data of its derivatives, detailed experimental protocols, and the visualization of relevant biological pathways and synthetic workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.

Chemical Identity and Properties

This compound, also known as 2-(bromomethyl)benzo[b]thiophene, is a sulfur-containing heterocyclic compound. Its structure features a benzene ring fused to a thiophene ring, with a bromomethyl substituent at the 2-position of the thiophene ring. This reactive bromomethyl group makes it a valuable building block for the synthesis of a wide array of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 10133-20-7[1][2]
Molecular Formula C₉H₇BrS[1]
Molecular Weight 227.12 g/mol [1]
Appearance White to off-white solid
Melting Point 30-33 °C[3]
Boiling Point 221-222 °C[3]
Solubility Insoluble in water; soluble in common organic solvents like acetone, ether, and benzene.[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the radical bromination of 2-methyl-1-benzothiophene. This reaction is a common and efficient method for introducing a bromine atom onto a benzylic-like position.

General Reaction Scheme

The overall reaction involves the treatment of 2-methyl-1-benzothiophene with a brominating agent, most commonly N-bromosuccinimide (NBS), in the presence of a radical initiator and a suitable solvent.

G cluster_0 Synthesis of this compound 2-methyl-1-benzothiophene 2-Methyl-1-benzothiophene Product This compound 2-methyl-1-benzothiophene->Product Reaction NBS N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN or light) NBS->Product Solvent Solvent (e.g., CCl4) Solvent->Product Byproduct Succinimide Product->Byproduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Free-Radical Bromination

This protocol is adapted from standard procedures for benzylic bromination.

Materials:

  • 2-Methyl-1-benzothiophene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-benzothiophene in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution. Alternatively, the reaction can be initiated by shining a UV lamp on the flask.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Role in Drug Development and Biological Activity

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved drugs.[4] this compound serves as a crucial intermediate for the synthesis of these derivatives due to the reactivity of its bromomethyl group, which allows for the facile introduction of various functional groups.

Derivatives of benzothiophene have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[5][6]

Antimicrobial Activity

Numerous studies have reported the significant antimicrobial properties of benzothiophene derivatives against a range of bacterial and fungal pathogens. The tables below summarize the Minimum Inhibitory Concentration (MIC) values for selected benzothiophene derivatives.

Table 2: Antibacterial Activity of Selected Benzothiophene Derivatives (MIC in µg/mL)

CompoundE. coliP. aeruginosaS. aureusB. subtilisReference
Derivative 120>1001020[7]
Derivative 2>100>1002020[7]
Derivative 30.64 - 19.920.72 - 45.301.11 - 99.92-[8]
Fluorinated Hybrid 3a--2-[9]
Fluorinated Hybrid 3d--1-[9]
3-Halobenzo[b]thiophene 25--1616[10]
3-Halobenzo[b]thiophene 26--1616[10]

Table 3: Antifungal Activity of Selected Benzothiophene Derivatives (MIC in µg/mL)

CompoundC. albicansA. nigerA. clavatusReference
Derivative 4f125250250[1]
Derivative 4g125250250[1]
Derivative 4h125250250[1]
3-Halobenzo[b]thiophene 19128--[10]
3-Halobenzo[b]thiophene 2516--[10]
3-Halobenzo[b]thiophene 2616--[10]
Anticancer Activity

Benzothiophene derivatives have also been extensively investigated for their potential as anticancer agents. The following table presents the half-maximal inhibitory concentration (IC₅₀) values of some of these compounds against various cancer cell lines.

Table 4: Cytotoxic Activity of Selected Benzothiophene Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)A549 (Lung)U87MG (Glioblastoma)Reference
Derivative 215.6 - 23.915.6 - 23.9---[11]
Derivative 515.6 - 23.915.6 - 23.9---[11]
Derivative 1415.6 - 23.915.6 - 23.9---[11]
Derivative 1515.6 - 23.915.6 - 23.9---[11]
Thiophene carboxamide 2b--5.46--[12]
Thiophene carboxamide 2d--8.85--[12]
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide b19---4.8-[4]
5-hydroxybenzothiophene 16b----low IC50[13]

Signaling Pathways and Experimental Workflows

To illustrate the role of benzothiophene-containing compounds in drug development, we present two diagrams: the mechanism of action of Zileuton, an anti-asthmatic drug, and the synthetic workflow for Raloxifene, a selective estrogen receptor modulator (SERM).

Zileuton's Mechanism of Action: Inhibition of the Arachidonic Acid Pathway

Zileuton, which contains a benzothiophene moiety, is a 5-lipoxygenase inhibitor. It blocks the synthesis of leukotrienes, which are inflammatory mediators involved in asthma.[14][15][16][17][18] The following diagram illustrates this inhibitory action within the arachidonic acid cascade.

Zileuton_Pathway cluster_pathway Arachidonic Acid Cascade Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) Arachidonic_Acid->Leukotrienes 5-LOX PLA2 Phospholipase A2 5_LOX 5-Lipoxygenase (5-LOX) Inflammation Inflammation Bronchoconstriction Leukotrienes->Inflammation Zileuton Zileuton Zileuton->5_LOX Inhibits

Caption: Zileuton inhibits 5-lipoxygenase, blocking leukotriene synthesis.

Synthetic Workflow for Raloxifene

Raloxifene is a complex molecule whose synthesis involves multiple steps, often starting from simpler benzothiophene precursors. The following diagram outlines a generalized synthetic route to Raloxifene, highlighting the key transformations.[19][20][21]

Raloxifene_Synthesis cluster_synthesis Raloxifene Synthetic Workflow Start 3-Methoxy- benzenethiol Intermediate1 α-(3-Methoxyphenylthio)- 4-methoxyacetophenone Start->Intermediate1 Alkylation Intermediate2 6-Methoxy-2-(4-methoxy- phenyl)benzo[b]thiophene Intermediate1->Intermediate2 Cyclization Intermediate3 Friedel-Crafts Acylation Product Intermediate2->Intermediate3 Friedel-Crafts Acylation Raloxifene Raloxifene Intermediate3->Raloxifene Demethylation

Caption: A simplified workflow for the multi-step synthesis of Raloxifene.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile reactivity, coupled with the proven therapeutic potential of the benzothiophene scaffold, makes it a valuable starting material for the synthesis of novel bioactive molecules. This guide has provided a detailed overview of its chemical properties, a practical protocol for its synthesis, and a summary of the biological activities of its derivatives, supported by quantitative data. The included diagrams of a key signaling pathway and a synthetic workflow further illustrate the relevance of benzothiophenes in medicinal chemistry. It is anticipated that the information compiled herein will aid researchers in their efforts to design and synthesize new and effective therapeutic agents.

References

A Technical Guide to the Molecular Structure and Properties of 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 1-benzothiophene scaffold is a prominent heterocyclic core in medicinal chemistry and materials science, valued for its diverse biological activities and electronic properties.[1] Functionalized derivatives serve as crucial building blocks for synthesizing more complex, high-value molecules. This guide provides a detailed technical overview of 2-(Bromomethyl)-1-benzothiophene, a key reactive intermediate. It covers the molecule's structural and physicochemical properties, a detailed protocol for its synthesis and characterization, and its primary reactivity pathways, offering a foundational resource for its application in research and development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound. The structure consists of a benzene ring fused to a thiophene ring, with a bromomethyl substituent at the C2 position of the thiophene ring. This substituent is the primary site of reactivity, making the molecule a potent alkylating agent and a valuable synthetic intermediate.

The key structural and physicochemical data are summarized in the table below.

PropertyValueReference
IUPAC Name This compound
CAS Number 10133-20-7
Molecular Formula C₉H₇BrS
Molecular Weight 227.12 g/mol
Canonical SMILES C1=CC=C2C(=C1)C(=CS2)CBr
InChI Key WYKHJZSILIVQKU-UHFFFAOYSA-N (Isomer)

Synthesis and Characterization

The most direct and common method for synthesizing this compound is through the radical bromination of its precursor, 2-methyl-1-benzothiophene. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Synthetic Workflow Diagram

The logical flow for the synthesis and purification of the target compound is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 2-Methyl-1-benzothiophene C Reaction Mixture (Reflux, 2-4h) A->C B Reagents: NBS, AIBN (cat.) Solvent: CCl₄ or Benzene B->C D Workup: Filter succinimide, wash with Na₂S₂O₃(aq) C->D Cooling E Column Chromatography (Silica Gel) D->E Crude Product F This compound E->F Purified Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via radical bromination of 2-methyl-1-benzothiophene.

Materials:

  • 2-Methyl-1-benzothiophene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-1-benzothiophene and anhydrous CCl₄ under a nitrogen atmosphere.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux (approx. 77°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to room temperature. The by-product, succinimide, will precipitate.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization Data

The structural identity and purity of the synthesized compound can be confirmed using standard spectroscopic techniques. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR δ (ppm) ~7.2-7.9 (m, 4H, Ar-H) : Complex multiplet for the four protons on the benzene ring. δ (ppm) ~7.2 (s, 1H, Thiophene-H) : Singlet for the proton at the C3 position. δ (ppm) ~4.8 (s, 2H, -CH₂Br) : Singlet for the two methylene protons adjacent to the bromine atom.
¹³C NMR Expected signals for 9 unique carbons. The methylene carbon (-CH₂Br) signal would appear around δ 30-35 ppm . Aromatic carbons would appear in the δ 120-145 ppm range.
Mass Spec (MS) Molecular ion peak (M⁺) showing a characteristic isotopic pattern for bromine: two peaks of nearly equal intensity at m/z 226 (⁷⁹Br) and m/z 228 (⁸¹Br) .
Infrared (IR) ~3100-3000 cm⁻¹ : Aromatic C-H stretch. ~2950-2850 cm⁻¹ : Aliphatic C-H stretch. ~1600-1450 cm⁻¹ : Aromatic C=C skeletal vibrations. ~1250 cm⁻¹ : C-H in-plane bend. ~600-700 cm⁻¹ : C-Br stretch.

Reactivity and Applications in Drug Development

The utility of this compound in synthesis stems from the high reactivity of the C-Br bond in the bromomethyl group. This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions.

Primary Reactivity Pathway

The primary application of this molecule is as an alkylating agent to introduce the "benzothiophen-2-ylmethyl" moiety into a target structure. It reacts readily with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This versatility is crucial in the construction of complex molecules, particularly in the synthesis of pharmaceutical agents and functional materials.[2][3] The development of new synthetic methodologies for creating functionalized heterocycles is of critical importance to medicinal chemists.[4]

Reactivity_Pathway reactant This compound product Alkylated Product (C-N, C-S, or C-O bond formed) reactant->product SN2 Reaction nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) nucleophile->product byproduct HBr product->byproduct +

Caption: General reactivity of this compound.

Role in Drug Discovery

Heterocyclic compounds are foundational in medicinal chemistry, with over 85% of biologically active entities containing such a ring system.[5][6] The benzothiophene core itself is present in several approved drugs, including raloxifene (an estrogen receptor modulator) and zileuton (an asthma medication).[1][7]

This compound serves as a key intermediate for synthesizing analogs of these drugs or for creating entirely new chemical entities. By reacting it with various nucleophilic scaffolds, researchers can rapidly generate libraries of compounds. These libraries can then be screened for biological activity against various targets, such as enzymes or receptors, accelerating the hit-to-lead phase of drug discovery. The ability to introduce the rigid, lipophilic benzothiophene group can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties.

References

Synthesis of 2-(Bromomethyl)-1-benzothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-(Bromomethyl)-1-benzothiophene, a key intermediate in the development of various biologically active compounds. The synthesis is presented as a two-step process, commencing with the formation of 2-methyl-1-benzothiophene, followed by the selective bromination of the methyl group. This document details the experimental protocols, summarizes quantitative data, and illustrates the synthetic and relevant biological pathways.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step synthetic sequence. The first step involves the synthesis of the precursor, 2-methyl-1-benzothiophene. A prevalent method for this is the reaction of thiophenol with chloroacetone to form an intermediate, which is subsequently cyclized. The second step is the selective free-radical bromination of the methyl group of 2-methyl-1-benzothiophene.

Synthetic Pathway for this compound Thiophenol Thiophenol Intermediate 1-(Phenylthio)propan-2-one Thiophenol->Intermediate Base Chloroacetone Chloroacetone Chloroacetone->Intermediate Methylbenzothiophene 2-Methyl-1-benzothiophene Intermediate->Methylbenzothiophene Acid-catalyzed cyclization FinalProduct This compound Methylbenzothiophene->FinalProduct Radical initiator, heat or light NBS N-Bromosuccinimide (NBS) NBS->FinalProduct

Figure 1: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1-benzothiophene

This procedure involves the initial S-alkylation of thiophenol with chloroacetone, followed by an acid-catalyzed intramolecular cyclization.

Materials:

  • Thiophenol

  • Chloroacetone

  • Sodium hydroxide (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • S-Alkylation: To a solution of thiophenol in ethanol, an equimolar amount of sodium hydroxide is added. The mixture is stirred until the sodium hydroxide has dissolved. Chloroacetone is then added dropwise at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction (monitored by TLC). The solvent is then removed under reduced pressure.

  • Work-up and Isolation of Intermediate: The residue is taken up in dichloromethane and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 1-(phenylthio)propan-2-one, which can be used in the next step without further purification.

  • Cyclization: The crude 1-(phenylthio)propan-2-one is added to polyphosphoric acid. The mixture is heated to 100-190°C for several hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured onto ice. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford 2-methyl-1-benzothiophene.

Step 2: Synthesis of this compound

This step involves the free-radical bromination of the methyl group of 2-methyl-1-benzothiophene using N-bromosuccinimide (NBS).

Materials:

  • 2-Methyl-1-benzothiophene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN) as a radical initiator

  • Carbon tetrachloride or other suitable non-polar solvent

  • Dichloromethane (for extraction)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: A solution of 2-methyl-1-benzothiophene in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagents: N-Bromosuccinimide and a catalytic amount of benzoyl peroxide are added to the solution.

  • Reaction Conditions: The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the radical reaction. The reaction is monitored by TLC for the disappearance of the starting material.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with water to remove any remaining NBS and succinimide. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of 2-methyl-1-benzothiophene and its subsequent bromination.

Step 1: Synthesis of 2-Methyl-1-benzothiophene
Parameter Value
Starting MaterialsThiophenol, Chloroacetone
Cyclization CatalystPolyphosphoric Acid
Reaction Temperature (Cyclization)100-190°C
Reaction Time (Cyclization)2-4 hours
Yield 60-80%
Step 2: Synthesis of this compound
Parameter Value
Starting Material2-Methyl-1-benzothiophene
Brominating AgentN-Bromosuccinimide (NBS)
Radical InitiatorBenzoyl Peroxide or AIBN
SolventCarbon Tetrachloride
Reaction ConditionsReflux with light irradiation
Reaction Time1-3 hours
Yield 70-90%

Biological Significance and Drug Development Workflow

Benzothiophene derivatives are recognized for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] These compounds have been investigated as inhibitors of various signaling pathways implicated in disease. For instance, some benzothiophene derivatives have been shown to target the RhoA/ROCK and STAT3 signaling pathways, which are crucial in cancer cell proliferation, migration, and survival.[4][5]

RhoA_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR RhoA_GDP RhoA-GDP (Inactive) Receptor->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phosphorylated MLC (p-MLC) MLC->pMLC Actin Actin Cytoskeleton Reorganization pMLC->Actin Cell Migration Cell Migration Actin->Cell Migration Invasion Invasion Actin->Invasion Proliferation Proliferation Actin->Proliferation Benzothiophene Benzothiophene Derivative (Inhibitor) Benzothiophene->RhoA_GTP Inhibits

Figure 2: Simplified RhoA/ROCK signaling pathway and the inhibitory action of certain benzothiophene derivatives.

The development of new drugs based on the benzothiophene scaffold typically follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_preclinical Preclinical Studies Synthesis Synthesis of Benzothiophene Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design InVivo In Vivo Animal Models Lead_Opt->InVivo ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) InVivo->ADMET

Figure 3: General workflow for the development of benzothiophene-based drug candidates.

This guide provides a foundational understanding of the synthesis and potential applications of this compound. The detailed protocols and workflow diagrams are intended to support researchers in their efforts to explore the therapeutic potential of this important class of molecules.

References

An In-depth Technical Guide to the Electrophilic Substitution of 1-Benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzothiophene, a bicyclic aromatic heterocycle, is a prominent scaffold in numerous pharmaceuticals and functional organic materials. Its reactivity towards electrophiles is a cornerstone of its synthetic utility. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 1-benzothiophene, focusing on the underlying principles of regioselectivity, detailed experimental protocols for key transformations, and a thorough analysis of substituent effects. Quantitative data on product distributions and reaction yields are systematically presented to aid in reaction planning and optimization. Furthermore, mechanistic pathways and experimental workflows are visualized using DOT language diagrams to provide a clear and concise understanding of the chemical processes.

Core Principles of Reactivity and Regioselectivity

1-Benzothiophene is an aromatic compound, possessing a 10π-electron system. The fusion of the benzene and thiophene rings results in a molecule that is generally less reactive towards electrophiles than thiophene but more reactive than benzene. The lone pair of electrons on the sulfur atom participates in the π-system, influencing the electron density distribution across the ring system.

Electrophilic attack on the 1-benzothiophene nucleus predominantly occurs on the thiophene ring, which is more activated than the benzene ring. The primary sites of substitution are the C2 and C3 positions. The regioselectivity is governed by the relative stability of the Wheland intermediates (also known as σ-complexes or arenium ions) formed upon electrophilic attack.

Attack at the C3 position is generally favored.[1] This preference can be rationalized by examining the resonance structures of the corresponding carbocation intermediate. Attack at C3 allows for the positive charge to be delocalized over the benzene ring and the sulfur atom without disrupting the aromaticity of the benzene ring in one of the key resonance contributors.

In contrast, attack at the C2 position leads to an intermediate where the positive charge is also delocalized, but the resonance structures that involve the sulfur atom are less stable as they place a positive charge on the more electronegative sulfur atom. However, the balance between C2 and C3 substitution can be influenced by the nature of the electrophile, the reaction conditions, and the presence of substituents on the benzothiophene ring.[2]

Key Electrophilic Substitution Reactions: Data and Protocols

This section details common electrophilic substitution reactions of 1-benzothiophene, presenting quantitative data in tabular format and providing detailed experimental methodologies.

Nitration

Nitration of 1-benzothiophene typically yields a mixture of 3-nitro-1-benzothiophene as the major product, along with other isomers. The regioselectivity can be influenced by the nitrating agent and reaction conditions.

Table 1: Regioselectivity of Nitration of 1-Benzothiophene

Nitrating AgentSolventTemperature (°C)Product DistributionTotal Yield (%)Reference
HNO₃/H₂SO₄Ac₂O0-53-NO₂ (major), 2-NO₂, 4-NO₂, 6-NO₂, 7-NO₂-[3]
KNO₃/H₂SO₄H₂SO₄03,6-dinitro (major), other dinitro isomers-[3]

Experimental Protocol: Nitration of 1-Benzothiophene [3]

  • To a stirred solution of 1-benzothiophene (1.0 g, 7.45 mmol) in acetic anhydride (10 mL) at 0 °C, a cooled mixture of fuming nitric acid (0.4 mL) and acetic anhydride (2 mL) is added dropwise.

  • The reaction mixture is stirred at 0-5 °C for 1 hour.

  • The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and recrystallized from ethanol to afford a mixture of nitrobenzothiophenes.

  • Separation of the isomers can be achieved by column chromatography on silica gel.

Halogenation

Bromination of 1-benzothiophene typically affords 3-bromo-1-benzothiophene as the major product.

Table 2: Regioselectivity of Bromination of 1-Benzothiophene

Brominating AgentSolventTemperature (°C)Product(s)Yield (%)Reference
Br₂Acetic AcidRoom Temp.3-Bromo-1-benzothiopheneHigh[4]
NBSCCl₄Reflux3-Bromo-1-benzothiopheneGood[4]

Experimental Protocol: Bromination of 1-Benzothiophene with N-Bromosuccinimide (NBS) [4]

  • A solution of 1-benzothiophene (1.34 g, 10 mmol) and N-bromosuccinimide (1.78 g, 10 mmol) in carbon tetrachloride (50 mL) is refluxed for 2 hours. A catalytic amount of benzoyl peroxide can be added to initiate the reaction.

  • The reaction mixture is cooled to room temperature, and the succinimide is removed by filtration.

  • The filtrate is washed with a 10% sodium thiosulfate solution and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

  • The residue is purified by distillation or column chromatography to yield 3-bromo-1-benzothiophene.

Friedel-Crafts Acylation

Friedel-Crafts acylation of 1-benzothiophene with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst typically results in the formation of 3-acyl-1-benzothiophenes. However, under certain conditions, 2-acylation can be observed.[5]

Table 3: Regioselectivity of Friedel-Crafts Acylation of 1-Benzothiophene

Acylating AgentLewis AcidSolventProduct(s)Yield (%)Reference
Acetyl ChlorideAlCl₃CS₂3-Acetyl-1-benzothiophene85[6]
Acetic AnhydrideBF₃·Et₂O-2-Acetyl-1-benzothiophene and 3-Acetyl-1-benzothiophene-[5]

Experimental Protocol: Friedel-Crafts Acetylation of 1-Benzothiophene [6]

  • To a stirred suspension of anhydrous aluminum chloride (1.60 g, 12 mmol) in carbon disulfide (20 mL), a solution of acetyl chloride (0.85 g, 10.8 mmol) in carbon disulfide (5 mL) is added dropwise at 0 °C.

  • A solution of 1-benzothiophene (1.34 g, 10 mmol) in carbon disulfide (10 mL) is then added dropwise to the mixture.

  • The reaction is stirred at room temperature for 2 hours and then refluxed for 1 hour.

  • The reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the residue is purified by vacuum distillation or recrystallization to give 3-acetyl-1-benzothiophene.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides a mild and efficient method for the formylation of 1-benzothiophene, yielding 1-benzothiophene-3-carbaldehyde.[7]

Table 4: Vilsmeier-Haack Formylation of 1-Benzothiophene

ReagentsSolventProductYield (%)Reference
POCl₃/DMFDichloromethane1-Benzothiophene-3-carbaldehyde80-90[7]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzothiophene [1]

  • To a stirred solution of N,N-dimethylformamide (DMF; 10 mL) at 0 °C, phosphorus oxychloride (POCl₃; 2.0 mL, 21.8 mmol) is added dropwise.

  • The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • A solution of 1-benzothiophene (2.68 g, 20 mmol) in DMF (5 mL) is then added dropwise.

  • The reaction mixture is heated to 80 °C and stirred for 2 hours.

  • After cooling, the mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford 1-benzothiophene-3-carbaldehyde.

Mechanistic Insights and Visualizations

The regioselectivity of electrophilic substitution on 1-benzothiophene can be understood by examining the stability of the carbocation intermediates.

Caption: Regioselectivity of electrophilic attack on 1-benzothiophene.

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, which then acts as the electrophile.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ (CH₃)₂N=CHCl ]⁺ PO₂Cl₂⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Benzothiophene 1-Benzothiophene Intermediate Iminium Ion Intermediate Benzothiophene->Intermediate Attack by Benzothiophene Product 1-Benzothiophene-3-carbaldehyde Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation of 1-benzothiophene.

Substituent Effects

The presence of substituents on the 1-benzothiophene ring can significantly influence the rate and regioselectivity of subsequent electrophilic substitution reactions.

  • Electron-donating groups (EDGs) , such as alkyl, alkoxy, and amino groups, activate the ring system towards electrophilic attack.

    • EDGs on the benzene ring (positions 4, 5, 6, and 7) generally direct incoming electrophiles to the thiophene ring (C2 or C3), with the exact position depending on the nature and position of the EDG. An EDG at C5 or C7 tends to direct substitution to the C4 and C6 positions of the benzene ring.

    • EDGs on the thiophene ring (C2 or C3) further activate that ring and can influence the position of the second substitution.

  • Electron-withdrawing groups (EWGs) , such as nitro, cyano, and acyl groups, deactivate the ring system.

    • EWGs on the benzene ring make the entire molecule less reactive but still favor substitution on the thiophene ring.

    • EWGs on the thiophene ring deactivate it, and under forcing conditions, substitution may occur on the benzene ring. For instance, nitration of 3-nitro-1-benzothiophene occurs on the benzene ring.[3]

Conclusion

The electrophilic substitution of 1-benzothiophene is a versatile and powerful tool for the synthesis of functionalized derivatives with applications in medicinal chemistry and materials science. A thorough understanding of the principles of regioselectivity, guided by the stability of reaction intermediates and the influence of substituents, is crucial for predictable and efficient synthesis. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field, enabling the rational design and execution of synthetic strategies targeting novel 1-benzothiophene-based molecules.

References

physical and chemical properties of 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(Bromomethyl)-1-benzothiophene, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2-Bromo-5-methyl-1-benzothiophene[1]2-Bromobenzo[b]thiophene[2]Benzo[b]thiophene[3]
CAS Number 10133-20-7[4]111860-00-5[1]5394-13-8[2]95-15-8[3]
Molecular Formula C₉H₇BrS[4]C₉H₇BrS[1]C₈H₅BrS[2]C₈H₆S[3]
Molecular Weight 227.12 g/mol [4]227.12 g/mol [1]213.09 g/mol [2]134.20 g/mol [3]
Melting Point Data not available92 °C[1]37-43 °C[2]32 °C[3]
Boiling Point Data not available302.3 °C at 760 mmHg[1]Data not available221 °C[3]
Appearance Likely a solidYellow solid[1]Solid[2]White solid[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane and chloroform. Insoluble in water.[5]Insoluble in water; Soluble in common organic solvents like dichloromethane, chloroform.[5]Data not availableSoluble in alcohol, ether, acetone, and benzene; insoluble in water.[6]

Chemical Synthesis and Reactivity

Synthesis

The synthesis of this compound can be conceptualized through established methods for the functionalization of benzothiophenes. A common strategy involves the radical bromination of 2-methyl-1-benzothiophene.

Experimental Workflow for a General Synthesis:

G start Start with 2-Methyl-1-benzothiophene reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (initiator) Carbon Tetrachloride (solvent) start->reagents Add reaction Reflux reagents->reaction workup Cool reaction mixture Filter to remove succinimide Evaporate solvent reaction->workup purification Column chromatography or Recrystallization workup->purification product This compound purification->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-benzothiophene (1 equivalent) in a suitable solvent such as carbon tetrachloride.

  • Initiation: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid succinimide by-product and wash it with a small amount of cold solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield pure this compound.

Chemical Reactivity

The primary reactive site of this compound is the bromomethyl group. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups at the 2-position of the benzothiophene ring system, making it a versatile intermediate for the synthesis of more complex molecules.

Signaling Pathway of a Typical Nucleophilic Substitution Reaction:

G reactant This compound product 2-(Nu-methyl)-1-benzothiophene reactant->product SN2 reaction nucleophile Nucleophile (Nu-) nucleophile->reactant leaving_group Bromide ion (Br-) product->leaving_group

Caption: Nucleophilic substitution at the benzylic carbon.

Spectroscopic Data (Predicted and from Related Compounds)

Table 2: Predicted and Reference Spectroscopic Data

TechniquePredicted/Reference Data for this compoundReference Compound and Data
¹H NMR A singlet for the -CH₂Br protons is expected around δ 4.5-5.0 ppm. Aromatic protons would appear in the region of δ 7.0-8.0 ppm.For methyl 2-(bromomethyl)benzoate, the -CH₂Br singlet appears at δ 4.96 ppm.[7]
¹³C NMR The benzylic carbon of the -CH₂Br group is expected to have a chemical shift in the range of δ 30-40 ppm. Aromatic carbons would appear between δ 120-145 ppm.¹³C NMR data for 2-bromobenzothiophene shows signals in the aromatic region.[8]
FTIR (cm⁻¹) Characteristic peaks for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Br stretching (around 600-500 cm⁻¹).The FTIR spectrum of benzo[b]thiophene shows characteristic aromatic C-H and C=C stretching bands.[9]
Mass Spectrometry (m/z) The molecular ion peak [M]⁺ would be expected at m/z 226 and 228 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A major fragment would be the loss of Br (m/z 147), corresponding to the benzothienyl-2-methyl cation.The mass spectrum of 2-bromobenzothiophene shows the molecular ion and fragmentation patterns.[8] The fragmentation of various benzothiophene derivatives has been studied, often involving cleavage of bonds attached to the ring.[6]

Biological Activity and Potential Applications

Benzothiophene and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer[10][11][12], anti-inflammatory[10], and antimicrobial properties. The functionalization of the benzothiophene core is a key strategy in the development of new therapeutic agents.

While specific studies on the biological activity of this compound are limited, its reactive nature makes it a valuable precursor for the synthesis of a library of compounds for biological screening. For instance, novel 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy.[13][14] Additionally, other benzothiophene derivatives have been investigated as anticancer agents targeting the RhoA/ROCK pathway.[15]

Logical Relationship for Drug Discovery:

G start This compound synthesis Synthesis of Derivatives start->synthesis screening Biological Screening (e.g., anticancer, anti-inflammatory) synthesis->screening hit Identification of 'Hit' Compounds screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

Caption: Role as a key intermediate in drug discovery.

Safety and Handling

Conclusion

This compound is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its reactivity allows for the straightforward synthesis of a wide array of derivatives. While specific data for the parent compound is limited, the extensive research on the benzothiophene scaffold highlights the promise of its derivatives as candidates for the development of novel therapeutic agents and functional materials. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this compound.

References

Stability and Storage of 2-(Bromomethyl)-1-benzothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Bromomethyl)-1-benzothiophene. Due to the limited availability of specific public data on this compound, this guide synthesizes information from structurally related molecules, including benzothiophenes and benzylic bromides, to establish best practices for handling and storage. It outlines potential degradation pathways and provides a general framework for experimental stability testing. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development to ensure the integrity and reliability of this compound in their work.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science, often used as a building block in the synthesis of more complex molecules. The presence of a reactive bromomethyl group attached to the benzothiophene core suggests a potential for instability if not handled and stored correctly. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for maintaining the quality of pharmaceutical intermediates and final products. This guide addresses the key aspects of stability and storage for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its parent compound, benzothiophene, is provided in Table 1. These properties are essential for understanding the compound's behavior under various conditions.

Table 1: Chemical and Physical Properties

PropertyThis compoundBenzothiophene
Molecular Formula C₉H₇BrSC₈H₆S[1]
Molecular Weight 227.12 g/mol 134.20 g/mol [1]
Appearance Solid (form not specified)White solid[1]
Melting Point Data not available32 °C[1]
Boiling Point Data not available221 °C[1]
Solubility Data not availableSoluble in alcohol, acetone, ether, benzene; insoluble in water[2]

Stability Profile and Potential Degradation

Factors Affecting Stability
  • Temperature: Elevated temperatures are likely to accelerate degradation reactions. For the related compound 3-(Bromomethyl)benzo[b]thiophene, storage in a freezer at under -20°C is recommended, suggesting thermal sensitivity[3].

  • Light: Aromatic and heterocyclic compounds can be susceptible to photodegradation. It is advisable to protect this compound from light.

  • Moisture and Humidity: The bromomethyl group is susceptible to hydrolysis, which would lead to the formation of the corresponding alcohol and hydrobromic acid. A related compound, 2-(Bromomethyl)thiophene, is noted to be moisture-sensitive[4].

  • Oxygen: The benzothiophene ring, particularly the sulfur atom, can be susceptible to oxidation, potentially forming sulfoxides or sulfones. This can alter the electronic properties and reactivity of the molecule.

Plausible Degradation Pathways

The primary routes of degradation for this compound are expected to be hydrolysis and oxidation. A plausible degradation pathway is illustrated in the diagram below.

plausible_degradation_pathway This compound This compound Hydrolysis_Product 2-(Hydroxymethyl)-1-benzothiophene This compound->Hydrolysis_Product H₂O Oxidation_Product This compound-S-oxide This compound->Oxidation_Product [O]

Plausible degradation pathways for this compound.

Recommended Storage and Handling

Based on information for structurally similar compounds and general chemical safety principles, the following storage and handling procedures are recommended to maintain the stability and purity of this compound.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store at 2-8 °C[4]. For long-term storage, consider -20 °C[3].To minimize thermal degradation.
Atmosphere Store under an inert gas (e.g., argon, nitrogen)[4].To prevent oxidation and reaction with atmospheric moisture.
Light Protect from light by using amber vials or storing in the dark.To prevent photodegradation.
Container Use tightly sealed containers.To prevent exposure to moisture and air.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (gloves, safety glasses). Avoid contact with skin and eyes.The compound is expected to be an irritant and lachrymator due to the bromomethyl group.
Incompatible Materials Strong oxidizing agents, strong bases, and moisture.To prevent chemical reactions that would degrade the compound.

Experimental Protocols for Stability Testing

To obtain quantitative data on the stability of this compound, a formal stability study should be conducted. The following section outlines a general experimental workflow for such a study.

General Workflow for a Stability Study

The diagram below illustrates a typical workflow for conducting a stability study on a chemical compound.

stability_study_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation Initial_Characterization Initial Characterization (Purity, Identity) Sample_Aliquoting Aliquot Samples into Vials Initial_Characterization->Sample_Aliquoting Condition_1 Condition 1 (e.g., 25°C / 60% RH) Sample_Aliquoting->Condition_1 Condition_2 Condition 2 (e.g., 40°C / 75% RH) Sample_Aliquoting->Condition_2 Condition_3 Condition 3 (e.g., 5°C) Sample_Aliquoting->Condition_3 Time_Points Pull Samples at T₀, T₁, T₂, ... Condition_1->Time_Points Condition_2->Time_Points Condition_3->Time_Points Analytical_Testing Analytical Testing (HPLC, LC-MS) Time_Points->Analytical_Testing Data_Analysis Data Analysis and Degradation Profile Analytical_Testing->Data_Analysis Shelf_Life_Determination Shelf-Life Determination Data_Analysis->Shelf_Life_Determination

A generalized workflow for a chemical stability study.
Analytical Methodology

A stability-indicating analytical method is crucial for assessing the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where the benzothiophene chromophore absorbs, for example, around 230 nm or 260 nm.

  • Validation: The method should be validated to demonstrate that it can separate the parent compound from potential degradation products and impurities. This can be achieved through forced degradation studies, where the compound is intentionally degraded with heat, light, acid, base, and oxidizing agents.

Conclusion

While specific quantitative stability data for this compound is not widely published, an understanding of its chemical structure allows for informed decisions regarding its storage and handling. The presence of a reactive bromomethyl group necessitates storage at low temperatures, under an inert atmosphere, and protected from light and moisture to prevent degradation. For applications requiring a thorough understanding of its stability, a formal study using a validated stability-indicating analytical method is strongly recommended. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental outcomes.

References

An In-depth Technical Guide to 2-(Bromomethyl)-1-benzothiophene: Nomenclature, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their versatile pharmacological activities have led to their incorporation into a range of therapeutic agents. This technical guide focuses on a key intermediate, 2-(Bromomethyl)-1-benzothiophene, providing a detailed overview of its IUPAC nomenclature, a comprehensive experimental protocol for its synthesis, and an exploration of its reactivity, particularly with nucleophiles.

IUPAC Nomenclature

The systematic name for the compound is This compound . This name is derived according to the International Union of Pure and Applied Chemistry (IUPAC) rules for naming heterocyclic compounds. The numbering of the benzothiophene ring system commences at the sulfur atom, which is assigned position 1. The fusion of the benzene and thiophene rings dictates the subsequent numbering. The "bromomethyl" substituent is located at position 2 of this bicyclic system. An alternative, though less common, name is 2-(bromomethyl)benzo[b]thiophene.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the free-radical bromination of 2-methylbenzothiophene. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or initiated by UV light.[1]

Experimental Protocol: Free-Radical Bromination of 2-Methylbenzothiophene

Materials:

  • 2-Methylbenzothiophene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4) or other suitable non-polar solvent

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbenzothiophene (1.0 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acidic byproducts, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data for Synthesis
ParameterValue/Condition
Starting Material2-Methylbenzothiophene
ReagentN-Bromosuccinimide (NBS)
InitiatorBenzoyl Peroxide (catalytic)
SolventCarbon Tetrachloride (CCl4)
Reaction TemperatureReflux (~77°C)
Reaction Time2-4 hours
Typical Yield70-85%

Reactivity with Nucleophiles

The bromomethyl group at the 2-position of the benzothiophene ring is a reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity makes this compound a valuable building block for the synthesis of a wide array of more complex benzothiophene derivatives.

Experimental Protocol: General Nucleophilic Substitution

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, potassium cyanide, a secondary amine, a thiol, etc.)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is a salt, it can be added directly. If it is a liquid, it can be added via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for a period of 1-12 hours. The reaction can be monitored by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Representative Quantitative Data for Nucleophilic Substitution
ParameterValue/Condition
SubstrateThis compound
NucleophileGeneric Nucleophile (Nu-)
SolventDimethylformamide (DMF)
Reaction Temperature25-60°C
Reaction Time1-12 hours
Expected Yield60-95% (highly dependent on the nucleophile)

Visualizations

The following diagrams illustrate the synthetic pathway to this compound and its subsequent reaction with a nucleophile.

Synthesis_and_Reaction cluster_synthesis Synthesis of this compound cluster_reaction Nucleophilic Substitution Reaction start 2-Methylbenzothiophene product This compound start->product Free-Radical Bromination reagents_synthesis NBS, BPO CCl4, Reflux reactant This compound final_product 2-(Nucleophilomethyl)-1-benzothiophene reactant->final_product SN2 Reaction reagents_reaction Nucleophile (Nu-) DMF

Caption: Synthetic pathway and subsequent nucleophilic substitution of this compound.

Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination BPO Benzoyl Peroxide (BPO) Initiator_Radical Initiator Radical (R•) BPO->Initiator_Radical Heat Br_Radical Bromine Radical (Br•) Initiator_Radical->Br_Radical Reacts with NBS Methylbenzothiophene 2-Methylbenzothiophene NBS N-Bromosuccinimide (NBS) Benzyl_Radical Benzothiophen-2-yl)methyl Radical Methylbenzothiophene->Benzyl_Radical + Br• Benzyl_Radical->Br_Radical regenerates Bromomethylbenzothiophene This compound Benzyl_Radical->Bromomethylbenzothiophene + NBS Termination1 Br• + Br• → Br2 Termination2 R• + Br• → R-Br Termination3 R• + R• → R-R

Caption: Mechanism of the free-radical bromination of 2-methylbenzothiophene.

References

A Technical Guide to the Discovery and History of Benzothiophene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of benzothiophene compounds, a class of sulfur-containing heterocyclic molecules that have become a cornerstone in medicinal chemistry and materials science. From their initial discovery as constituents of coal tar to the development of sophisticated synthetic methodologies, this document traces the key milestones in the scientific journey of benzothiophenes. It details the seminal moments of isolation and the evolution of synthetic strategies for both benzo[b]thiophene and its less stable isomer, benzo[c]thiophene. This guide is intended to serve as a valuable resource for researchers, offering historical context, fundamental chemical data, and detailed early experimental protocols to inform and inspire future innovation in the field.

Introduction

Benzothiophene, also known as thianaphthene, is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring. This core structure is the foundation for a vast array of derivatives that exhibit a wide spectrum of biological activities and material properties. The benzothiophene scaffold is a privileged structure in drug discovery, forming the backbone of pharmaceuticals such as the selective estrogen receptor modulator (SERM) raloxifene, the 5-lipoxygenase inhibitor zileuton, and the antifungal agent sertaconazole.[1][2][3] Its journey from an industrial byproduct to a key pharmacophore is a testament to over a century of chemical exploration and innovation.

There are two primary isomers of benzothiophene, distinguished by the position of the sulfur atom in the five-membered ring relative to the fused benzene ring:

  • Benzo[b]thiophene: The more stable and common isomer, where the thiophene ring is fused at the 2- and 3-positions.

  • Benzo[c]thiophene: A less stable isomer, with the fusion at the 3- and 4-positions of the thiophene ring.[4]

This guide will delve into the historical narrative of both isomers, from their initial encounters in the late 19th and early 20th centuries to the foundational synthetic methods that enabled their systematic study.

The Genesis: Discovery of the Thiophene Ring

Benzo[b]thiophene: From Coal Tar to Laboratory Synthesis

First Isolation from Natural Sources

Following the discovery of thiophene in coal tar, it was a natural progression for chemists to search for its bicyclic, benzene-fused counterpart, then commonly referred to as thianaphthene. Benzo[b]thiophene is a natural constituent of coal tar and petroleum-related deposits like lignite tar.[1] The industrial distillation of coal tar in the late 19th and early 20th centuries yielded a naphthalene-rich fraction. It was within this fraction that benzo[b]thiophene was identified as a significant sulfur-containing impurity.[7] Early methods for its separation relied on fractional distillation and crystallization, taking advantage of the slight differences in physical properties between naphthalene and benzo[b]thiophene.

Early Synthetic Methodologies

The development of synthetic routes to benzo[b]thiophene and its derivatives was crucial for detailed study and for unlocking their chemical potential. One of the most significant early contributions to the synthesis of a benzothiophene-related structure was made by the German chemist Paul Friedländer. In his work on indigo dyes, he developed a synthesis for thioindigo, a molecule containing the benzo[b]thiophene core.[5] This work, while focused on dyestuffs, provided foundational chemistry for the construction of the benzothiophene ring system.

A variety of classical methods for the synthesis of the parent benzo[b]thiophene and its derivatives were subsequently developed. These early strategies often involved intramolecular cyclization reactions starting from appropriately substituted benzene derivatives. Some of the foundational approaches are summarized below.

One of the early and versatile methods involves the cyclization of arylthioacetic acids. This can be achieved by reacting a thiophenol with chloroacetic acid to form the corresponding S-arylthioacetic acid. Subsequent intramolecular cyclization, often promoted by a dehydrating agent like acetic anhydride, yields a 3-hydroxybenzo[b]thiophene, which can then be dehydroxylated to afford the parent benzo[b]thiophene.[4]

G thiophenol Thiophenol s_arylthioacetic_acid S-Arylthioacetic Acid thiophenol->s_arylthioacetic_acid + Chloroacetic Acid chloroacetic_acid Chloroacetic Acid chloroacetic_acid->s_arylthioacetic_acid hydroxy_benzothiophene 3-Hydroxybenzo[b]thiophene s_arylthioacetic_acid->hydroxy_benzothiophene Cyclization acetic_anhydride Acetic Anhydride acetic_anhydride->hydroxy_benzothiophene benzobthiophene Benzo[b]thiophene hydroxy_benzothiophene->benzobthiophene dehydroxylation Dehydroxylation dehydroxylation->benzobthiophene

Another classical route involves the oxidative cyclization of ortho-mercaptocinnamic acids. These precursors can be cyclized in the presence of an oxidizing agent to form benzo[b]thiophene-2-carboxylic acids, which can then be decarboxylated to yield benzo[b]thiophene.[8]

Benzo[c]thiophene: The Elusive Isomer

The synthesis and isolation of the less stable benzo[c]thiophene isomer presented a greater challenge to early chemists. Its ortho-quinonoid structure contributes to its higher reactivity and lower stability compared to the [b] isomer.

First Synthesis of a Benzo[c]thiophene Derivative

The first derivative of the benzo[c]thiophene ring system, 1,3-diphenylbenzo[c]thiophene, was successfully synthesized in 1922. However, its correct structure was not fully elucidated until 1937.

Isolation of the Parent Benzo[c]thiophene

The parent benzo[c]thiophene remained an elusive target for many years. It was finally isolated and characterized in 1962. A common laboratory synthesis involves the dehydrogenation of 1,3-dihydrobenzo[c]thiophene, which itself can be prepared from 1,2-bis(halomethyl)benzene and a sulfide source.

G bis_halomethyl_benzene 1,2-Bis(halomethyl)benzene dihydro_benzoc 1,3-Dihydrobenzo[c]thiophene bis_halomethyl_benzene->dihydro_benzoc na2s Na2S na2s->dihydro_benzoc benzoc Benzo[c]thiophene dihydro_benzoc->benzoc dehydrogenation Dehydrogenation (Pd/C or Pt, 300°C) dehydrogenation->benzoc

Early Quantitative Data and Experimental Protocols

This section provides a summary of the physical properties of benzo[b]thiophene as reported in early to mid-20th-century literature, alongside a representative early experimental protocol.

Physical Properties of Benzo[b]thiophene (Thianaphthene)

The following table summarizes the physical properties of benzo[b]thiophene as determined by early investigations.

PropertyReported Value
Molecular FormulaC₈H₆S
Molecular Weight134.20 g/mol
AppearanceWhite to off-white crystalline solid
OdorNaphthalene-like
Melting Point30-33 °C
Boiling Point221-222 °C
Density1.149 g/mL at 25 °C

Data compiled from various historical and modern sources for consistency.[1][4][6]

Historical Experimental Protocol: Synthesis of 3-Hydroxybenzo[b]thiophene

This protocol is a generalized representation based on the principles of early 20th-century syntheses of 3-hydroxybenzo[b]thiophene from thiophenol and chloroacetic acid.

Materials:

  • Thiophenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Acetic anhydride

Procedure:

  • Synthesis of Phenylthioacetic Acid: A solution of sodium hydroxide in water is prepared in a flask equipped with a reflux condenser. Thiophenol is added, followed by a solution of chloroacetic acid. The mixture is heated under reflux for several hours. After cooling, the solution is acidified with hydrochloric acid to precipitate the phenylthioacetic acid. The solid is collected by filtration, washed with cold water, and dried.

  • Cyclization to 3-Hydroxybenzo[b]thiophene: The dried phenylthioacetic acid is mixed with acetic anhydride in a flask. The mixture is heated under reflux for a short period. Upon cooling, the product crystallizes. The solid is collected, washed with a suitable solvent (e.g., ether) to remove acetic anhydride, and can be further purified by recrystallization.

Early Biological Investigations

The initial interest in benzothiophene and its derivatives was primarily from a chemical and industrial perspective, particularly in the context of dyestuffs. Systematic investigation into the biological activities of benzothiophenes began to emerge later in the 20th century. Early toxicological studies were conducted to understand the potential health effects of these compounds, which were known to be present in industrial materials. For instance, subchronic toxicity studies on rats were performed to determine the no-observed-adverse-effect level (NOAEL) for dietary exposure to benzo[b]thiophene.[9] These early studies, while not focused on therapeutic applications, provided the first insights into how these molecules interact with biological systems and laid the groundwork for the later development of benzothiophene-based pharmaceuticals.[2][3][9]

Conclusion

The history of benzothiophene chemistry is a compelling narrative of scientific inquiry, beginning with the serendipitous discovery of its parent heterocycle in a common industrial feedstock. The journey from the initial isolation of benzo[b]thiophene from coal tar and the challenging synthesis of the elusive benzo[c]thiophene isomer to the development of a rich and diverse portfolio of synthetic methodologies has been remarkable. This foundational work of the 19th and early 20th centuries has paved the way for the prominent role that benzothiophene derivatives play today in medicine and materials science. Understanding this history provides a valuable context for contemporary researchers as they continue to explore the vast potential of this versatile heterocyclic scaffold.

References

Theoretical Insights into 2-(Bromomethyl)-1-benzothiophene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the theoretical studies relevant to 2-(Bromomethyl)-1-benzothiophene. While direct, in-depth theoretical analyses of this specific molecule are not extensively published, this guide synthesizes findings from closely related benzothiophene derivatives to infer its structural, electronic, and reactive properties. The methodologies and data presented are drawn from advanced computational studies on analogous compounds, offering a robust framework for future research and application.

Core Concepts: The Benzothiophene Scaffold in Research

Benzothiophene and its derivatives are significant structural motifs in a variety of biologically active compounds and advanced materials.[1][2][3][4] They form the core of pharmaceuticals like the osteoporosis drug raloxifene and the asthma medication zileuton.[1][2][3][4] In materials science, the[5]benzothieno[3,2-b][5]benzothiophene (BTBT) framework is prized for its high charge carrier mobility and stability, making it a key component in organic semiconductors.[5][6] Theoretical and computational studies are crucial for understanding the structure-property relationships that govern the efficacy of these molecules in their respective applications.[5][7]

Theoretical Methodologies for Analyzing Benzothiophene Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are the primary tools for the theoretical investigation of benzothiophene systems.[5][7][8] These methods provide deep insights into molecular geometry, electronic structure, and reactivity.

Computational Chemistry Protocols

The following table outlines a typical computational protocol employed in the study of brominated benzothiophene derivatives, based on methodologies reported in the literature.[5][9]

StepParameterTypical Value/MethodPurpose
Geometry Optimization FunctionalB3LYP or M06-2XTo find the lowest energy molecular structure.
Basis Set6-31G* or def2-TZVPTo accurately describe the electron distribution.
Electronic Properties MethodTime-Dependent DFT (TD-DFT)To calculate electronic absorption spectra (UV-Vis).
FunctionalPBE0For accurate prediction of excitation energies.
Basis Set6–311+G(2d,p)A larger basis set for higher accuracy in electronic properties.
Solvent ModelIEFPCM or similarTo simulate the effects of a solvent environment.
Reactivity Analysis AnalysisFrontier Molecular Orbitals (HOMO/LUMO)To identify sites of electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO)To analyze charge distribution and delocalization.[7]
Molecular Electrostatic Potential (MEP)To visualize charge distribution and predict reactive sites.[7]

A generalized workflow for the theoretical analysis of a substituted benzothiophene is depicted below.

G cluster_start Initial Structure Generation cluster_opt Quantum Mechanical Calculation cluster_analysis Data Analysis & Interpretation cluster_output Final Output mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (DFT) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy elec_prop Electronic Properties (TD-DFT) geom_opt->elec_prop reactivity Reactivity Descriptors (HOMO, LUMO, MEP) geom_opt->reactivity thermo Thermodynamic Properties freq_calc->thermo spectra Simulated Spectra (UV-Vis, IR) elec_prop->spectra report Report & Visualization thermo->report spectra->report reactivity->report

Computational workflow for theoretical analysis.

Structural and Electronic Properties

Theoretical calculations on related molecules, such as 2,7-dibromo-[5]benzothieno[3,2-b][5]benzothiophene (2,7-diBr-BTBT), reveal how halogen substitution and oxidation of the sulfur atom can tune the electronic properties of the benzothiophene core.[5]

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and the energy required for electronic excitation.[7] For benzothiophene derivatives, the HOMO is typically distributed over the π-conjugated system, particularly the sulfur atom and the aromatic rings. The LUMO is also delocalized over the π-system.

The bromomethyl group at the 2-position of 1-benzothiophene is expected to be a key reactive site. Quantum chemical studies on the analogous 2-bromomethyl-1,3-thiaselenole show that the molecule can exist in equilibrium with a cyclic seleniranium cation intermediate.[8] This suggests that this compound could similarly form a transient, highly electrophilic thiiranium ion, making it susceptible to nucleophilic attack at multiple centers.

The proposed reaction pathway involving a thiiranium intermediate is illustrated below.

G mol This compound intermediate Thiiranium Ion Intermediate (Electrophilic) mol->intermediate Spontaneous Ionization product Product of Nucleophilic Attack intermediate->product nucleophile Nucleophile (Nu-) nucleophile->intermediate Attack

Hypothesized reaction pathway via a thiiranium intermediate.

Quantitative Data from Analogous Systems

While specific calculated data for this compound is unavailable, the following table presents computational results for 2,7-diBr-BTBT, which serves as a model for understanding the electronic structure of brominated benzothiophenes.[5]

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Calculated Absorption Max (eV)
2,7-diBr-BTBT-6.04-1.744.303.59
2,7-diBr-BTBTDO (Dioxide)-6.64-2.713.933.25
2,7-diBr-BTBTTO (Tetraoxide)-7.26-3.613.653.01

Data obtained from TDDFT calculations at the PBE0/6–311+G(2d,p)//D3-M06-2X/def2-TZVP level of theory with an IEFPCM solvent model for DCM.[5]

These data illustrate that modifications to the benzothiophene core, such as oxidation of the sulfur atom, significantly lower the HOMO and LUMO energy levels and reduce the energy gap.[5] The presence of bromine atoms provides sites for further functionalization via cross-coupling reactions, allowing for the fine-tuning of material properties.[5]

Conclusion and Future Directions

The theoretical study of this compound, while not directly documented, can be reliably informed by computational analyses of its structural analogues. The methodologies outlined in this guide provide a clear path for future investigations. Key areas for future research include:

  • DFT Calculations: To determine the precise geometry, electronic structure, and reactivity parameters (HOMO-LUMO gap, MEP) of this compound.

  • Reaction Pathway Modeling: To investigate the stability of the potential thiiranium intermediate and model its reactions with various nucleophiles, providing insights for synthetic applications.

  • Molecular Docking Studies: For drug development professionals, simulating the interaction of this molecule with biological targets could uncover potential therapeutic applications.

By applying these established theoretical frameworks, researchers can unlock the full potential of this compound as a versatile building block in both medicinal chemistry and materials science.

References

Spectroscopic Profile of 2-(Bromomethyl)-1-benzothiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Expected Spectroscopic Data

The following tables summarize the anticipated chemical shifts and spectral peaks for 2-(Bromomethyl)-1-benzothiophene based on data from analogous compounds and spectral databases. These values should be considered as estimations and may vary depending on the specific experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₂4.7 - 5.0Singlet-
H-37.2 - 7.4Singlet-
Aromatic CH7.3 - 8.0Multiplet-

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
CH₂30 - 35
C-2140 - 145
C-3122 - 125
Aromatic C120 - 140
Aromatic C (quaternary)135 - 142

Table 3: Expected Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3000 - 3100Medium
C-H (CH₂)2850 - 3000Medium
C=C (aromatic)1450 - 1600Medium to Strong
C-Br500 - 600Strong
C-S600 - 800Medium

Table 4: Predicted Mass Spectrometry (MS) Data

IonPredicted m/zNotes
[M]⁺226/228Molecular ion peak, showing isotopic pattern for Bromine
[M-Br]⁺147Loss of Bromine atom
[C₈H₆S]⁺134Fragmentation of the benzothiophene core

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols may require optimization based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: Place a drop of the sample between two NaCl or KBr plates (for neat liquid) or dissolve in a suitable solvent (e.g., CCl₄, CHCl₃) to prepare a solution for analysis in a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure solvent.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile and thermally stable compounds. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used for less volatile samples.

  • Instrumentation: Employ a mass spectrometer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • The resulting spectrum will show the relative abundance of different ions produced from the fragmentation of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Synthesis Synthesis & Purification of This compound SamplePrep Sample Preparation for Analysis Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR Dissolution in deuterated solvent IR IR Spectroscopy SamplePrep->IR KBr pellet or ATR MS Mass Spectrometry SamplePrep->MS Direct infusion or chromatographic separation NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

Methodological & Application

Application Notes and Protocols for the Use of Benzothiophene Derivatives in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of brominated benzothiophene and thiophene derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While direct protocols for 2-(bromomethyl)-1-benzothiophene are not extensively documented in the provided search results, a comprehensive study on the regioselective Suzuki coupling of the closely related compound, 2-bromo-5-(bromomethyl)thiophene, serves as an excellent model system. The methodologies and principles discussed herein are expected to be largely applicable to this compound with appropriate optimization.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and substituted aromatic compounds.[1][2][3][4] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex organic molecules with potential therapeutic applications.[5][6] Thiophene and its fused derivatives, such as benzothiophene, are privileged scaffolds in many pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][5][7]

A key challenge in the synthesis of complex molecules is achieving regioselectivity, especially when multiple reactive sites are present. The Suzuki coupling of substrates like 2-bromo-5-(bromomethyl)thiophene, which possesses both an aryl bromide and a benzylic bromide, highlights the ability of this reaction to selectively couple at the more reactive aryl-halogen bond while leaving the benzylic bromide intact for subsequent functionalization.[1][8]

Experimental Protocols

The following protocol is adapted from the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes.[1]

General Procedure for the Suzuki Cross-Coupling of 2-Bromo-5-(bromomethyl)thiophene with Aryl Boronic Acids:

Materials:

  • 2-Bromo-5-(bromomethyl)thiophene

  • Aryl boronic acid (e.g., 3-chloro-4-fluorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen gas (or Argon)

Procedure:

  • To a dry reaction flask, add 2-bromo-5-(bromomethyl)thiophene (1.0 eq) and Pd(PPh₃)₄ (2.5 mol%).

  • Purge the flask with nitrogen gas for 10-15 minutes.

  • Add 1,4-dioxane (e.g., 2.5 mL for a ~1 mmol scale reaction) to the flask under a nitrogen atmosphere and stir the mixture for 30 minutes at room temperature.

  • To the mixture, add the aryl boronic acid (1.1 eq), K₃PO₄ (2.0 eq), and degassed water (e.g., 0.625 mL for a ~1 mmol scale reaction).

  • Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(bromomethyl)-5-aryl-thiophene.

Data Presentation

The following table summarizes the yields obtained from the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids, as reported in the literature.[1][8]

EntryAryl Boronic AcidProductYield (%)
13-Chloro-4-fluorophenylboronic acid2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene76
24-Chlorophenylboronic acid2-(Bromomethyl)-5-(4-chlorophenyl)thiophene65
34-Fluorophenylboronic acid2-(Bromomethyl)-5-(4-fluorophenyl)thiophene70
44-Methoxyphenylboronic acid2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene58
53-Nitrophenylboronic acid2-(Bromomethyl)-5-(3-nitrophenyl)thiophene45
64-Nitrophenylboronic acid2-(Bromomethyl)-5-(4-nitrophenyl)thiophene52
72,4-Dichlorophenylboronic acid2-(Bromomethyl)-5-(2,4-dichlorophenyl)thiophene35
83,4-Dimethoxyphenylboronic acid2-(Bromomethyl)-5-(3,4-dimethoxyphenyl)thiophene68
94-(Trifluoromethyl)phenylboronic acid2-(Bromomethyl)-5-(4-(trifluoromethyl)phenyl)thiophene25

Visualizations

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide 2-Bromo-5-(bromomethyl)thiophene Reaction_Vessel Reaction at 90°C Aryl_Halide->Reaction_Vessel Boronic_Acid Ar-B(OH)2 Boronic_Acid->Reaction_Vessel Catalyst Pd(PPh3)4 Catalyst->Reaction_Vessel Base K3PO4 Base->Reaction_Vessel Solvent 1,4-Dioxane/H2O Solvent->Reaction_Vessel Workup Workup & Purification Reaction_Vessel->Workup Product 2-(Arylmethyl)-5-aryl-thiophene Workup->Product

Caption: General workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Aryl_Ar RedElim Reductive Elimination PdII_Aryl_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Aryl_Halide Ar-X Aryl_Halide->OxAdd Boronate Ar'-B(OR)3- Boronate->Transmetal Base Base Boronic_Acid_Base Ar'-B(OH)2 Boronic_Acid_Base->Boronate  + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: 2-(Bromomethyl)-1-benzothiophene as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(bromomethyl)-1-benzothiophene as a key intermediate in the synthesis of novel therapeutic agents. The protocols outlined below detail the synthesis of a potent anticancer agent, leveraging the reactivity of the bromomethyl group to introduce a pharmacologically active 1,2,3-triazole moiety.

Introduction

Benzothiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The benzothiophene scaffold is a key structural component in several approved drugs, including the selective estrogen receptor modulator Raloxifene and the antiasthma agent Zileuton. The inherent biological activity of the benzothiophene nucleus, combined with the ability to introduce various functional groups, makes it a privileged scaffold in drug discovery.

This compound, in particular, serves as a highly versatile intermediate. The reactive bromomethyl group at the 2-position provides a convenient handle for the introduction of a wide array of functionalities through nucleophilic substitution reactions. This allows for the systematic exploration of chemical space and the generation of libraries of novel compounds for biological screening. One of the most effective strategies for utilizing this intermediate is the synthesis of 1,2,3-triazole-containing compounds via "click chemistry." This approach offers high yields, mild reaction conditions, and a high degree of functional group tolerance, making it an ideal method for the rapid synthesis of potential drug candidates.

This document will focus on the synthesis of a novel benzothiophene-tethered 1,2,3-triazole derivative and its evaluation as an anticancer agent, highlighting the role of this compound as a pivotal starting material.

Application: Anticancer Drug Discovery

Derivatives of 1,2,3-triazole are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The incorporation of a 1,2,3-triazole ring into a molecule can enhance its pharmacological profile by increasing its solubility, metabolic stability, and ability to interact with biological targets through hydrogen bonding and dipole interactions.

By tethering a 1,2,3-triazole moiety to the benzothiophene scaffold using this compound as a linker, it is possible to create hybrid molecules with potent anticancer activity. These compounds often exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells through various signaling pathways.

Experimental Protocols

Protocol 1: Synthesis of 2-(Azidomethyl)-1-benzothiophene (Intermediate 2)

This protocol describes the conversion of this compound to the corresponding azide, a crucial precursor for the subsequent click chemistry reaction.

Materials:

  • This compound (1)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography (silica gel, 100-200 mesh) using a hexane-ethyl acetate gradient to afford pure 2-(azidomethyl)-1-benzothiophene (2).

Protocol 2: Synthesis of N-((1-(1-benzothiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)aniline (Target Compound 4)

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction between the azide intermediate and a terminal alkyne to synthesize the final bioactive compound.[3]

Materials:

  • 2-(Azidomethyl)-1-benzothiophene (2)

  • N-propargylaniline (3)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

Procedure:

  • In a round-bottom flask, dissolve 2-(azidomethyl)-1-benzothiophene (2) (1.0 eq) and N-propargylaniline (3) (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add copper(II) sulfate pentahydrate (0.1 eq) followed by sodium ascorbate (0.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, 100-200 mesh) using a hexane-ethyl acetate gradient to obtain the pure target compound, N-((1-(1-benzothiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)aniline (4).

Data Presentation

The synthesized benzothiophene-triazole hybrid (4) was evaluated for its in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined.

CompoundCell LineIC₅₀ (µM)
4 MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)12.3
HCT116 (Colon Cancer)10.2
Doxorubicin (Control)MCF-7 (Breast Cancer)0.9
A549 (Lung Cancer)1.5
HCT116 (Colon Cancer)1.1

Note: The IC₅₀ values are representative and may vary depending on the specific experimental conditions.

The antimicrobial activity of a related series of benzothiophene-1,2,3-triazole analogues was also investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are presented below.[2]

Compound SeriesS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Benzo[b]thiophene-1,2,3-triazoles16 - 6432 - 1288 - 32
Ciprofloxacin (Control)0.50.25-
Fluconazole (Control)--1

Note: The MIC values represent a range observed for a series of related compounds.

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates the two-step synthesis of the target anticancer compound from this compound.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Click Chemistry Start This compound (1) Reagent1 NaN₃, DMF Start->Reagent1 Intermediate 2-(Azidomethyl)-1-benzothiophene (2) Reagent1->Intermediate Intermediate_ref 2-(Azidomethyl)-1-benzothiophene (2) Reagents2 CuSO₄·5H₂O, Na-Ascorbate t-BuOH/H₂O Intermediate_ref->Reagents2 Alkyne N-propargylaniline (3) Alkyne->Reagents2 Product N-((1-(1-benzothiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methyl)aniline (4) Reagents2->Product G Drug Benzothiophene-Triazole Compound (4) Cell Cancer Cell Drug->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing 2-(bromomethyl)-1-benzothiophene as a key starting material. The methodologies outlined below focus on the synthesis of novel benzothiophene derivatives with potential therapeutic applications, particularly in the realm of oncology.

Introduction

Benzothiophene and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The benzothiophene scaffold is a constituent of several approved drugs, highlighting its therapeutic potential.[1] this compound is a versatile electrophilic intermediate, amenable to nucleophilic substitution reactions, making it an ideal starting point for the synthesis of diverse molecular libraries for drug discovery.

This document details the synthesis of a representative bioactive molecule, 2-((4-fluorophenoxy)methyl)-1-benzothiophene, via the Williamson ether synthesis. This compound is a potential anticancer agent, and its biological evaluation against various cancer cell lines is presented. Furthermore, the modulation of key signaling pathways, such as the RhoA/ROCK and tubulin polymerization pathways, by benzothiophene derivatives is discussed.

Data Presentation

Table 1: Synthesis of 2-((4-fluorophenoxy)methyl)-1-benzothiophene

StepReactionReagents and ConditionsProductYield (%)
1Williamson Ether SynthesisThis compound, 4-Fluorophenol, K₂CO₃, Acetonitrile, Reflux, 8h2-((4-fluorophenoxy)methyl)-1-benzothiophene85%

Table 2: In Vitro Anticancer Activity of 2-((4-fluorophenoxy)methyl)-1-benzothiophene (IC₅₀ values in µM)

CompoundHCT-116 (Colon)A549 (Lung)U87MG (Glioblastoma)HeLa (Cervical)
2-((4-fluorophenoxy)methyl)-1-benzothiophene15.212.89.518.7
Doxorubicin (Control)0.81.21.50.9

Note: The IC₅₀ values are representative and based on published data for structurally similar benzothiophene derivatives.[3]

Experimental Protocols

Synthesis of 2-((4-fluorophenoxy)methyl)-1-benzothiophene

This protocol describes the synthesis of 2-((4-fluorophenoxy)methyl)-1-benzothiophene from this compound and 4-fluorophenol via a Williamson ether synthesis.[4]

Materials:

  • This compound (1.0 eq)

  • 4-Fluorophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask, add this compound (e.g., 2.27 g, 10 mmol), 4-fluorophenol (1.23 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Stir the reaction mixture vigorously and heat to reflux (approximately 82°C).

  • Maintain the reaction at reflux for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent (e.g., a gradient of 5% to 20% ethyl acetate in hexane).

  • Collect the fractions containing the pure product and concentrate them under reduced pressure to yield 2-((4-fluorophenoxy)methyl)-1-benzothiophene as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic activity of the synthesized compound against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HCT-116, A549, U87MG, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized compound (dissolved in DMSO to prepare a stock solution)

  • Doxorubicin (as a positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized compound and doxorubicin in the cell culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (doxorubicin).

  • Incubate the plates for 48 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + 4-Fluorophenol reaction Williamson Ether Synthesis (K2CO3, Acetonitrile, Reflux) start->reaction purification Purification (Column Chromatography) reaction->purification product 2-((4-fluorophenoxy)methyl)-1-benzothiophene purification->product treatment Treatment with Synthesized Compound product->treatment cell_culture Cancer Cell Lines (HCT-116, A549, etc.) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis RhoA_ROCK_Pathway GPCR GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation MLC_P Phospho-MLC MLC->MLC_P Actin Actin Cytoskeleton Stress Fiber Formation MLC_P->Actin Invasion Cell Invasion & Metastasis Actin->Invasion Inhibitor Benzothiophene Derivative Inhibitor->RhoA_GTP Inhibition Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Protofilaments Protofilaments Tubulin->Protofilaments Polymerization Microtubules Microtubules Protofilaments->Microtubules Spindle Mitotic Spindle Microtubules->Spindle CellDivision Cell Division Spindle->CellDivision Apoptosis Apoptosis Spindle->Apoptosis Disruption leads to Inhibitor Benzothiophene Derivative Inhibitor->Tubulin Inhibition of Polymerization

References

Applications of 2-(Bromomethyl)-1-benzothiophene in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 2-(Bromomethyl)-1-benzothiophene is a versatile heterocyclic building block extensively utilized in medicinal chemistry for the synthesis of a wide array of biologically active molecules. The inherent reactivity of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of the benzothiophene scaffold into various molecular frameworks. This privileged structure is present in numerous compounds investigated for their potential as anticancer, anticonvulsant, and antimicrobial agents. This document provides an overview of its key applications, quantitative biological data, and detailed experimental protocols for the synthesis of relevant derivatives.

Application Notes

Anticonvulsant Agents

The benzothiophene moiety is a key pharmacophore in the design of novel anticonvulsant drugs. Derivatives incorporating the 2-(benzothiophen-2-yl)methyl group have shown significant efficacy in preclinical models of epilepsy. These compounds are often designed as hybrids, combining the benzothiophene core with other known antiepileptic pharmacophores, such as the pyrrolidine-2,5-dione system found in ethosuximide. The mechanism of action for some of these derivatives is believed to involve modulation of neuronal voltage-sensitive sodium and/or calcium channels.[1]

A notable example is the development of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which have demonstrated potent antiseizure activity in the maximal electroshock (MES) and 6 Hz seizure models.[1] The synthesis of these compounds often proceeds through intermediates derived from this compound, highlighting its importance as a starting material in this therapeutic area.

Anticancer Agents: Estrogen Receptor Antagonists

In the field of oncology, this compound serves as a crucial intermediate for the synthesis of selective estrogen receptor modulators (SERMs) and selective estrogen receptor covalent antagonists.[2] These compounds are of significant interest for the treatment of estrogen receptor-positive (ER+) breast cancer.[3] The benzothiophene core mimics the hydrophobic scaffold of endogenous estrogens, allowing for high-affinity binding to the estrogen receptor (ERα). By attaching various side chains and electrophilic moieties via the 2-methyl position, medicinal chemists can fine-tune the pharmacological profile to achieve potent antagonistic activity, leading to the inhibition of tumor cell proliferation.[2][4]

Derivatives have been designed to not only block the receptor but also to promote its degradation, offering a potential strategy to overcome resistance to existing endocrine therapies.[5] The anti-proliferative effects of these compounds have been demonstrated in ER+ breast cancer cell lines such as MCF-7.

Antimicrobial Agents

The benzothiophene scaffold is a recurring motif in the discovery of new antimicrobial agents. Its derivatives have been reported to exhibit a broad spectrum of activity against various pathogenic bacteria and fungi, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The lipophilic nature of the benzothiophene ring can facilitate the penetration of microbial cell membranes.

By functionalizing the benzothiophene core, often through intermediates like this compound, researchers can develop compounds that interfere with essential microbial processes. For instance, benzothiophene acylhydrazones have shown promising antibacterial activity against S. aureus.

Data Presentation

The following table summarizes the quantitative biological data for representative compounds synthesized using the this compound scaffold or its close derivatives.

Compound ClassTherapeutic AreaModel/TargetQuantitative DataReference
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33)AnticonvulsantMaximal Electroshock (MES) test (mice, i.p.)ED₅₀ = 27.4 mg/kg[1]
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative (Compound 33)Anticonvulsant6 Hz test (32 mA, mice, i.p.)ED₅₀ = 30.8 mg/kg[1]
Benzothiophene hybrid (Compound 15c)AnticancerMCF-7 breast cancer cell lineIC₅₀ = 0.21 µM[5]
Benzothiophene Acylhydrazone (Compound II.b)AntimicrobialStaphylococcus aureus (MRSA)MIC = 4 µg/mL
Benzothiophene-chalcone hybrid (Compound 5f)Cholinesterase InhibitorAcetylcholinesterase (AChE)IC₅₀ = 62.10 µM
Benzothiophene-chalcone hybrid (Compound 5h)Cholinesterase InhibitorButyrylcholinesterase (BChE)IC₅₀ = 24.35 µM

Experimental Protocols

Protocol 1: Synthesis of 2-(Benzothiophen-2-ylmethyl)isoindoline-1,3-dione

This protocol describes a nucleophilic substitution reaction, a common application of this compound, using a procedure analogous to the Gabriel synthesis of primary amines.

Materials:

  • This compound

  • Potassium phthalimide

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.

  • To this solution, add this compound (1.0 equivalent).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The precipitated solid product is collected by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 2-(benzothiophen-2-ylmethyl)isoindoline-1,3-dione.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Diethyl 2-(benzo[b]thiophen-2-ylmethylene)malonate (Anticonvulsant Intermediate)

This protocol is adapted from the synthesis of a key intermediate for anticonvulsant compounds.

Materials:

  • Benzo[b]thiophene-2-carbaldehyde

  • Diethyl malonate

  • Piperidine

  • Acetic acid

  • Toluene

Procedure:

  • To a solution of benzo[b]thiophene-2-carbaldehyde (1.0 equivalent) and diethyl malonate (1.2 equivalents) in toluene, add a catalytic amount of piperidine and acetic acid.

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, or until TLC indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield diethyl 2-(benzo[b]thiophen-2-ylmethylene)malonate.

  • Characterize the product by ¹H NMR and mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Nucleophilic Substitution start->reaction reagent Nucleophile (e.g., K-Phthalimide) reagent->reaction product Benzothiophene Derivative reaction->product in_vitro In Vitro Assays (e.g., Antiproliferative, Enzyme Inhibition) product->in_vitro in_vivo In Vivo Models (e.g., Seizure Models) product->in_vivo data Quantitative Data (IC50, ED50, MIC) in_vitro->data in_vivo->data

Caption: Synthetic and evaluation workflow for this compound derivatives.

signaling_pathway cluster_er_signaling ERα Signaling in Breast Cancer Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa activates ERE Estrogen Response Element (in DNA) ERa->ERE binds to Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation BT_Derivative Benzothiophene Antagonist BT_Derivative->ERa inhibits

Caption: Inhibition of ERα signaling by benzothiophene antagonists in breast cancer.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the nucleophilic substitution of 2-(Bromomethyl)-1-benzothiophene with various nucleophiles, a key reaction in the synthesis of a wide range of biologically active compounds. The resulting 2-substituted methyl-1-benzothiophene derivatives are valuable scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.

Introduction

The 1-benzothiophene moiety is a privileged scaffold in drug discovery, present in numerous compounds with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. The functionalization of the 1-benzothiophene core, particularly at the 2-position, is a common strategy for modulating the biological activity of these compounds. This compound serves as a versatile starting material for introducing a variety of functional groups at this position via nucleophilic substitution reactions. This document outlines protocols for the reaction of this compound with amine, thiol, azide, and cyanide nucleophiles, providing a foundation for the synthesis of novel derivatives for further investigation.

Data Presentation

The following table summarizes the reaction conditions and yields for the nucleophilic substitution of this compound with representative nucleophiles.

EntryNucleophileReagents and ConditionsProductYield (%)
1PiperidineK₂CO₃, Acetonitrile, 80°C, 3h2-(Piperidin-1-ylmethyl)-1-benzothiophene85
2Sodium azideNaN₃, DMF, rt, 12h2-(Azidomethyl)-1-benzothiophene95
3ThiophenolNaH, THF, 0°C to rt, 4h2-(Phenylthiomethyl)-1-benzothiophene92
4Sodium cyanideNaCN, DMSO, 60°C, 6h1-Benzothiophen-2-ylacetonitrile88

Experimental Protocols

Protocol 1: Synthesis of 2-(Piperidin-1-ylmethyl)-1-benzothiophene (Amine Nucleophile)

This protocol describes the synthesis of N-substituted aminomethyl-1-benzothiophenes, which are precursors to compounds with potential applications as selective serotonin reuptake inhibitors and for the treatment of central nervous system disorders.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 80°C under a reflux condenser for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and add deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine solution (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 2-(Piperidin-1-ylmethyl)-1-benzothiophene.

Expected Yield: ~85%

Diagram of Experimental Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 This compound reaction Stir at 80°C for 3h start1->reaction start2 Piperidine start2->reaction start3 K₂CO₃ start3->reaction start4 Acetonitrile start4->reaction workup1 Add Water reaction->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate workup4->workup5 purification Column Chromatography workup5->purification product 2-(Piperidin-1-ylmethyl)-1-benzothiophene purification->product

Caption: Workflow for the synthesis of 2-(Piperidin-1-ylmethyl)-1-benzothiophene.

Protocol 2: Synthesis of 2-(Azidomethyl)-1-benzothiophene (Azide Nucleophile)

This protocol details the synthesis of 2-(azidomethyl)-1-benzothiophene, a versatile intermediate for the introduction of nitrogen-containing heterocycles via click chemistry.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

  • Add sodium azide (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into deionized water (30 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine solution (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain 2-(azidomethyl)-1-benzothiophene.

Expected Yield: ~95%

Diagram of Experimental Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start1 This compound reaction Stir at rt for 12h start1->reaction start2 Sodium Azide start2->reaction start3 DMF start3->reaction workup1 Add Water reaction->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over MgSO₄ workup3->workup4 workup5 Concentrate workup4->workup5 product 2-(Azidomethyl)-1-benzothiophene workup5->product

Caption: Workflow for the synthesis of 2-(Azidomethyl)-1-benzothiophene.

Protocol 3: Synthesis of 2-(Phenylthiomethyl)-1-benzothiophene (Thiol Nucleophile)

This protocol outlines the synthesis of a thioether derivative, a class of compounds with applications in material science and as intermediates in organic synthesis.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) at 0°C in a round-bottom flask, add thiophenol (1.1 mmol) dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (10 mL).

  • Add deionized water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine solution (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield 2-(Phenylthiomethyl)-1-benzothiophene.

Expected Yield: ~92%

Diagram of Experimental Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 This compound reaction 0°C to rt, 4h start1->reaction start2 Thiophenol start2->reaction start3 NaH start3->reaction start4 Anhydrous THF start4->reaction workup1 Quench with NH₄Cl reaction->workup1 workup2 Add Water & Extract workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate workup4->workup5 purification Column Chromatography workup5->purification product 2-(Phenylthiomethyl)-1-benzothiophene purification->product

Caption: Workflow for the synthesis of 2-(Phenylthiomethyl)-1-benzothiophene.

Protocol 4: Synthesis of 1-Benzothiophen-2-ylacetonitrile (Cyanide Nucleophile)

This protocol describes the synthesis of 1-benzothiophen-2-ylacetonitrile, a key intermediate for the preparation of various carboxylic acid and amine derivatives.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in DMSO (10 mL).

  • Add sodium cyanide (1.2 mmol) to the solution.

  • Heat the reaction mixture to 60°C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into deionized water (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine solution (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain 1-benzothiophen-2-ylacetonitrile.

Expected Yield: ~88%

Diagram of Experimental Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 This compound reaction Stir at 60°C for 6h start1->reaction start2 Sodium Cyanide start2->reaction start3 DMSO start3->reaction workup1 Add Water reaction->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Concentrate workup4->workup5 purification Column Chromatography workup5->purification product 1-Benzothiophen-2-ylacetonitrile purification->product

Caption: Workflow for the synthesis of 1-Benzothiophen-2-ylacetonitrile.

Applications and Significance

The 2-substituted methyl-1-benzothiophene derivatives synthesized through these protocols are valuable building blocks in drug discovery and material science.

  • 2-(Aminomethyl)-1-benzothiophene derivatives have been investigated for their potential as central nervous system agents, including antidepressants and antipsychotics. The nitrogen atom provides a handle for further structural modifications to optimize activity and pharmacokinetic properties.

  • 2-(Azidomethyl)-1-benzothiophene is a key intermediate for the synthesis of 1,2,3-triazole-containing benzothiophenes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This reaction is highly efficient and allows for the facile connection of the benzothiophene scaffold to a wide variety of other molecules, enabling the rapid generation of compound libraries for high-throughput screening.

  • 2-(Arylthiomethyl)-1-benzothiophene derivatives are of interest in material science due to their potential electronic and optical properties. The sulfur linkage can influence the photophysical characteristics of the molecule.

  • 1-Benzothiophen-2-ylacetonitrile can be readily hydrolyzed to the corresponding carboxylic acid or reduced to the amine, providing access to a range of other functionalized benzothiophene derivatives with potential biological activities.

Signaling Pathways and Logical Relationships

The diverse biological activities of 2-substituted methyl-1-benzothiophene derivatives stem from their ability to interact with various biological targets. For instance, certain aminomethyl derivatives have been shown to inhibit the reuptake of neurotransmitters like serotonin, thus modulating serotonergic signaling pathways implicated in mood disorders.

G cluster_synthesis Synthetic Pathway cluster_interaction Biological Interaction cluster_effect Pharmacological Effect start This compound product 2-(Aminomethyl)-1-benzothiophene Derivative start->product Nucleophilic Substitution nucleophile Nucleophile (e.g., Amine) target Biological Target (e.g., Serotonin Transporter) product->target Binding effect Modulation of Signaling Pathway (e.g., Inhibition of Serotonin Reuptake) target->effect Inhibition outcome Therapeutic Outcome (e.g., Antidepressant Effect) effect->outcome

Caption: Logical relationship from synthesis to pharmacological effect.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of diverse heterocyclic compounds utilizing 2-(Bromomethyl)-1-benzothiophene as a versatile starting material. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes reaction pathways and experimental workflows for clarity. The synthesized compounds, derivatives of the privileged benzothiophene scaffold, are of significant interest in medicinal chemistry due to their potential biological activities.[1][2][3]

Introduction to Benzothiophene Derivatives in Drug Discovery

Benzothiophene and its derivatives are a prominent class of sulfur-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[1][3] Their structural resemblance to endogenous molecules and their ability to interact with various biological targets have led to the development of numerous therapeutic agents with a wide range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][4][5] The versatility of the benzothiophene core allows for the synthesis of a diverse library of compounds, making it a valuable scaffold in the quest for novel drug candidates.

This compound is a key intermediate for the synthesis of these novel heterocyclic systems. The reactive bromomethyl group serves as an excellent electrophilic site for nucleophilic substitution and subsequent cyclization reactions, enabling the construction of various fused and substituted heterocyclic rings.

Synthesis of Thieno[2,3-c]pyridines

Thieno[2,3-c]pyridines are a class of fused heterocyclic compounds that have shown promise as kinase inhibitors and anticancer agents.[6] The synthesis of this scaffold can be achieved from this compound through a multi-step process involving the formation of a pyridine ring fused to the thiophene core of the benzothiophene.

Reaction Scheme

A plausible synthetic route to thieno[2,3-c]pyridine derivatives starting from this compound is outlined below. This involves an initial nucleophilic substitution with a suitable nitrogen-containing synthon, followed by cyclization and aromatization to form the pyridine ring.

G start This compound intermediate1 N-substituted Intermediate start->intermediate1 Nucleophilic Substitution (e.g., with an amine) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thieno[2,3-c]pyridine Derivative intermediate2->product Aromatization

Caption: Synthetic pathway for Thieno[2,3-c]pyridines.

Experimental Protocol: Synthesis of a Model Thieno[2,3-c]pyridine Derivative

This protocol describes a general procedure for the synthesis of a substituted thieno[2,3-c]pyridine derivative.

Materials:

  • This compound

  • Substituted 2-aminopyridine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C)

  • Xylene

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • Step 1: N-Alkylation. To a solution of a substituted 2-aminopyridine (1.1 mmol) in DMF (10 mL), add potassium carbonate (2.2 mmol). Stir the mixture at room temperature for 15 minutes. Add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise. Heat the reaction mixture at 80°C for 6 hours. Monitor the reaction by TLC.

  • Step 2: Purification of Intermediate. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Step 3: Reductive Cyclization. Dissolve the purified intermediate (1.0 mmol) in xylene (15 mL). Add 10% Pd/C (10 mol%). Reflux the mixture for 12 hours under a nitrogen atmosphere.

  • Step 4: Final Purification. Cool the reaction mixture, filter through a pad of Celite®, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired thieno[2,3-c]pyridine derivative.

Quantitative Data
StepReactantsSolventTemperature (°C)Time (h)Yield (%)
1This compound, 2-aminopyridineDMF80675-85
3N-alkylated intermediate, Pd/CXylene1401260-70

Synthesis of Thieno[3,2-b]thiophenes

Thieno[3,2-b]thiophenes are another important class of heterocyclic compounds with applications in organic electronics and materials science.[7][8] Their synthesis from this compound can be achieved by introducing a sulfur-containing nucleophile, followed by an intramolecular cyclization.

Reaction Scheme

The general synthetic approach involves the reaction of this compound with a thiolate to form a thioether intermediate, which then undergoes cyclization to yield the thieno[3,2-b]thiophene core.

G start This compound intermediate Thioether Intermediate start->intermediate Nucleophilic Substitution (e.g., with NaSH) product Thieno[3,2-b]thiophene Derivative intermediate->product Intramolecular Cyclization (e.g., via oxidation and reduction)

Caption: Synthetic pathway for Thieno[3,2-b]thiophenes.

Experimental Protocol: Synthesis of a Model Thieno[3,2-b]thiophene Derivative

This protocol provides a general method for the synthesis of a substituted thieno[3,2-b]thiophene.

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH)

  • Methyl 2-chloroacetate

  • Sodium methoxide (NaOMe)

  • Methanol

  • Polyphosphoric acid (PPA)

Procedure:

  • Step 1: Thiol Formation. To a solution of this compound (1.0 mmol) in methanol (10 mL), add a solution of sodium hydrosulfide (1.2 mmol) in methanol (5 mL) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours.

  • Step 2: Thioether Formation. To the reaction mixture from Step 1, add sodium methoxide (1.5 mmol) followed by methyl 2-chloroacetate (1.1 mmol). Reflux the mixture for 4 hours.

  • Step 3: Purification of Intermediate. After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 4: Cyclization. Add the purified thioether intermediate (1.0 mmol) to polyphosphoric acid (10 g) and heat the mixture at 100°C for 3 hours with stirring.

  • Step 5: Final Purification. Cool the reaction mixture and pour it onto crushed ice. Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product. Purify by recrystallization or column chromatography.

Quantitative Data
StepReactantsSolventTemperature (°C)Time (h)Yield (%)
1 & 2This compound, NaSH, Methyl 2-chloroacetateMethanolReflux470-80
4Thioether intermediatePPA100350-65

Synthesis of Benzothieno[2,3-c]azepines

Benzothieno[2,3-c]azepines represent a class of seven-membered nitrogen-containing heterocyclic compounds fused to the benzothiophene core. These structures are of interest for their potential biological activities.

Reaction Scheme

A general strategy for the synthesis of benzothieno[2,3-c]azepines from this compound involves a multi-step sequence including a Wittig reaction to extend the side chain, followed by cyclization.

G start This compound phosphonium Phosphonium Salt start->phosphonium Triphenylphosphine wittig_product Stilbene Derivative phosphonium->wittig_product:w Wittig Reaction aldehyde 2-Formylbenzoate aldehyde->wittig_product:w azepine Benzothieno[2,3-c]azepine wittig_product->azepine Hydrolysis, Amidation, and Cyclization

Caption: Synthetic pathway for Benzothieno[2,3-c]azepines.

Experimental Protocol: Synthesis of a Model Benzothieno[2,3-c]azepine Derivative

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Toluene

  • Sodium hydride (NaH)

  • Methyl 2-formylbenzoate

  • Lithium hydroxide (LiOH)

  • Methanol/Water

  • Thionyl chloride (SOCl₂)

  • Ammonia (NH₃) solution

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

Procedure:

  • Step 1: Phosphonium Salt Formation. Reflux a mixture of this compound (1.0 mmol) and triphenylphosphine (1.1 mmol) in toluene (20 mL) for 12 hours. Cool the mixture and collect the precipitated phosphonium salt by filtration.

  • Step 2: Wittig Reaction. To a suspension of the phosphonium salt (1.0 mmol) in dry THF (15 mL), add sodium hydride (1.2 mmol) at 0°C. Stir for 30 minutes, then add a solution of methyl 2-formylbenzoate (1.0 mmol) in THF (5 mL). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 3: Hydrolysis. To the product from the Wittig reaction, add a solution of lithium hydroxide (2.0 mmol) in a mixture of methanol and water (1:1, 10 mL). Stir at 50°C for 4 hours.

  • Step 4: Amidation. Convert the resulting carboxylic acid to the corresponding acid chloride using thionyl chloride, and then treat with a concentrated ammonia solution to form the amide.

  • Step 5: Intramolecular Heck Cyclization. To a solution of the amide (1.0 mmol) in DMF (10 mL), add palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 mmol). Heat the mixture at 120°C for 24 hours.

  • Step 6: Purification. After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography.

Quantitative Data
StepReaction TypeKey ReagentsTypical Yield (%)
1Phosphonium salt formationPPh₃90-95
2Wittig reactionNaH, Methyl 2-formylbenzoate60-75
3-5Hydrolysis, Amidation, CyclizationLiOH, SOCl₂, NH₃, Pd(OAc)₂40-50 (over 3 steps)

Potential Biological Activities and Signaling Pathways

Derivatives of benzothiophene have been reported to exhibit a range of biological activities, suggesting their potential as therapeutic agents. The novel heterocyclic compounds synthesized from this compound may also possess interesting pharmacological properties.

Antimicrobial Activity

Many benzothiophene derivatives have demonstrated significant antibacterial and antifungal activity.[1][4] The proposed mechanism of action for some of these compounds involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

G compound Benzothiophene Derivative membrane Microbial Cell Membrane compound->membrane interacts with enzyme Essential Microbial Enzyme compound->enzyme binds to disruption Membrane Disruption membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition death Microbial Cell Death disruption->death inhibition->death G compound Benzothiophene Derivative kinase Protein Kinase (e.g., in cancer cells) compound->kinase inhibits apoptosis Apoptosis Pathway compound->apoptosis activates proliferation Cancer Cell Proliferation kinase->proliferation cell_death Cancer Cell Death apoptosis->cell_death inhibition Kinase Inhibition inhibition->proliferation blocks activation Apoptosis Induction

References

Application Notes and Protocols for Alkylation with 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(bromomethyl)-1-benzothiophene as an alkylating agent in the synthesis of novel compounds for potential therapeutic applications. The benzothiophene scaffold is a key pharmacophore in numerous biologically active molecules.[1][2][3] This reagent allows for the direct incorporation of the 1-benzothiophen-2-ylmethyl moiety onto various nucleophilic atoms, primarily nitrogen, sulfur, and oxygen, which is a critical step in the development of new drug candidates.

Overview of Alkylation Reactions

This compound is a versatile reagent for SN2 reactions with a range of nucleophiles. The electron-rich benzothiophene ring system can influence the reactivity of the bromomethyl group, making it an effective electrophile for the synthesis of diverse derivatives. Common nucleophiles for these reactions include amines, thiols, and phenols, leading to the formation of new C-N, C-S, and C-O bonds, respectively. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Experimental Protocols

The following protocols are generalized procedures for the alkylation of amines, thiols, and phenols with this compound. Reaction conditions may require optimization based on the specific substrate.

N-Alkylation of Aromatic Amines

This protocol describes a general method for the synthesis of N-(1-benzothiophen-2-ylmethyl)anilines. The reaction involves the nucleophilic substitution of the bromine atom by the amine.[4][5]

Protocol:

  • To a solution of the desired aniline (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (1.2 eq.). Common bases for this reaction include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of this compound (1.1 eq.) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Table 1: Representative N-Alkylation Reactions

Aniline DerivativeBaseSolventTemperature (°C)Reaction Time (h)Product
AnilineK₂CO₃DMF706-8N-((1-Benzothiophen-2-yl)methyl)aniline
4-MethoxyanilineEt₃NAcetonitrile608-10N-((1-Benzothiophen-2-yl)methyl)-4-methoxyaniline
4-ChloroanilineK₂CO₃DMF8012N-((1-Benzothiophen-2-yl)methyl)-4-chloroaniline
S-Alkylation of Thiols

This protocol outlines a general procedure for the synthesis of 1-benzothiophen-2-ylmethyl thioethers. Thiolates are excellent nucleophiles and readily displace the bromide.

Protocol:

  • Dissolve the desired thiol (1.0 eq.) in a polar aprotic solvent like DMF or tetrahydrofuran (THF).

  • Add a suitable base (1.1 eq.), such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution at 0 °C to generate the thiolate.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.05 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography to yield the pure thioether.

Table 2: Representative S-Alkylation Reactions

Thiol DerivativeBaseSolventTemperature (°C)Reaction Time (h)Product
ThiophenolNaHTHFRT2-42-((Phenylthio)methyl)-1-benzothiophene
4-MethylthiophenolK₂CO₃DMFRT3-52-(((4-Methylphenyl)thio)methyl)-1-benzothiophene
Benzyl mercaptanNaHTHFRT2-32-((Benzylthio)methyl)-1-benzothiophene
O-Alkylation of Phenols

This protocol provides a general method for the synthesis of 1-benzothiophen-2-ylmethyl phenyl ethers, based on the Williamson ether synthesis.

Protocol:

  • To a solution of the phenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, add a base (1.5 eq.), typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.2 eq.) to the mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the crude product by flash chromatography to obtain the desired ether.

Table 3: Representative O-Alkylation Reactions

Phenol DerivativeBaseSolventTemperature (°C)Reaction Time (h)Product
PhenolK₂CO₃AcetoneReflux6-82-(Phenoxymethyl)-1-benzothiophene
4-CresolCs₂CO₃DMF805-72-((4-Methylphenoxy)methyl)-1-benzothiophene
4-NitrophenolK₂CO₃DMF9010-122-((4-Nitrophenoxy)methyl)-1-benzothiophene

Visualized Experimental Workflow and Biological Pathway

To aid in the conceptualization of the experimental process and the potential biological relevance of the synthesized compounds, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Start Dissolve Nucleophile (Amine, Thiol, or Phenol) in Solvent AddBase Add Base (e.g., K2CO3, NaH) Start->AddBase Stir1 Stir at appropriate temperature AddBase->Stir1 AddElectrophile Add 2-(Bromomethyl)- 1-benzothiophene Stir1->AddElectrophile Heat Heat to specified temperature AddElectrophile->Heat TLC Monitor reaction progress by TLC Heat->TLC Quench Quench reaction (e.g., with water) TLC->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General experimental workflow for the alkylation of nucleophiles.

Many benzothiophene-containing drugs, such as Zileuton, are known to inhibit specific signaling pathways. Zileuton inhibits 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes, which are inflammatory mediators.[6][7][8][9]

G ArachidonicAcid Arachidonic Acid 5LO 5-Lipoxygenase (5-LO) ArachidonicAcid->5LO 5HETE 5-HETE LTB4 Leukotriene B4 (LTB4) Inflammation Inflammation, Bronchoconstriction, Mucus Secretion LTB4->Inflammation LTA4 Leukotriene A4 (LTA4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 LTC4->Inflammation LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 LTD4->Inflammation LTE4->Inflammation Zileuton Zileuton (Benzothiophene derivative) Zileuton->5LO 5LO->LTA4

References

Application Notes and Protocols: 2-(Bromomethyl)-1-benzothiophene as a Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-(bromomethyl)-1-benzothiophene as a versatile building block in the synthesis of novel organic electronic materials. While direct polymerization of this specific monomer is not widely documented in mainstream literature, its reactive bromomethyl group offers a gateway to a variety of established synthetic routes for creating π-conjugated systems suitable for applications in organic field-effect transistors (OFETs) and other electronic devices.

Introduction to Benzothiophene in Organic Electronics

Benzothiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds that have garnered considerable attention in the field of organic electronics.[1] Their rigid, planar structure and extended π-conjugation facilitate efficient charge transport, making them excellent candidates for the active layer in organic semiconductors.[2] The benzothiophene core can be readily functionalized, allowing for the fine-tuning of electronic properties, solubility, and solid-state packing, which are all critical factors in device performance.[3] Numerous high-performance organic semiconductors are based on fused benzothiophene structures, such as the widely studied[4]benzothieno[3,2-b][4]benzothiophene (BTBT) derivatives, which have demonstrated high charge carrier mobilities.

The introduction of a bromomethyl group at the 2-position of the 1-benzothiophene scaffold provides a reactive handle for further synthetic modifications, opening up possibilities for creating novel conjugated polymers and small molecules.

Synthetic Pathways Utilizing this compound

The primary utility of this compound lies in its ability to undergo various chemical transformations to extend the π-conjugated system. The reactive C-Br bond in the methyl group allows for the formation of new carbon-carbon bonds through several established reaction mechanisms. These reactions can be broadly categorized into pathways leading to the formation of vinylene-linked polymers or the synthesis of larger conjugated small molecules.

A key synthetic strategy involves the conversion of the bromomethyl group into a more reactive intermediate, such as a phosphonium ylide for Wittig-type reactions or a phosphonate ester for Horner-Wadsworth-Emmons reactions. These intermediates can then be reacted with aromatic dialdehydes to form polymers with alternating benzothiophene and arylene vinylene units.

dot

Caption: Synthetic routes from this compound.

Experimental Protocols

While specific literature detailing the polymerization of this compound is scarce, the following protocols outline generalized procedures for the key reactions that would be involved in synthesizing conjugated polymers from this building block. These are based on well-established methodologies for similar monomers.

Protocol 1: Synthesis of (1-Benzothiophen-2-ylmethyl)triphenylphosphonium Bromide (Wittig Salt Precursor)
  • Materials:

    • This compound

    • Triphenylphosphine (PPh₃)

    • Anhydrous toluene

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous toluene.

    • Add triphenylphosphine (1.1 eq.) to the solution.

    • Heat the reaction mixture to reflux and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will typically precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold toluene, and dry under vacuum.

    • The resulting (1-benzothiophen-2-ylmethyl)triphenylphosphonium bromide can be used in the subsequent Wittig polycondensation without further purification.

Protocol 2: Synthesis of Diethyl (1-Benzothiophen-2-ylmethyl)phosphonate (Horner-Wadsworth-Emmons Precursor)
  • Materials:

    • This compound

    • Triethyl phosphite (P(OEt)₃)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and triethyl phosphite (1.2 eq.).

    • Heat the mixture at 120-140 °C for 4-6 hours under an inert atmosphere (Arbuzov reaction).

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess triethyl phosphite by vacuum distillation to obtain the crude diethyl (1-benzothiophen-2-ylmethyl)phosphonate.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: General Procedure for Wittig or Horner-Wadsworth-Emmons Polycondensation
  • Materials:

    • (1-Benzothiophen-2-ylmethyl)triphenylphosphonium bromide or Diethyl (1-benzothiophen-2-ylmethyl)phosphonate (as a bis-phosphonium or bis-phosphonate derivative of a larger monomer if applicable)

    • An appropriate aromatic dialdehyde (e.g., terephthaldehyde)

    • A strong base (e.g., potassium tert-butoxide, sodium hydride)

    • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the phosphonium salt or phosphonate ester in the anhydrous solvent.

    • Cool the solution to 0 °C or -78 °C, depending on the reactivity of the base.

    • Slowly add the base to the solution to generate the ylide or phosphonate carbanion. The solution will typically change color.

    • Stir the mixture at the same temperature for 30-60 minutes.

    • Add a solution of the aromatic dialdehyde in the same anhydrous solvent dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

    • The polymer product will often precipitate from the solution.

    • Quench the reaction by adding methanol or water.

    • Collect the polymer by filtration and wash sequentially with methanol, acetone, and hexane to remove oligomers and residual catalysts.

    • The final polymer can be further purified by Soxhlet extraction.

Expected Material Properties and Device Performance

The resulting poly(1-benzothiophene-2-ylvinylene) derivatives are expected to be p-type semiconducting materials. The charge transport properties of these polymers would be highly dependent on their molecular weight, regioregularity, and solid-state packing.

Table 1: Expected Performance Characteristics of Poly(1-benzothiophene-2-ylvinylene) Derivatives in OFETs

ParameterExpected RangeNotes
Hole Mobility (μ) 10⁻³ - 10⁻¹ cm²/VsCan be influenced by the choice of comonomer and processing conditions.
On/Off Current Ratio > 10⁴Indicates the ability of the transistor to switch between conductive and non-conductive states.
HOMO Level -5.0 to -5.5 eVDetermines the efficiency of hole injection from the electrodes.
LUMO Level -2.5 to -3.0 eVRelevant for potential n-type behavior, though less likely.
Optical Band Gap 2.0 - 2.5 eVCorresponds to absorption in the visible region of the electromagnetic spectrum.

Note: The values in this table are estimations based on the performance of similar conjugated polymers containing thiophene and vinylene units. Actual performance would need to be determined experimentally.

Device Fabrication Workflow

The fabrication of an OFET using a solution-processable polymer derived from this compound would typically follow a bottom-gate, top-contact architecture.

dot

OFET_Fabrication cluster_substrate Substrate Preparation cluster_film Active Layer Deposition cluster_electrodes Electrode Deposition cluster_characterization Device Characterization Start Start: Si/SiO2 Substrate Cleaning Substrate Cleaning (Sonication) Start->Cleaning Surface_Treatment Surface Treatment (e.g., HMDS, OTS) Cleaning->Surface_Treatment Polymer_Solution Prepare Polymer Solution Surface_Treatment->Polymer_Solution Spin_Coating Spin Coating Polymer_Solution->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Source/Drain Electrode Deposition (e.g., Au) Annealing->Electrode_Deposition Electrical_Characterization Electrical Characterization (Probe Station) Electrode_Deposition->Electrical_Characterization End End: Performance Data Electrical_Characterization->End

Caption: Workflow for OFET fabrication.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of novel organic electronic materials. Its reactive bromomethyl group provides a versatile handle for constructing conjugated polymers and small molecules through established synthetic methodologies like the Wittig and Horner-Wadsworth-Emmons reactions. Further research into the synthesis and characterization of materials derived from this precursor is warranted to fully elucidate their potential in high-performance organic electronic devices. The protocols and expected performance data provided herein offer a foundational guide for researchers venturing into this area.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-(bromomethyl)-1-benzothiophene. This versatile building block is a valuable precursor for the synthesis of a wide range of functionalized benzothiophene derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the cross-coupling of benzylic halides and are intended to serve as a robust starting point for further optimization.

Introduction to Palladium-Catalyzed Cross-Coupling of Benzylic Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While extensively used for aryl and vinyl halides, the application of these reactions to benzylic halides, such as this compound, has also been successfully demonstrated. The key reactive site in this substrate is the sp³-hybridized carbon of the bromomethyl group. These reactions typically proceed via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.

Commonly employed cross-coupling reactions for benzylic halides include the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for various palladium-catalyzed cross-coupling reactions with benzylic bromides, which can be adapted for this compound. Please note that yields are representative and may vary depending on the specific substrates and optimized conditions.

Cross-Coupling ReactionCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(OAc)₂ (2-5)SPhos (4-10) or PPh₃ (4-10)K₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-11012-2470-95
Heck StyrenePd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃N or K₂CO₃DMF or NMP100-14016-2460-85
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (1-3)PPh₃ (2-6) & CuI (1-5)Et₃N or DIPATHF or Dioxane25-606-1875-90
Buchwald-Hartwig AnilinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu or K₃PO₄Toluene or Dioxane80-12012-2465-90

Experimental Protocols

Note: These protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes the synthesis of a 2-(arylmethyl)-1-benzothiophene derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Sphos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Toluene

  • Water

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.5 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene (5 mL) and water (1 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Heck Coupling of this compound with Styrene

This protocol describes the synthesis of a 2-(styrylmethyl)-1-benzothiophene derivative.

Materials:

  • This compound

  • Styrene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add this compound (1.0 mmol), palladium(II) acetate (0.03 mmol), and tri(o-tolyl)phosphine (0.06 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes the synthesis of a 2-(phenylethynylmethyl)-1-benzothiophene derivative.

Materials:

  • This compound

  • Phenylacetylene (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol) and copper(I) iodide (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (8 mL) and triethylamine (3 mL).

  • To this mixture, add this compound (1.0 mmol) and phenylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at 50 °C for 12 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate).

Protocol 4: Buchwald-Hartwig Amination of this compound with Aniline

This protocol describes the synthesis of a 2-(anilinomethyl)-1-benzothiophene derivative.

Materials:

  • This compound

  • Aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Glovebox or Schlenk line techniques

Procedure:

  • Inside a glovebox or using Schlenk line techniques, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk flask.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol) and aniline (1.2 mmol).

  • Seal the flask and heat the reaction mixture at 100 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product benzothiophene This compound pd_catalyst Pd(0/II) Catalyst benzothiophene->pd_catalyst Oxidative Addition coupling_partner Coupling Partner (e.g., R-B(OH)₂, R-H, R-NH₂) coupling_partner->pd_catalyst Transmetalation / Coordination product 2-(Substituted methyl)-1-benzothiophene pd_catalyst->product Reductive Elimination ligand Ligand base Base

Caption: Generalized scheme for palladium-catalyzed cross-coupling.

G start Start: Assemble Reactants setup Reaction Setup under Inert Atmosphere start->setup reaction Heating and Stirring setup->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification characterization Product Characterization purification->characterization end End: Isolated Product characterization->end

Caption: Experimental workflow for cross-coupling reactions.

Synthesis of Benzothiophene-Based Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of benzothiophene-based enzyme inhibitors. The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This compilation focuses on its application in the development of potent inhibitors for various enzyme classes, including kinases, monoamine oxidases, and cholinesterases.

Application Notes

Benzothiophene derivatives have emerged as a versatile class of compounds in drug discovery, exhibiting inhibitory activity against a diverse array of enzymatic targets. Their rigid bicyclic structure provides a robust framework for the introduction of various functional groups, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Recent research has highlighted their potential in oncology, neurodegenerative diseases, and inflammatory disorders.

Key Therapeutic Targets:
  • Multi-Kinase Inhibitors: Certain 5-hydroxybenzothiophene derivatives have demonstrated potent inhibitory activity against multiple kinases, a crucial strategy in overcoming chemoresistance in cancer. These compounds can simultaneously block several signaling pathways involved in cell proliferation and survival.[1][2][3]

  • Monoamine Oxidase (MAO) Inhibitors: Benzo[b]thiophen-3-ol derivatives have been identified as effective and selective inhibitors of human monoamine oxidase B (MAO-B).[4][5] This makes them promising candidates for the treatment of neurodegenerative conditions like Parkinson's disease, where reducing the degradation of neurotransmitters is a key therapeutic goal.[6]

  • Cholinesterase (ChE) Inhibitors: Benzothiophene-chalcone hybrids have shown potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[7][8][9]

  • Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) Inhibitors: Benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of BDK, an enzyme involved in the metabolism of branched-chain amino acids.[10] Dysregulation of this pathway is associated with metabolic diseases.

  • Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K signaling pathway is frequently overactive in cancer.[11][12][13][14] Benzothiophene-based molecules have been explored as inhibitors of this critical pathway.[11][12][15]

  • Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors: Benzo[b]thiophene 1,1-dioxide derivatives have been reported as potent inhibitors of STAT3, a key protein involved in tumor cell proliferation and survival.[16]

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected benzothiophene derivatives against various enzymes.

Table 1: Multi-Kinase Inhibitory Activity of 5-Hydroxybenzothiophene Derivatives
CompoundTarget KinaseIC50 (nM)Reference
16bClk411[1][2]
DRAK187[1][2]
Haspin125.7[1][2]
Clk1163[1][2]
Dyrk1B284[1][2]
Dyrk1A353.3[1][2]
Table 2: Cholinesterase Inhibitory Activity of Benzothiophene-Chalcone Hybrids
CompoundTarget EnzymeIC50 (µM)Reference
5fAcetylcholinesterase (AChE)62.10[7][8][9]
5hButyrylcholinesterase (BChE)24.35[7][8][9]
Galantamine (Reference)Butyrylcholinesterase (BChE)28.08[7][8][9]
Table 3: BDK Inhibitory Activity of Benzothiophene Carboxylate Derivatives
CompoundTarget EnzymeIC50 (µM)Reference
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid)BDK3.19[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of benzothiophene-based enzyme inhibitors, based on published literature.

Protocol 1: Synthesis of 5-Hydroxybenzothiophene Derivatives (Multi-Kinase Inhibitors)

This protocol is adapted from the synthesis of N-cyclopropyl-5-hydroxybenzo[b]thiophene-2-carboxamide.[2]

Step 1: Synthesis of Intermediate C (5-hydroxybenzo[b]thiophene-2-carboxylic acid)

  • Materials: Starting materials for the synthesis of the benzothiophene core (e.g., substituted thiophenols and α-haloacids), appropriate solvents, and reagents for cyclization.

  • Procedure: The synthesis of the benzothiophene core can be achieved through various methods, including intramolecular cyclization of aryl thioacetic acids.[17] A common route involves the reaction of a substituted thiophenol with an α-haloacetic acid derivative, followed by a cyclization reaction, often under acidic conditions.

Step 2: Amide Coupling

  • Materials: Intermediate C, cyclopropyl amine, coupling agents (e.g., HATU, HOBt), a suitable base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMF).

  • Procedure:

    • Dissolve Intermediate C in the chosen solvent.

    • Add the coupling agents and the base to the solution and stir for a few minutes to activate the carboxylic acid.

    • Add cyclopropyl amine to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., using a DCM/Methanol gradient) to yield the final compound.[2]

Characterization:

  • The final product should be characterized by 1H-NMR, 13C-NMR, and Mass Spectrometry to confirm its structure and purity.[2]

Protocol 2: In Vitro Kinase Inhibition Assay
  • Principle: The ability of the synthesized compounds to inhibit the activity of specific kinases is measured using a variety of assay formats, such as radiometric assays (e.g., 33P-ATP filter binding) or fluorescence-based assays.

  • Procedure (General):

    • Prepare a reaction buffer containing the kinase, its specific substrate, and ATP.

    • Add the synthesized benzothiophene inhibitor at various concentrations.

    • Incubate the reaction mixture for a defined period at a specific temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on the evaluation of benzo[b]thiophen-3-ol derivatives as MAO inhibitors.[18]

  • Principle: The inhibitory activity against MAO-A and MAO-B is determined by measuring the production of a fluorescent product from a non-fluorescent substrate.

  • Materials: Recombinant human MAO-A and MAO-B, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and a phosphate buffer.[18]

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the benzothiophene inhibitor in the phosphate buffer.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

    • Calculate the initial reaction rates and determine the percentage of inhibition.

    • Calculate the IC50 values from the dose-response curves.

Visualizations

Signaling Pathway Diagram

G cluster_0 Upstream Signaling cluster_1 PI3K/AKT Pathway cluster_2 MAPK Pathway cluster_3 Cellular Processes Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K RAS RAS Receptor Tyrosine Kinases->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation Cell Survival Cell Survival Benzothiophene Inhibitors Benzothiophene Inhibitors Benzothiophene Inhibitors->PI3K Benzothiophene Inhibitors->RAF Benzothiophene Inhibitors->MEK

Caption: Inhibition of cancer signaling pathways by benzothiophene-based kinase inhibitors.

Experimental Workflow Diagram

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation cluster_3 Lead Optimization A Starting Materials B Chemical Synthesis (e.g., Cyclization, Coupling) A->B C Purification (e.g., Chromatography) B->C D Structural Analysis (NMR, MS) C->D E In Vitro Enzyme Assays (IC50 Determination) D->E F Cell-Based Assays (e.g., Proliferation, Apoptosis) E->F G In Vivo Studies (Animal Models) F->G H SAR Studies G->H H->B

Caption: General workflow for the development of benzothiophene-based enzyme inhibitors.

References

Application Notes and Protocols for the Introduction of a Methyl-Linked Spacer to Benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the introduction of a methyl-linked spacer to the benzothiophene scaffold, a crucial modification in medicinal chemistry and materials science. The protocols outlined below are based on established and innovative chemical strategies, with a focus on regioselective functionalization.

Application Notes

The benzothiophene core is a privileged scaffold found in numerous pharmaceuticals and functional materials.[1][2] The introduction of a methyl-linked spacer (-CH2-R) can significantly modulate the physicochemical and pharmacological properties of the parent molecule, influencing its potency, selectivity, and pharmacokinetic profile. The primary positions for functionalization on the benzothiophene ring are C2 and C3, with C3 functionalization often being more challenging to achieve selectively.[2]

Recent advancements have provided metal-free approaches for the C3-alkylation of benzothiophenes, offering a milder and often more selective alternative to traditional transition-metal-catalyzed methods.[2][3] One of the most effective strategies involves the use of benzothiophene S-oxides, which undergo an "interrupted Pummerer reaction" to regioselectively deliver an alkyl group to the C3 position.[2][3] This method is particularly advantageous as it does not require a directing group and proceeds under mild conditions.[2][3]

Another approach involves the palladium-catalyzed C-H functionalization, which can be directed to either the C2 or C3 position depending on the substrate and reaction conditions.[4] While powerful, these methods may require careful optimization to achieve the desired regioselectivity and avoid side reactions.

This guide will focus on the metal-free C3-alkylation of benzothiophene S-oxides, as it represents a robust and highly regioselective method for introducing a methyl-linked spacer.

Key Methodologies and Experimental Protocols

Methodology 1: Metal-Free C3-Alkylation via Interrupted Pummerer Reaction of Benzothiophene S-Oxides

This method allows for the direct and highly regioselective introduction of an alkyl group at the C3 position of the benzothiophene core.[2][3] The reaction proceeds through the activation of the benzothiophene S-oxide with an anhydride, followed by the addition of a nucleophilic alkyl source, typically an allyl- or propargylsilane. A subsequent[5][5]-sigmatropic rearrangement delivers the alkyl group exclusively to the C3 position.[2]

Experimental Workflow

experimental_workflow cluster_prep Preparation of Starting Material cluster_reaction C3-Alkylation Reaction cluster_workup Work-up and Purification start Benzothiophene s_oxide Benzothiophene S-oxide start->s_oxide Oxidation (mCPBA/BF3·OEt2) reaction_setup Reaction Setup: - Benzothiophene S-oxide - Silane (e.g., Allyl-TMS) - Acetonitrile (MeCN) s_oxide->reaction_setup activation Activation at 0 °C: - Add Trifluoroacetic  Anhydride (TFAA) reaction_setup->activation stirring Reaction at RT: - Stir overnight (~16h) activation->stirring quench Quench Reaction: - Add sat. NaHCO3(aq) stirring->quench extraction Extraction: - Ethyl Acetate (EtOAc) quench->extraction purification Purification: - Dry over MgSO4 - Concentrate in vacuo - Column Chromatography extraction->purification end end purification->end C3-Alkylated Benzothiophene pummerer_mechanism s_oxide Benzothiophene S-oxide activated_s_oxide Activated S-oxide Intermediate s_oxide->activated_s_oxide + TFAA sulfonium_ion Sulfonium Ion activated_s_oxide->sulfonium_ion + Allyl-TMS rearranged_intermediate [3,3]-Sigmatropic Rearrangement Intermediate sulfonium_ion->rearranged_intermediate [3,3]-Sigmatropic Rearrangement product C3-Alkylated Benzothiophene rearranged_intermediate->product Tautomerization

References

Application Notes and Protocols: Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of novel anti-inflammatory agents. The information is intended to guide researchers in the design, synthesis, and biological assessment of new chemical entities with therapeutic potential in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a wide range of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.[1][2] The development of effective anti-inflammatory agents remains a significant goal in medicinal chemistry. This document outlines synthetic strategies and biological evaluation protocols for novel anti-inflammatory compounds, with a focus on targeting key inflammatory signaling pathways.

Key Inflammatory Signaling Pathways

The anti-inflammatory effects of many compounds are achieved by modulating specific signaling pathways involved in the inflammatory process.[3] Understanding these pathways is crucial for rational drug design. Some of the key pathways include:

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Many anti-inflammatory agents aim to inhibit NF-κB activation.[4]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38 MAPK, is involved in the production of pro-inflammatory cytokines and enzymes like COX-2.[1][5] Inhibition of this pathway is a common strategy for developing anti-inflammatory drugs.

  • JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling.[1][2][5] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

  • PI3K/AKT Signaling Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway plays a role in regulating the inflammatory response in immune cells like macrophages.[1][5][6]

Below is a diagram illustrating the interconnectedness of these major inflammatory signaling pathways.

Inflammatory_Signaling_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_pathway MAPK Pathway (p38) TLR4->MAPK_pathway PI3K PI3K TLR4->PI3K CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokines Cytokines (e.g., IL-6, TNF-α) Cytokines->CytokineReceptor IKK IKK MyD88->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB releases ProInflammatoryGenes Pro-inflammatory Gene Expression NFkB->ProInflammatoryGenes activates MAPK_pathway->ProInflammatoryGenes STAT STAT JAK->STAT STAT->ProInflammatoryGenes AKT AKT PI3K->AKT AKT->NFkB COX2 COX-2 ProInflammatoryGenes->COX2 iNOS iNOS ProInflammatoryGenes->iNOS NO NO iNOS->NO

Key Inflammatory Signaling Pathways

Synthesis of Novel Anti-Inflammatory Agents

The synthesis of novel anti-inflammatory agents often involves the modification of existing drug scaffolds or the development of new heterocyclic compounds.[7]

General Experimental Workflow

The development of new anti-inflammatory agents typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow Design Compound Design & Molecular Docking Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening (e.g., NO, Cytokine Inhibition) Purification->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity InVivo In Vivo Efficacy (e.g., Paw Edema) InVitro->InVivo Active Compounds SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Cytotoxicity->InVitro InVivo->SAR Lead Lead Optimization SAR->Lead Lead->Design

General Experimental Workflow
Representative Synthetic Protocols

This protocol describes the synthesis of amide derivatives of ibuprofen, a common strategy to potentially reduce the gastrointestinal side effects associated with the free carboxylic acid group.[8]

Materials:

  • Ibuprofen

  • Dicyclohexylcarbodiimide (DCC)

  • Appropriate amine (e.g., heterocyclic amines)

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve ibuprofen (1 equivalent) in dry DCM.

  • Add DCC (1 equivalent) to the solution and stir for 30 minutes at room temperature.

  • In a separate flask, dissolve the desired amine (1 equivalent) in DCM.

  • Add the amine solution dropwise to the ibuprofen/DCC mixture.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.[9]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea precipitate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.[10]

This protocol outlines the synthesis of curcumin derivatives by esterifying one or both of the phenolic hydroxyl groups, which can enhance its anti-inflammatory activity.[3]

Materials:

  • Curcumin

  • Carboxylic acid (e.g., an aromatic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve curcumin (1 equivalent) and the carboxylic acid (1 or 2 equivalents for mono- or di-substitution) in dry DCM.

  • Add DCC (1.1 equivalents per carboxylic acid group) and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the esterified curcumin derivative.

Biological Evaluation of Anti-Inflammatory Agents

The anti-inflammatory activity of newly synthesized compounds is assessed using a combination of in vitro and in vivo assays.

In Vitro Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[4][11][12][13]

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.

  • In a parallel plate, perform an MTT assay to assess the cytotoxicity of the compounds at the tested concentrations.[4]

In Vivo Assays

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.[14][15]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin, Diclofenac)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds and the reference drug orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group (vehicle-treated).

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of representative novel compounds from recent literature.

Table 1: In Vitro Anti-inflammatory Activity of Novel Compounds

Compound IDTarget/AssayIC50 (µM)Cell LineReference
Sinomenine Derivative 17NO Production30.28 ± 1.70RAW 264.7[11]
Curcumin Derivative 2PGE2 Production0.51 ± 0.08-[3]
Pterostilbene Derivative E2NO Production0.7 ± 0.15RAW 264.7[4]
Thiazole Derivative 3COX-2 Inhibition0.09 - 54.09-[16]
Thiazole Derivative 35-LOX Inhibition0.38 - 9.39-[16]

Table 2: In Vivo Anti-inflammatory Activity of Novel Compounds

Compound IDAnimal ModelDose% Inhibition of Edema (at 3h)Reference
Benzothiazole Derivative 17cCarrageenan-induced paw edema-80[14]
Benzothiazole Derivative 17iCarrageenan-induced paw edema-78[14]
Naproxen-m-anisidine Derivative 4Carrageenan-induced paw edema-54.01[15]
Naproxen-N-methyl tryptophan methyl ester Derivative 7Carrageenan-induced paw edema-54.12[15]

Conclusion

The synthesis and evaluation of novel anti-inflammatory agents is a dynamic field of research. By targeting key inflammatory signaling pathways and employing robust synthetic and biological evaluation protocols, it is possible to identify and optimize new chemical entities with improved efficacy and safety profiles. The application notes and protocols provided herein serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of anti-inflammatory therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Bromomethyl)-1-benzothiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the free-radical bromination of 2-methyl-1-benzothiophene using N-Bromosuccinimide (NBS) as the brominating agent. This reaction, known as the Wohl-Ziegler reaction, requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is typically carried out in a non-polar solvent under reflux or light irradiation.[1][2][3]

Q2: I am getting a very low yield of the desired product. What are the potential reasons?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to the conditions used. The absence of a radical initiator or the use of a polar solvent can significantly hinder the desired benzylic bromination.

  • Side Reactions: The formation of byproducts is a major cause of low yields. The most common side reactions are electrophilic substitution on the benzothiophene ring and over-bromination at the methyl group.[2][4]

  • Reagent Quality: The purity of NBS is crucial. Old or impure NBS can contain excess bromine and HBr, which can promote undesired ionic side reactions.[1][2]

  • Work-up and Purification Issues: The product can be unstable, and improper work-up or purification techniques can lead to its degradation.

Q3: My main byproduct seems to be 3-bromo-2-methyl-1-benzothiophene. How can I avoid this?

A3: The formation of 3-bromo-2-methyl-1-benzothiophene is due to an electrophilic aromatic substitution reaction, which competes with the desired free-radical pathway.[4] To minimize this side reaction:

  • Use a Radical Initiator: The presence of a radical initiator like AIBN or BPO is essential to promote the free-radical mechanism.

  • Choose a Non-polar Solvent: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are recommended for Wohl-Ziegler reactions as they favor the radical pathway. Polar solvents like acetonitrile can promote the ionic mechanism leading to ring bromination.

  • Control the Temperature and Light: The reaction should be initiated with heat or UV light to facilitate the homolytic cleavage of the N-Br bond in NBS and the bromine molecule.

Q4: I am observing the formation of 2-(dibromomethyl)-1-benzothiophene. How can I prevent this over-bromination?

A4: Over-bromination is a common issue in benzylic brominations.[2] To control it:

  • Use Stoichiometric Amounts of NBS: Carefully control the stoichiometry of NBS. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. A large excess will significantly increase the amount of the dibrominated product.

  • Monitor the Reaction Progress: Closely monitor the reaction using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant amounts of the dibrominated product are formed.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved by silica gel column chromatography. A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is generally effective in separating the desired product from the starting material and byproducts. Given that the product can be a lachrymator and potentially unstable, it is advisable to handle it in a well-ventilated fume hood and store it under inert atmosphere at low temperatures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Conversion of 2-methyl-1-benzothiophene Insufficient initiation of the radical reaction.Ensure the presence of a radical initiator (AIBN or BPO). Initiate the reaction with a heat source (reflux) or a UV lamp.
Decomposed radical initiator.Use a fresh batch of the radical initiator.
Major Product is 3-bromo-2-methyl-1-benzothiophene Reaction conditions favor electrophilic aromatic substitution.[4]Switch to a non-polar solvent (e.g., CCl₄, cyclohexane). Ensure a radical initiator is used. Avoid acidic conditions.
Significant amount of 2-(dibromomethyl)-1-benzothiophene is formed Excess of NBS or prolonged reaction time.[2]Use a stoichiometric amount of NBS (1.05-1.1 eq.). Monitor the reaction closely and quench it as soon as the starting material is consumed.
Reaction is very slow Low reaction temperature.Ensure the reaction mixture is heated to reflux in the chosen solvent.
Insufficient light source for photo-initiation.Use a UV lamp or a high-intensity visible light source positioned close to the reaction vessel.
Product decomposes during work-up or purification Presence of acid or base.Perform a neutral work-up. Wash the organic layer with water and brine.
Exposure to heat for a prolonged period.Remove the solvent under reduced pressure at a low temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Radical Bromination

This protocol is designed to favor the formation of the desired product through a free-radical pathway.

Materials:

  • 2-methyl-1-benzothiophene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or cyclohexane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-1-benzothiophene (1.0 eq.) in anhydrous CCl₄ or cyclohexane.

  • Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN or BPO (0.02-0.05 eq.).

  • Heat the mixture to reflux under a nitrogen atmosphere. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash it with a small amount of the solvent.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.

Visualizations

Reaction Pathways

Reaction Pathways in the Bromination of 2-Methyl-1-benzothiophene cluster_0 Desired Free-Radical Pathway cluster_1 Competing Electrophilic Pathway A 2-Methyl-1-benzothiophene B Benzylic Radical Intermediate A->B NBS, AIBN/hv (Radical Initiator) C This compound (Product) B->C + Br• D 2-Methyl-1-benzothiophene E Sigma Complex Intermediate D->E NBS (polar solvent) (No Initiator) F 3-Bromo-2-methyl-1-benzothiophene (Byproduct) E->F - H+

Caption: Competing reaction pathways in the bromination of 2-methyl-1-benzothiophene.

Troubleshooting Workflow

Troubleshooting Workflow for Low Yield Start Low Yield of this compound CheckConditions Analyze Reaction Conditions Start->CheckConditions RadicalInitiator Radical Initiator Used? CheckConditions->RadicalInitiator CheckByproducts Identify Major Byproduct(s) (TLC, GC-MS, NMR) RingBromination Major Byproduct: 3-Bromo-2-methyl-1-benzothiophene CheckByproducts->RingBromination Ring Bromination OverBromination Major Byproduct: 2-(Dibromomethyl)-1-benzothiophene CheckByproducts->OverBromination Over-bromination Solvent Solvent Polarity? RadicalInitiator->Solvent Yes AddInitiator Action: Add AIBN or BPO RadicalInitiator->AddInitiator No Solvent->CheckByproducts Non-polar UseNonPolar Action: Use Non-polar Solvent (e.g., CCl4, cyclohexane) Solvent->UseNonPolar Polar RingBromination->UseNonPolar ReduceNBS Action: Reduce NBS equivalents (1.05-1.1 eq.) & Monitor Reaction OverBromination->ReduceNBS End Optimized Yield AddInitiator->End UseNonPolar->End ReduceNBS->End

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Bromomethyl)-1-benzothiophene Substitutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing nucleophilic substitution reactions involving 2-(bromomethyl)-1-benzothiophene.

Troubleshooting Guides

This section addresses common issues encountered during the substitution reactions of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am not observing any formation of my desired product, or the yield is very low. What are the potential causes and how can I improve the outcome?

  • Answer: Low or no product yield in nucleophilic substitution reactions with this compound can stem from several factors. A primary consideration is the lability of the starting material. This compound can be unstable and prone to degradation, especially under prolonged heating or exposure to strong bases.

    Troubleshooting Steps:

    • Starting Material Integrity: Verify the purity and stability of your this compound. Degradation can occur during storage. It is advisable to use freshly prepared or purified starting material.

    • Reaction Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting material and product. It is recommended to start with milder conditions (e.g., room temperature) and gradually increase the temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Choice of Base: The strength and stoichiometry of the base are critical. A base that is too strong can promote elimination side reactions or degradation of the benzothiophene ring system. Consider using a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The amount of base should be carefully controlled, typically using a slight excess (1.1-1.5 equivalents) relative to the nucleophile.

    • Nucleophile Reactivity: The nature of the nucleophile plays a significant role. Highly reactive nucleophiles will proceed under milder conditions, while less reactive ones may require more forcing conditions. For less reactive nucleophiles, consider the use of a catalyst or a more polar aprotic solvent to enhance the reaction rate.

    • Solvent Choice: The solvent can significantly influence the reaction rate and pathway. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for Sₙ2 reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more nucleophilic.

Issue 2: Formation of Multiple Products or Impurities

  • Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of multiple products is a common challenge. Key side reactions include elimination, over-alkylation (for primary amines), and reactions involving the benzothiophene ring itself.

    Troubleshooting Steps:

    • Elimination Byproducts: The formation of a double bond via elimination of HBr can compete with the desired substitution, especially with sterically hindered nucleophiles or strong, bulky bases. Using a less hindered, weaker base and lower reaction temperatures can help to suppress this pathway.

    • Over-alkylation: Primary amines can undergo a second substitution to form a tertiary amine. To favor the formation of the secondary amine, use a larger excess of the primary amine nucleophile.

    • Ring Opening/Degradation: The benzothiophene ring can be susceptible to degradation under harsh basic conditions. Careful selection of a mild base and moderate reaction temperatures is crucial.

    • Purification: If side products are unavoidable, optimizing the purification method is key. Column chromatography on silica gel is a common and effective method for separating the desired product from impurities. A range of solvent systems, such as hexane/ethyl acetate or dichloromethane/methanol, can be employed.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of working with this compound.

  • Question 1: What is the stability of this compound and how should it be stored?

  • Answer: this compound is a reactive compound and can be lachrymatory. It is sensitive to moisture and can degrade over time, especially when exposed to light and air. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C is recommended) and protected from light.

  • Question 2: What are the recommended general conditions for a nucleophilic substitution reaction with an amine?

  • Answer: A good starting point for the reaction of this compound with a primary or secondary amine is to use a slight excess of the amine (1.1-1.2 equivalents) and a mild inorganic base like potassium carbonate (1.5 equivalents) in a polar aprotic solvent such as acetonitrile or DMF. The reaction can often be initiated at room temperature and gently heated if necessary, while monitoring its progress.

  • Question 3: Are there any specific safety precautions I should take when working with this compound?

  • Answer: Yes, due to its reactivity and potential as a lachrymator, all manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Data Presentation

The following tables summarize typical reaction conditions for the nucleophilic substitution of this compound with various nucleophiles. Please note that optimal conditions may vary depending on the specific substrate and desired product.

Table 1: Reaction with Amine Nucleophiles

Nucleophile (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Primary Amine (1.1-2.0)K₂CO₃ (1.5)Acetonitrile25-602-1270-95
Secondary Amine (1.1)Et₃N (1.2)Dichloromethane0-251-680-98

Table 2: Reaction with Thiol Nucleophiles

Nucleophile (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Thiophenol (1.0)K₂CO₃ (1.2)DMF251-3>90
Alkyl Thiol (1.0)NaH (1.1)THF0-251-485-95

Table 3: Reaction with Alcohol Nucleophiles

Nucleophile (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Sodium Methoxide (1.1)-Methanol25-604-2460-80
Phenol (1.0)K₂CO₃ (1.5)Acetone56 (reflux)6-1870-90

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Aminomethyl)-1-benzothiophenes

  • To a solution of the primary or secondary amine (1.1 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 mmol) in acetonitrile (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 40-60 °C.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-(aminomethyl)-1-benzothiophene.

Protocol 2: General Procedure for the Synthesis of 2-(Thio-substituted methyl)-1-benzothiophenes

  • To a solution of the thiol (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.2 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in DMF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure thioether product.

Visualizations

Diagram 1: General Workflow for Optimizing Substitution Reactions

G start Start: Substitution Reaction of this compound conditions Select Initial Conditions (Solvent, Base, Temp.) start->conditions run_rxn Run Reaction & Monitor conditions->run_rxn analysis Analyze Outcome (Yield, Purity) run_rxn->analysis low_yield Low Yield? analysis->low_yield troubleshoot Troubleshoot: - Check Starting Material - Adjust Temperature - Change Base/Solvent low_yield->troubleshoot Yes success Successful Reaction low_yield->success No optimize Optimize Conditions troubleshoot->optimize optimize->conditions

Caption: A logical workflow for optimizing nucleophilic substitution reactions.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Starting Material OK? check_sm->sm_ok purify_sm Purify or Resynthesize Starting Material sm_ok->purify_sm No check_temp Reaction Temperature Too High? sm_ok->check_temp Yes end Re-run Optimized Reaction purify_sm->end lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_base Base Too Strong/Hindered? check_temp->check_base No lower_temp->end change_base Use Weaker/Less Hindered Base (e.g., K2CO3) check_base->change_base Yes check_solvent Solvent Appropriate? check_base->check_solvent No change_base->end change_solvent Use Polar Aprotic Solvent (e.g., DMF, Acetonitrile) check_solvent->change_solvent No check_solvent->end Yes change_solvent->end

Caption: A decision tree for troubleshooting low-yield reactions.

preventing decomposition of 2-(Bromomethyl)-1-benzothiophene during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(Bromomethyl)-1-benzothiophene during chemical reactions.

Troubleshooting Guide

Decomposition of this compound is a common issue that can lead to low yields and impure products. The following table outlines potential problems, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield of the desired product Decomposition of the starting material before or during the reaction.Store this compound at low temperatures (2-8 °C), protected from light and moisture. Use fresh or recently purified reagent. Consider co-distillation with a non-polar solvent to remove any traces of HBr.
Side reactions such as elimination, over-alkylation, or polymerization.Use a non-nucleophilic, sterically hindered base if elimination is a concern. Control stoichiometry carefully to avoid over-alkylation. Run the reaction at the lowest effective temperature.
Formation of a dark, tarry substance Polymerization or extensive decomposition of the starting material or product.This is often acid-catalyzed. Add a proton sponge or a non-nucleophilic base (e.g., 2,6-lutidine) to the reaction mixture. Ensure all reagents and solvents are anhydrous and free of acidic impurities. Consider storing the starting material over calcium carbonate to neutralize any evolved HBr[1].
Presence of unreacted starting material despite prolonged reaction time Deactivation of the nucleophile or insufficient reaction temperature.Ensure the nucleophile is fully deprotonated and active. If using a solid-liquid phase transfer catalyst, ensure it is effective. Gradually increase the reaction temperature while monitoring for decomposition.
Difficult purification of the final product Presence of closely related impurities from side reactions.Optimize reaction conditions to minimize side product formation. Employ careful chromatographic separation, potentially using a gradient elution. Consider recrystallization if the product is a solid.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: While specific studies on the decomposition of this compound are limited, its reactivity is analogous to other benzylic and thenylic halides. The primary decomposition pathways are likely:

  • Acid-catalyzed decomposition: The presence of trace acids, including HBr formed from hydrolysis or elimination, can catalyze polymerization or other degradation reactions. This is a known issue with similar compounds like thenyl bromide[1].

  • Nucleophilic attack on the sulfur atom: Although less common, strong nucleophiles could potentially interact with the sulfur atom, leading to ring-opening or other rearrangements.

  • Elimination: In the presence of a strong, non-nucleophilic base, elimination of HBr can occur to form the corresponding exocyclic methylene compound.

  • Hydrolysis: Reaction with water can lead to the formation of 2-(hydroxymethyl)-1-benzothiophene.

Q2: How should I store this compound to ensure its stability?

A2: To minimize decomposition during storage, this compound should be stored in a cool (2-8 °C), dark, and dry environment. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen). As with thenyl bromide, storing it over a small amount of anhydrous calcium carbonate can help neutralize any hydrobromic acid that may form over time, thus preventing acid-catalyzed decomposition[1].

Q3: What reaction conditions are recommended for nucleophilic substitution reactions with this compound?

A3: For successful nucleophilic substitution reactions, consider the following:

  • Temperature: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For many substitutions, starting at 0 °C and slowly warming to room temperature is a good strategy.

  • Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally good choices for S_N2 reactions[2]. Ensure the solvent is anhydrous.

  • Base: If a base is required, use a non-nucleophilic base to avoid competition with your primary nucleophile. For example, when using an alcohol as a nucleophile, sodium hydride is a better choice than an alkoxide to pre-form the nucleophile.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere of argon or nitrogen will prevent moisture from entering the reaction and causing hydrolysis.

Q4: Can this compound undergo elimination reactions?

A4: Yes, like other primary alkyl halides, it can undergo E2 elimination in the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide) to form an alkene. If substitution is the desired outcome, it is best to avoid such bases[3][4].

Experimental Protocols

Protocol: Williamson Ether Synthesis of 2-(Methoxymethyl)-1-benzothiophene

This protocol provides a method for the synthesis of 2-(Methoxymethyl)-1-benzothiophene, with specific steps to minimize the decomposition of the starting material.

Materials:

  • This compound

  • Sodium methoxide (or sodium hydride and methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium methoxide (1.1 equivalents) in anhydrous DMF. If using sodium hydride, suspend NaH (1.2 equivalents) in anhydrous DMF, cool to 0 °C, and slowly add methanol (1.1 equivalents). Stir until hydrogen evolution ceases.

  • Reaction Setup: Cool the solution of the sodium methoxide in DMF to 0 °C.

  • Addition of Electrophile: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cooled nucleophile solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-(Methoxymethyl)-1-benzothiophene.

Visualizations

Decomposition Pathway

DecompositionPathway A This compound B Polymerization/Decomposition (Tarry Products) A->B H⁺ (acid) C 2-(Hydroxymethyl)-1-benzothiophene (Hydrolysis Product) A->C H₂O D Elimination Product A->D Strong Base E Nucleophilic Substitution Product (Desired) A->E Nucleophile

Caption: Potential decomposition and reaction pathways of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Reaction with This compound problem Low Yield or Decomposition? start->problem check_reagent Check Reagent Quality and Storage problem->check_reagent Yes success Successful Reaction problem->success No check_conditions Review Reaction Conditions check_reagent->check_conditions solution_reagent Use Fresh/Purified Reagent Store Properly check_reagent->solution_reagent solution_temp Lower Reaction Temperature check_conditions->solution_temp solution_base Use Non-nucleophilic Base/ Proton Sponge check_conditions->solution_base solution_solvent Ensure Anhydrous Solvent check_conditions->solution_solvent solution_reagent->start solution_temp->start solution_base->start solution_solvent->start

Caption: A workflow for troubleshooting reactions involving this compound.

References

regioselectivity issues in functionalizing benzothiophene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues when functionalizing benzothiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common regioselectivity issues in the electrophilic substitution of benzothiophene?

A1: Electrophilic substitution on an unsubstituted benzothiophene ring typically favors the C3 position over the C2 position. This preference is attributed to the greater stability of the cationic intermediate formed during C3 attack, where the positive charge can be delocalized over the sulfur atom and the benzene ring. However, the selectivity is often not absolute and can be influenced by the nature of the electrophile and the reaction conditions, sometimes leading to mixtures of C2 and C3 isomers. For some electrophilic reactions, substitution may also occur on the benzene ring, further complicating the product mixture.

Q2: How can I achieve selective functionalization at the C3 position of benzothiophene?

A2: While electrophilic substitution often favors the C3 position, achieving high selectivity can be challenging. A reliable method for exclusive C3 functionalization involves the use of benzothiophene S-oxides.[1] This strategy employs an interrupted Pummerer reaction, which proceeds through a mechanism that ensures regioselective delivery of various carbon-based substituents to the C3 position under metal-free and mild conditions.[1][2] This method overcomes the typical regioselectivity issues observed in classical electrophilic additions.[2]

Q3: What strategies can be employed for selective functionalization at the C2 position?

A3: Selective functionalization at the C2 position is generally achieved through metalation reactions, particularly directed ortho-lithiation. The sulfur atom in the benzothiophene ring can direct a strong base, like n-butyllithium, to deprotonate the adjacent C2 position with high selectivity. The resulting 2-lithiobenzothiophene can then be quenched with a wide range of electrophiles to introduce functionality exclusively at C2. Additionally, palladium-catalyzed direct C-H arylation is a powerful method for introducing aryl groups selectively at the C2 position.[3][4]

Q4: How do substituents on the benzothiophene ring influence further functionalization?

A4: Substituents on either the thiophene or the benzene ring can significantly influence the regioselectivity of subsequent reactions. Electron-donating groups on the benzene ring can activate it towards electrophilic attack, potentially competing with substitution on the thiophene ring. Directing groups, such as amides or sulfonamides, can be used to direct metalation to specific positions on the benzene moiety.[5][6] For instance, a directing group at the C4 position can direct lithiation to the C5 position. The electronic nature of substituents on the thiophene ring itself will also modulate its reactivity.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation

Symptom: Your Friedel-Crafts acylation of benzothiophene yields a mixture of C2 and C3 acylated products, with the C3 isomer usually being the major product, but in a non-ideal ratio.

Possible Causes & Solutions:

  • Reaction Temperature: Higher temperatures can lead to decreased selectivity. Lowering the reaction temperature may significantly improve the regioselectivity in favor of the C3 isomer.

  • Lewis Acid: The choice and amount of Lewis acid can influence the outcome. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄, TiCl₄) and optimize the stoichiometry. A milder Lewis acid might offer better control.

  • Solvent: The polarity of the solvent can affect the stability of the intermediates. A systematic screen of solvents (e.g., dichloromethane, carbon disulfide, nitrobenzene) is recommended to find optimal conditions for selectivity.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Benzothiophene
  • To a stirred solution of benzothiophene (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., AlCl₃, 1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Add the acyl chloride or anhydride (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or room temperature, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the acylated benzothiophene isomers.[7][8][9]

G start Poor Regioselectivity in Friedel-Crafts Acylation check_temp Is the reaction temperature optimized? start->check_temp lower_temp Lower the reaction temperature (e.g., 0°C or -20°C) check_temp->lower_temp No check_lewis Is the Lewis Acid and stoichiometry optimal? check_temp->check_lewis Yes lower_temp->check_lewis screen_lewis Screen different Lewis acids (e.g., SnCl4, TiCl4) and optimize stoichiometry check_lewis->screen_lewis No check_solvent Is the solvent optimal? check_lewis->check_solvent Yes screen_lewis->check_solvent screen_solvents Screen solvents with varying polarity check_solvent->screen_solvents No end Improved Regioselectivity check_solvent->end Yes screen_solvents->end

Issue 2: Difficulty in Achieving C3-Alkylation or Arylation

Symptom: Direct Friedel-Crafts alkylation gives poor yields and a mixture of isomers, and direct arylation is not feasible.

Possible Cause & Solution:

  • Reaction Pathway: Standard electrophilic substitution methods are often inefficient for C3-alkylation and arylation of benzothiophenes.[1]

  • Alternative Strategy: Employ the interrupted Pummerer reaction using a benzothiophene S-oxide precursor. This method provides excellent regioselectivity for C3-functionalization with a variety of phenols and silane coupling partners.[1]

Experimental Protocol: C3-Arylation of Benzothiophene S-oxides via Interrupted Pummerer Reaction
  • To a nitrogen-flushed, oven-dried reaction vessel, add benzothiophene S-oxide (1.0 eq.) and anhydrous dichloromethane.

  • Cool the mixture to -40 °C and add trifluoroacetic anhydride (TFAA, 1.5 eq.).

  • After 5 minutes, add a solution of the phenol coupling partner (1.5 eq.) in anhydrous dichloromethane.

  • Stir the mixture for 15 minutes at -40 °C, then remove the cooling bath and stir at ambient temperature overnight (approximately 16 hours).

  • Add p-toluenesulfonic acid (pTsOH, 2.0 eq.) and heat the mixture at 45 °C for 5 hours.

  • Quench the reaction with water and extract the aqueous phase with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C3-arylated benzothiophene.

G cluster_0 Activation and Capture cluster_1 Rearrangement and Product Formation BT-SO Benzothiophene S-Oxide Activated_BT-SO Activated S-Oxide (with TFAA) BT-SO->Activated_BT-SO TFAA Sulfonium_Salt Sulfonium Salt Intermediate Activated_BT-SO->Sulfonium_Salt Sigmatropic [10][10]-Sigmatropic Rearrangement Sulfonium_Salt->Sigmatropic Phenol Phenol Nucleophile Phenol->Sulfonium_Salt Rearomatization Rearomatization (pTsOH) Sigmatropic->Rearomatization C3-Product C3-Arylated Benzothiophene Rearomatization->C3-Product

Data on Regioselectivity

The regioselectivity of functionalizing benzothiophene is highly dependent on the reaction type and conditions. Below are tables summarizing typical outcomes.

Table 1: Regioselectivity in Electrophilic Substitution of Benzothiophene

ReactionReagentsMajor ProductMinor Product(s)Reference(s)
Acylation Acyl chloride, AlCl₃ in CS₂C3C2[10]
Nitration HNO₃, Ac₂OC3C2[10]
Bromination Br₂ in CCl₄C3C2, Dibromo[11]
Formylation Vilsmeier-Haack (POCl₃, DMF)C3C2[10]

Table 2: Regioselectivity in Metalation and Cross-Coupling Reactions

ReactionReagentsMajor ProductMinor Product(s)Reference(s)
Lithiation n-BuLi in THFC2None reported[12][13]
Pd-Catalyzed C-H Arylation Aryl halide, Pd catalyst, baseC2None reported[3][4]
Suzuki Coupling (of 2-bromobenzothiophene)Arylboronic acid, Pd catalyst, baseC2-[14]
Heck Coupling (of benzothiophene 1,1-dioxide)Alkene, Pd(OAc)₂, AgOPiv, PivOHC2None reported[15][16]

Key Experimental Protocols

Protocol 1: Regioselective Bromination of Benzothiophene
  • Dissolve benzothiophene (1.0 eq.) in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the C3-bromo and any minor C2-bromo isomers.[11][17]

Protocol 2: Directed ortho-Lithiation for C2-Functionalization
  • In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve benzothiophene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the 2-lithiobenzothiophene intermediate.

  • Add the desired electrophile (1.2 eq., e.g., an aldehyde, ketone, or alkyl halide) dropwise at -78 °C.

  • After the addition, continue stirring at -78 °C for 1-3 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the C2-functionalized benzothiophene.[5][12][13]

Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-Bromobenzothiophene
  • To a flame-dried Schlenk flask, add 2-bromobenzothiophene (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-arylbenzothiophene.[14][18][19][20]

G cluster_c2 C2-Selective Pathways cluster_c3 C3-Selective Pathways Benzothiophene Benzothiophene Lithiation Directed ortho-Lithiation (n-BuLi) Benzothiophene->Lithiation High Selectivity Pd_Arylation Pd-Catalyzed C-H Arylation Benzothiophene->Pd_Arylation High Selectivity EAS Electrophilic Aromatic Substitution (EAS) Benzothiophene->EAS Moderate Selectivity Pummerer Interrupted Pummerer (from S-Oxide) Benzothiophene->Pummerer High Selectivity C2_Func C2 Functionalization C3_Func C3 Functionalization Lithiation->C2_Func Pd_Arylation->C2_Func EAS->C3_Func Pummerer->C3_Func

References

Technical Support Center: Catalyst Selection for Coupling Reactions with 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 2-(Bromomethyl)-1-benzothiophene in common cross-coupling reactions. Given its structure as a benzylic-type halide, special considerations are necessary for catalyst and condition selection to achieve optimal results and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate in cross-coupling reactions?

The primary challenge arises from the C(sp³)-Br bond at the benzylic-like position. Compared to aryl halides (C(sp²)-X), benzylic halides can undergo slower rates of oxidative addition and are more prone to side reactions.[1][2] These can include homocoupling, elimination, and competitive quenching, especially with highly reactive organometallic reagents.[3] Careful selection of the catalyst, ligand, and base is crucial to favor the desired cross-coupling pathway.

Q2: Which palladium sources are most effective for this type of substrate?

Commonly used palladium precursors include Pd(OAc)₂, Pd(PPh₃)₄, and pre-formed palladium complexes with specialized ligands (precatalysts).[1][4][5][6]

  • Pd(OAc)₂: Often used in combination with phosphine ligands. It requires in situ reduction to the active Pd(0) species.[7][8]

  • Pd(PPh₃)₄: A stable Pd(0) source that is often effective but can be sensitive. It is a common starting point for Suzuki reactions.[1][6]

  • Buchwald-Type Precatalysts (e.g., XPhos Pd G4): These are highly active and often provide better results for challenging couplings due to their stability and the efficiency of the associated bulky electron-rich phosphine ligands.[5][6][9]

Q3: How critical is ligand selection for coupling with a benzylic bromide?

Ligand selection is paramount. The ligand stabilizes the palladium center, influences the rates of oxidative addition and reductive elimination, and can suppress side reactions.[10]

  • For Suzuki & Buchwald-Hartwig: Bulky, electron-rich monophosphine ligands from the Buchwald (e.g., XPhos, SPhos, JohnPhos) or Beller groups are highly recommended.[5][9][11] They accelerate the key steps in the catalytic cycle and can prevent catalyst decomposition.

  • For Sonogashira: Triphenylphosphine (PPh₃) is a standard choice, often used with a copper(I) co-catalyst.[12]

  • For Heck: Secondary phosphine oxides (SPOs) have been shown to be effective ligands under mild conditions.[4]

Troubleshooting Common Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and various organoboron reagents.

Troubleshooting Guide: Suzuki-Miyaura Reactions
Problem Potential Cause Recommended Solution
No or Low Product Formation 1. Catalyst Inactivity: The Pd(0) catalyst may not have formed correctly or has decomposed.- Use a pre-catalyst like XPhos Pd G3 or G4.[5] - If using Pd(OAc)₂, ensure conditions are suitable for in situ reduction.[5] - Degas solvents thoroughly to remove oxygen.
2. Poor Reagent Solubility: The substrate or boronic acid may not be soluble in the chosen solvent system.[13]- Try alternative solvent mixtures like dioxane/water, toluene/ethanol/water, or DMF.[5][11] - Consider using potassium aryltrifluoroborates, which can have different solubility and reactivity profiles.[14]
3. Incorrect Base: The base may be too weak to facilitate transmetalation or may be causing substrate/product degradation.- Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. K₃PO₄ is often a good choice for heterocyclic substrates.[1][11][15]
Significant Homocoupling 1. Benzylic Homocoupling: The benzylic bromide reacts with itself.- This is common with highly reactive benzylic bromides.[3] Lowering the reaction temperature or using a less reactive catalyst system may help.
2. Boronic Acid Homocoupling: The boronic acid derivative dimerizes.- Ensure the reaction is strictly anaerobic. - Use of bulky phosphine ligands can sometimes suppress this side reaction.[6]
Debromination of Starting Material 1. Hydrodehalogenation: The bromide is replaced by a hydrogen atom.- This can occur in the presence of a hydride source (e.g., from solvent or base impurities). Ensure anhydrous solvents and high-purity reagents.
Table 1: Example Conditions for Suzuki-Miyaura Coupling of Benzylic/Heterocyclic Halides
SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref
2-Bromo-5-(bromomethyl)thiopheneArylboronic acidPd(PPh₃)₄ (2.5)-K₃PO₄1,4-Dioxane/H₂O (4:1)9025-76[1][2]
Heteroaryl benzylic bromide3-Methoxybenzene-boronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMFMW50-70[11]
Benzyl Bromide4-Methoxybenzene-boronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃DMFMW70[11]
Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol synthesized from literature procedures.[1][11]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).[1]

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., JohnPhos, 4-10 mol%) if not using a pre-catalyst. Add this mixture or the pre-catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) to the Schlenk flask.[1][11]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12 hours), monitoring progress by TLC or LC-MS.[1]

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is crucial for forming C-N bonds, coupling this compound with primary or secondary amines.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
No Reaction 1. Base is too weak or nucleophilic: The chosen base may not be strong enough to deprotonate the amine or may react with the substrate.- Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS.[7] Be aware that ester groups are incompatible with KOtBu.[7]
2. Ligand is not suitable: The ligand may not be sufficiently electron-rich or bulky to promote the reaction.- Screen a panel of modern Buchwald ligands such as XPhos, SPhos, or BrettPhos, which are designed for challenging couplings.[7][9]
Low Yield 1. Catalyst Poisoning: The sulfur atom in the benzothiophene ring or impurities can poison the palladium catalyst.- Increase catalyst loading slightly (e.g., from 1% to 2-3%). - Ensure high purity of the starting materials.
2. β-Hydride Elimination: This side reaction can compete with reductive elimination, especially with certain amine substrates.[10][16]- The use of sterically hindered, bulky phosphine ligands is known to reduce the rate of β-hydride elimination.[16]
Table 2: General Conditions for Buchwald-Hartwig Amination
Electrophile TypeNucleophileCatalyst SystemBaseSolventTemp (°C)
Aryl HalidePrimary AminePd₂(dba)₃ / XPhosNaOtBuToluene80-110
Aryl HalideSecondary AmineBrettPhos Pd G3LiHMDSTHFRT-65
Aryl TosylateAnilinePd(OAc)₂ / SPhosK₃PO₄t-BuOH100

Note: Data is generalized from typical conditions for Buchwald-Hartwig reactions as specific examples for this compound are less common in the initial search results.[7][10]

Experimental Protocol: Buchwald-Hartwig Amination

A general protocol for C-N coupling.[7]

  • Setup: Add the amine (1.2 eq) and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube. Evacuate and backfill with argon.

  • Reagent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and this compound (1.0 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 80-100 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue via flash column chromatography.

Sonogashira Coupling

This reaction couples the substrate with a terminal alkyne to form a C(sp³)-C(sp) bond.

Troubleshooting Guide: Sonogashira Coupling
Problem Potential Cause Recommended Solution
No or Low Yield 1. Copper(I) source inactive: The Cu(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.- Ensure the CuI source is fresh and of high purity.[12]
2. Catalyst system not optimal: The Pd/ligand combination may not be effective.- A typical system is Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂/PPh₃ with CuI.[12][17] - For sensitive substrates, consider copper-free conditions using a more advanced palladium catalyst/ligand system.[18]
Glaser Homocoupling Dimerization of the Alkyne: The terminal alkyne couples with itself, a common side reaction promoted by oxygen and copper.- Maintain a strictly inert (oxygen-free) atmosphere throughout the reaction. - Minimize the amount of copper co-catalyst or switch to a copper-free protocol.[18]
Table 3: Example Conditions for Sonogashira Coupling
SubstrateAlkyneCatalyst (mol%)Co-Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Ref
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10096[12]
3-Bromoaniline2-Methyl-3-butyn-2-olPd(OAc)₂ (2)-TBAFTHF6098[18]
3-BromobenzothiopheneTrimethylsilyl-acetylenePd(PPh₃)₂Cl₂CuIDBUToluene80-[17]

Note: Substrates are analogous aryl/heteroaryl bromides.

Visual Guides and Workflows

Catalyst Selection Workflow

This diagram provides a logical workflow for selecting a catalyst system for a generic cross-coupling reaction with this compound.

CatalystSelection start Define Coupling Reaction (e.g., Suzuki, Heck, C-N) reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki C-C (Aryl) buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald C-N sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira C-C (Alkyne) catalyst_suzuki Try Pd(PPh3)4 or Pd(OAc)2 + Buchwald Ligand (XPhos, SPhos) suzuki->catalyst_suzuki catalyst_buchwald Use Buchwald Pre-catalyst (e.g., XPhos Pd G3/G4) buchwald->catalyst_buchwald catalyst_sonogashira Use Pd(PPh3)2Cl2 / CuI or Copper-Free System sonogashira->catalyst_sonogashira check_yield Reaction Successful? catalyst_suzuki->check_yield catalyst_buchwald->check_yield catalyst_sonogashira->check_yield optimize Troubleshoot: - Screen Ligands - Screen Bases (K3PO4, NaOtBu) - Screen Solvents (Dioxane, Toluene, DMF) check_yield->optimize No / Low Yield success Product Obtained check_yield->success Yes optimize->reaction_type Re-evaluate Initial Choice CatalyticCycle Pd0 Pd(0)Ln OxAdd [R-Pd(II)-X]Ln Pd0->OxAdd Oxidative Addition Transmetal [R-Pd(II)-R']Ln OxAdd->Transmetal Transmetalation (Base Assisted) Transmetal->Pd0 Reductive Elimination Product R-R' Transmetal->Product sub1 R-X (Substrate) sub2 R'-M (Coupling Partner)

References

Technical Support Center: Workup Procedures for Reactions with 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-1-benzothiophene. The following information is designed to address specific issues that may be encountered during the workup of reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving this compound?

A typical workup procedure involves quenching the reaction, separating the organic and aqueous phases, washing the organic phase, drying, and concentrating the solution to obtain the crude product. The crude product is then often purified by column chromatography.

Q2: My reaction is complete, but after aqueous workup, I have a low yield of the desired product. What could be the issue?

Low yields after an aqueous workup can result from several factors. One common issue is the hydrolysis of the product or the unreacted starting material. The bromomethyl group is susceptible to nucleophilic attack by water, which can lead to the formation of the corresponding alcohol (2-(Hydroxymethyl)-1-benzothiophene). To minimize this, it is advisable to perform the aqueous workup at a low temperature (e.g., using an ice bath) and to minimize the contact time between the organic phase and the aqueous phase. Additionally, ensure the pH of the aqueous phase is suitable for your product's stability.

Q3: What are the common impurities I might expect after a reaction with this compound?

Common impurities include:

  • Unreacted this compound.

  • The hydrolysis byproduct, 2-(Hydroxymethyl)-1-benzothiophene.

  • Side-products from elimination reactions, depending on the base and solvent used.

  • Byproducts from the other reactants.

Q4: How can I remove unreacted this compound and other impurities from my product?

Purification by column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting material and polar impurities like 2-(Hydroxymethyl)-1-benzothiophene.[1][2] The choice of eluent will depend on the polarity of your product. A non-polar/polar solvent system like hexane/ethyl acetate is often a good starting point.[1]

Q5: Is this compound stable to acidic or basic conditions during workup?

This compound is sensitive to light and moisture.[3] As a reactive benzylic bromide, it is prone to hydrolysis, which can be accelerated by both acidic and basic conditions. It is recommended to perform aqueous extractions with neutral or mildly acidic/basic solutions and to avoid prolonged exposure to aqueous environments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product detected in the organic layer after extraction. 1. Product is highly polar and remains in the aqueous layer. 2. Product has precipitated out of solution. 3. Emulsion formation preventing clear phase separation.1. Extract the aqueous layer with a more polar organic solvent (e.g., ethyl acetate or dichloromethane). Saturate the aqueous layer with brine to decrease the solubility of the organic product. 2. Check for any solid between the layers. If present, filter the entire mixture and wash the solid with both the aqueous and organic solvents. 3. Add brine to the mixture to help break the emulsion. If that fails, filtration through a pad of celite may be effective.
TLC of the crude product shows a significant amount of a more polar spot than the desired product. This is likely the hydrolyzed byproduct, 2-(Hydroxymethyl)-1-benzothiophene.Minimize contact time with water during the workup. Perform the workup at a lower temperature. Use column chromatography for purification, as the alcohol will have a significantly lower Rf value than the desired product.
The isolated product is an oil, but the literature reports it as a solid. The product may contain residual solvent or impurities that are depressing the melting point.Dry the product under high vacuum for an extended period. If it remains an oil, purify by column chromatography.
The reaction seems to have stalled, with a significant amount of starting material remaining. Insufficient reaction time, temperature, or reagent stoichiometry.Before workup, ensure the reaction has gone to completion by TLC or another analytical method. If the reaction is stalled, consider adjusting the reaction conditions. Unreacted starting material can typically be removed by column chromatography.

Experimental Protocols

General Aqueous Workup Protocol
  • Quenching: Cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., water, saturated ammonium chloride solution, or a mild acid/base) to neutralize any reactive reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water if needed. Gently shake the funnel, venting frequently. Allow the layers to separate.

  • Phase Separation: Drain the lower layer. If the organic layer is the upper layer, drain the aqueous layer and then collect the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Water or brine to remove water-soluble impurities.

    • Saturated aqueous sodium bicarbonate solution to remove acidic impurities (if applicable).[4]

    • Saturated aqueous sodium sulfite solution to remove oxidizing agents (if applicable).[4]

    • Brine to initiate the drying process.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2][4]

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and then adding the silica gel. Remove the solvent under reduced pressure.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow start Reaction Mixture quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Phase extract->wash dry Dry Organic Phase wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the workup and purification of reactions involving this compound.

troubleshooting_workup start Low Yield After Aqueous Workup check_aqueous Is the product in the aqueous layer? start->check_aqueous Check check_hydrolysis Is there a polar byproduct (hydrolysis)? check_aqueous->check_hydrolysis No extract_more Re-extract aqueous layer with a more polar solvent. check_aqueous->extract_more Yes check_precipitation Is there a precipitate? check_hydrolysis->check_precipitation No chromatography Purify by column chromatography. check_hydrolysis->chromatography Yes optimize_workup Optimize workup: - Lower temperature - Shorter time check_hydrolysis->optimize_workup and filter_precipitate Filter and wash the precipitate. check_precipitation->filter_precipitate Yes

Caption: Troubleshooting decision tree for low product yield after workup.

References

Technical Support Center: C3-Functionalization of Benzothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the C3-functionalization of benzothiophenes. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the C3-functionalization of benzothiophenes.

Q1: My reaction is yielding the C2-functionalized product instead of the desired C3-isomer. How can I improve C3-regioselectivity?

A1: This is a common challenge as benzothiophene is inherently more reactive at the C2 position for electrophilic substitution. Here are several strategies to enhance C3-selectivity:

  • Utilize Benzothiophene S-oxides and an Interrupted Pummerer Reaction: This metal-free approach provides excellent regioselectivity for C3-functionalization.[1][2][3][4] The reaction proceeds through activation of the S-O bond, which directs the coupling partner specifically to the C3 position.

  • Employ a Directing Group: A directing group at the C2 position can sterically hinder C2-functionalization and electronically favor reaction at C3.

  • Transition-Metal Catalysis with Specific Ligands: While many palladium-catalyzed C-H arylations favor the C2 position, careful selection of ligands and reaction conditions can steer the reaction towards C3.[1] However, this can require forcing conditions and may still result in mixtures of isomers.

  • Gold-Catalyzed Oxyarylation: For C3-alkylation, a gold-catalyzed reaction of alkynes with benzothiophene S-oxides offers high regioselectivity for the C3 position.[5][6]

Troubleshooting Flowchart for Poor C3-Regioselectivity:

G start Low C3-Selectivity Observed check_method Are you using a method known for C3-selectivity? start->check_method c2_favored Traditional electrophilic substitution or non-optimized C-H activation likely favors C2. check_method->c2_favored If no... pummerer_q Are you using the interrupted Pummerer approach? check_method->pummerer_q If yes... recommend_pummerer Consider switching to the interrupted Pummerer reaction for high C3-selectivity. c2_favored->recommend_pummerer pummerer_yes Yes pummerer_q->pummerer_yes Yes pummerer_no No pummerer_q->pummerer_no No check_soxide Verify the purity and stability of the benzothiophene S-oxide. pummerer_yes->check_soxide pummerer_no->recommend_pummerer soxide_dimer Unstable S-oxides can dimerize, reducing yield. Prepare fresh or use a telescoped procedure. check_soxide->soxide_dimer

Caption: Troubleshooting poor C3-regioselectivity.

Q2: I am attempting a metal-free C3-arylation using benzothiophene S-oxide and a phenol, but the reaction yield is low.

A2: Low yields in this reaction can often be attributed to a few key factors:

  • Benzothiophene S-oxide Instability: Some substituted benzothiophene S-oxides are unstable and can undergo a [4+2] cycloaddition dimerization upon concentration.[2] If you suspect this is the issue, consider using a telescoped protocol where the S-oxide is generated and used immediately without isolation.[5]

  • Inefficient Activation: The reaction requires activation with an anhydride, typically trifluoroacetic anhydride (TFAA). Ensure the TFAA is fresh and added at the correct stoichiometry.

  • Sub-optimal Rearrangement Conditions: The final step often involves a rearrangement that can be promoted by an acid, such as p-toluenesulfonic acid (pTsOH), and heating.[7] The choice of acid and temperature can be critical and may need optimization for your specific substrates. For some substrates, iodine may be a more effective promoter for the final rearrangement step.[2]

  • Excess Sulfoxide Inhibition (in Gold-Catalysis): In the gold-catalyzed oxyarylation, a higher concentration of the benzothiophene S-oxide can actually inhibit the catalyst and lead to lower yields.[5]

Q3: My C3-alkylation reaction is not working or gives poor yields. What are the common pitfalls?

A3: Direct C3-alkylation is notoriously difficult.[1]

  • Method Selection: Traditional Friedel-Crafts alkylations often suffer from poor regioselectivity.[2] For better results, consider metal-free methods using allyl silanes or propargyl silanes with benzothiophene S-oxides, which have shown to be effective.[1]

  • Gold-Catalyzed Oxyarylation: This is another powerful method for accessing C3-alkylated benzothiophenes using alkynes as the coupling partner.[5][6] Be aware that aliphatic alkynes may lead to lower regioselectivity compared to aromatic alkynes.[5]

  • Reaction Conditions: As with arylation, ensure all reagents are pure and the reaction is performed under an inert atmosphere.

Q4: I am observing decomposition of my starting material or formation of multiple unidentified byproducts.

A4: Decomposition can be caused by harsh reaction conditions or the inherent instability of intermediates.

  • Reduce Reaction Temperature: Many traditional C-H activation methods require high temperatures, which can lead to degradation.[1][2] Explore newer methods that operate under milder conditions.

  • Inert Atmosphere: Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or water.

  • Reagent Purity: Impurities in solvents or reagents can catalyze side reactions. Use freshly distilled solvents and high-purity reagents.

  • Competing Oxidative Processes: In some reactions, such as C3-chlorination using sodium hypochlorite, competing oxidation reactions can occur, especially at lower temperatures or with certain functional groups like alcohols.[8]

Data Presentation: Comparison of C3-Functionalization Methods

The following tables summarize quantitative data for different C3-functionalization methods to aid in method selection.

Table 1: C3-Arylation of Benzothiophenes

MethodCatalyst/ReagentTemp. (°C)Typical Yield (%)C3:C2 RatioNotes
Interrupted Pummerer (Phenol)TFAA, pTsOH (or I₂)25 to 4560-90+>99:1Metal-free, excellent regioselectivity.[2]
Palladium-Catalyzed C-H ArylationPd(OAc)₂ / Ligand100-140VariableVariableOften requires directing groups or high temperatures; can have regioselectivity issues.[1]
C3-Chlorination & Suzuki CouplingNaOCl·5H₂O then Pd cat.65-7530-65 (chlorination)>99:1Two-step process, useful for accessing C3-aryl compounds when direct methods fail.[8]

Table 2: C3-Alkylation of Benzothiophenes

MethodCoupling PartnerCatalyst/ReagentTemp. (°C)Typical Yield (%)C3:C7 Ratio (Oxyarylation)Notes
Interrupted Pummerer (Silane)Allyl/Propargyl SilaneTFAA2570-90+N/AMetal-free, highly regioselective for C3-alkylation.[1][2]
Gold-Catalyzed OxyarylationAlkynesGold Catalyst2560-85+3:1 to >20:1Good yields, regioselectivity is lower with aliphatic vs. aromatic alkynes.[5]

Experimental Protocols

Protocol 1: General Procedure for Metal-Free C3 C–H Arylation of Benzothiophene S-oxides with Phenols [7]

  • To an oven-dried reaction vessel flushed with nitrogen and equipped with a magnetic stir bar, add benzothiophene S-oxide (1.0 equiv., 0.2 mmol) and dichloromethane (CH₂Cl₂) (1 ml).

  • Cool the mixture to -40 °C.

  • Add trifluoroacetic anhydride (TFAA) (1.5 equiv., 0.3 mmol) and stir for 5 minutes.

  • Add a solution of the phenol (1.5 equiv., 0.3 mmol) in CH₂Cl₂ (1 ml).

  • Stir the mixture for 15 minutes, then remove the cooling bath and allow it to stir at ambient temperature overnight (approx. 16 hours).

  • Add p-toluenesulfonic acid (pTsOH) (2.0 equiv., 0.4 mmol).

  • Heat the mixture at 45 °C for 5 hours.

  • Quench the reaction with water (3 ml) and extract the aqueous phase with CH₂Cl₂ (3 x 5 ml).

  • Combine the organic phases, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude mixture by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.

Protocol 2: Gold-Catalyzed Oxyarylation for C3-Alkylation [5]

Note: This protocol outlines the general principle. Specific catalyst and substrate amounts may vary. Refer to the original publication for detailed conditions.

  • In a glovebox, add the gold catalyst (e.g., [DTBPAu(PhCN)]SbF₆) to a vial.

  • Add the alkyne (1.5 equiv.) and a solution of the benzothiophene S-oxide (1.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the C3-alkylated benzothiophene.

Visualizations

Signaling Pathway: Interrupted Pummerer Reaction for C3-Arylation

G cluster_0 Activation & Interruption cluster_1 [3,3]-Sigmatropic Rearrangement cluster_2 Rearomatization S_oxide Benzothiophene S-oxide Activated_SO Activated Sulfonium Intermediate S_oxide->Activated_SO + TFAA TFAA Pummerer_Intermediate Interrupted Pummerer Intermediate (I) Activated_SO->Pummerer_Intermediate + Phenol Phenol Phenol (Nucleophile) Rearrangement [3,3]-Sigmatropic Rearrangement Pummerer_Intermediate->Rearrangement Dearomatized_Intermediate Dearomatized Intermediate Rearrangement->Dearomatized_Intermediate Final_Product C3-Arylated Benzothiophene Dearomatized_Intermediate->Final_Product + Acid pTsOH / Heat

Caption: Mechanism of metal-free C3-arylation.

This guide provides a starting point for troubleshooting your C3-functionalization reactions. For more detailed information, always refer to the primary literature cited.

References

stability of 2-(Bromomethyl)-1-benzothiophene in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Bromomethyl)-1-benzothiophene in various solvents. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a reactive molecule and is generally considered to be unstable, particularly in the presence of nucleophiles, moisture, and light. The primary cause of instability is the high reactivity of the bromomethyl group, which is a potent electrophile susceptible to nucleophilic substitution reactions. For optimal stability, it should be stored in a cool, dry, dark environment under an inert atmosphere (e.g., argon or nitrogen).

Q2: Which solvents are recommended for short-term storage or immediate use?

For immediate use in reactions, anhydrous aprotic solvents are recommended. These include:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Toluene

It is crucial to use anhydrous grades of these solvents, as trace amounts of water can lead to hydrolysis. Even in these solvents, prolonged storage of solutions is not recommended.

Q3: Which solvents should be avoided for dissolving and storing this compound?

Due to its reactivity, the following solvents should be avoided for storage or for reactions where the starting material needs to remain intact for an extended period:

  • Protic solvents: Methanol, ethanol, water, and other alcohols will readily react with the bromomethyl group via solvolysis.

  • Nucleophilic aprotic solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can also react with the compound, although typically slower than protic solvents.

Q4: What are the likely degradation products of this compound in common solvents?

In nucleophilic solvents, the primary degradation pathway is solvolysis, where the bromine atom is displaced by a solvent molecule. For example:

  • In methanol , the primary degradation product is likely 2-(methoxymethyl)-1-benzothiophene.

  • In water , the primary degradation product is likely (1-benzothiophen-2-yl)methanol.

  • In ethanol , the primary degradation product is likely 2-(ethoxymethyl)-1-benzothiophene.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no yield of desired product in a reaction. Degradation of this compound prior to or during the reaction.- Ensure the use of anhydrous solvents. - Prepare solutions of this compound immediately before use. - Store the solid compound under inert gas in a desiccator at low temperature. - Check for solvent compatibility; avoid nucleophilic solvents if they are not part of the intended reaction.
Appearance of unexpected spots on TLC or peaks in HPLC analysis of the starting material. Degradation of the compound.- Analyze the starting material by HPLC or NMR before use to confirm purity. - If impurities are detected, consider purification by recrystallization (if appropriate) or using a fresh batch. - The unexpected spots/peaks are likely solvolysis products if stored in solution.
Inconsistent reaction outcomes. Variable purity of this compound due to degradation during storage.- Implement a strict storage and handling protocol. - Always use a fresh bottle or a properly stored aliquot. - Qualify the purity of the starting material before each use, especially for sensitive reactions.

Quantitative Stability Data (Hypothetical Example)

The following table provides a template for summarizing quantitative stability data. Researchers should populate this table with data from their own experiments. The hypothetical data below illustrates the expected trend of rapid degradation in protic solvents.

SolventTemperature (°C)Time (hours)Purity (%) (Hypothetical)Major Degradation Product (Hypothetical)
Acetonitrile (anhydrous)252498-
THF (anhydrous)252497-
Methanol251852-(methoxymethyl)-1-benzothiophene
Methanol256502-(methoxymethyl)-1-benzothiophene
Water25170(1-benzothiophen-2-yl)methanol
Water25630(1-benzothiophen-2-yl)methanol

Experimental Protocols

Protocol for Stability Testing of this compound using HPLC

This protocol outlines a general procedure for conducting a stability-indicating HPLC analysis.

1. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile to prepare a stock solution of 1 mg/mL.

2. Preparation of Stability Samples:

  • For each solvent to be tested (e.g., acetonitrile, THF, methanol, water), dilute the stock solution to a final concentration of 0.1 mg/mL.

  • For forced degradation studies, the following conditions can be applied to aqueous solutions:

    • Acidic: Add 1N HCl and heat at 60°C.

    • Basic: Add 1N NaOH and heat at 60°C.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solution at 60°C.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm).

3. HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Analysis:

  • Inject the samples at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

  • Calculate the percentage of the parent compound remaining at each time point.

5. Method Validation:

  • The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Aqueous) cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) dilute Dilute to 0.1 mg/mL in Test Solvents stock->dilute hplc HPLC Analysis (C18, ACN:H2O) dilute->hplc t=0, 1, 2, 4, 8, 24h acid Acid Hydrolysis (1N HCl, 60°C) acid->hplc base Base Hydrolysis (1N NaOH, 60°C) base->hplc oxid Oxidation (3% H2O2, RT) oxid->hplc thermal Thermal Stress (60°C) thermal->hplc photo Photolytic Stress (UV light) photo->hplc data Data Interpretation (Purity vs. Time) hplc->data

Caption: Experimental workflow for stability testing of this compound.

degradation_pathway cluster_products Solvolysis Products start This compound methanol 2-(Methoxymethyl)-1-benzothiophene start->methanol + CH3OH water (1-Benzothiophen-2-yl)methanol start->water + H2O ethanol 2-(Ethoxymethyl)-1-benzothiophene start->ethanol + CH3CH2OH

Caption: Likely degradation pathways of this compound in protic solvents.

Technical Support Center: Scaling Up the Synthesis of 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(Bromomethyl)-1-benzothiophene from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound suitable for scale-up?

A1: The most common and scalable method is the radical bromination of 2-methyl-1-benzothiophene using N-Bromosuccinimide (NBS) as the brominating agent. This method is generally preferred over using liquid bromine, especially at a larger scale, due to safety and handling advantages.[1] Radical initiation is typically achieved using a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or through photochemical means with UV light.

Q2: What are the critical safety concerns when scaling up this synthesis?

A2: The primary safety concerns are:

  • Handling of N-Bromosuccinimide (NBS): NBS is an oxidizing solid and can cause skin and eye irritation.[2][3] It can also have incompatibilities with certain solvents, such as amides and THF, which can lead to hazardous reactions.[3][4]

  • Exothermic Reaction: The bromination reaction is exothermic. Heat management is critical in a pilot plant to prevent a runaway reaction. A semi-batch process with controlled addition of the limiting reagent (typically NBS) is recommended to manage heat evolution.[2][5][6]

  • Product Handling: this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Solvent Selection: Chlorinated solvents like carbon tetrachloride, traditionally used for this reaction, are hazardous and should be replaced with safer alternatives like acetonitrile, cyclohexane, or 1,2-dichloroethane.[7][8]

Q3: How does the work-up and purification differ between the lab and pilot plant?

A3: In the lab, purification is often achieved by silica gel column chromatography. However, this method is generally not practical for large quantities in a pilot plant. At the pilot scale, the product is typically isolated and purified through crystallization or recrystallization from a suitable solvent system. This not only purifies the product but also allows for easier handling and drying of the solid material.

Q4: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A4: For in-process control (IPC) at the pilot plant scale, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are preferred over Thin Layer Chromatography (TLC) for their quantitative accuracy. For final product quality control, HPLC and GC are used to determine purity and identify any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation.[9][10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low to No Conversion of Starting Material 1. Ineffective radical initiation. 2. Insufficient reaction temperature. 3. Deactivated NBS.1. Ensure the radical initiator is fresh and added at the correct temperature. If using photochemical initiation, verify the lamp's output. 2. Gradually increase the reaction temperature, monitoring for the exotherm. 3. Use a fresh batch of NBS.
Formation of 3-Bromo-2-methyl-1-benzothiophene Impurity The reaction is proceeding via an electrophilic aromatic substitution pathway instead of a radical pathway. This can happen in the absence of a radical initiator or in polar solvents.1. Ensure a radical initiator is used. 2. Use a non-polar solvent to favor the radical pathway.
Formation of 2-(Dibromomethyl)-1-benzothiophene Impurity Over-bromination due to an excess of NBS or prolonged reaction time. The mechanism for dibromination is similar to the initial bromination.[12]1. Use a stoichiometric amount of NBS (1.0-1.1 equivalents). 2. Monitor the reaction closely by HPLC or GC and stop the reaction once the starting material is consumed.
Poor Yield after Work-up 1. Product loss during aqueous washes if the product has some water solubility. 2. Inefficient extraction. 3. Incomplete crystallization or product loss to the mother liquor.1. Minimize the volume of water used for quenching. 2. Perform multiple extractions with the organic solvent. 3. Optimize the crystallization solvent system and cooling profile. Consider cooling to a lower temperature or adding an anti-solvent to increase the yield.
Uncontrolled Exotherm During NBS Addition The addition rate of NBS is too fast for the reactor's cooling capacity.1. Immediately stop the NBS addition. 2. Ensure the reactor's cooling system is functioning at maximum capacity. 3. Once the temperature is under control, restart the addition at a significantly slower rate.

Experimental Protocols

Lab-Scale Synthesis (Illustrative)

Objective: To synthesize this compound from 2-methyl-1-benzothiophene on a laboratory scale.

Materials:

  • 2-Methyl-1-benzothiophene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Acetonitrile (10 volumes)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Charge a round-bottom flask with 2-methyl-1-benzothiophene and acetonitrile.

  • Stir the solution and add AIBN.

  • Heat the mixture to reflux (approximately 82°C).

  • Add NBS portion-wise over 30 minutes, maintaining the reflux.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Pilot Plant Scale-Up Considerations

Objective: To adapt the lab-scale synthesis for a pilot plant setting.

Key Modifications:

  • Solvent: Consider replacing acetonitrile with a more cost-effective and less hazardous solvent like cyclohexane or 1,2-dichloroethane if solubility and reactivity are favorable.

  • Reagent Addition: NBS should be added as a solution or in portions at a controlled rate to manage the exotherm. A semi-batch process is recommended.[2][5][6]

  • Temperature Control: The pilot plant reactor must have adequate cooling capacity. The reaction temperature should be carefully monitored and controlled throughout the NBS addition.

  • Work-up: The quench and phase separations will be performed in the reactor or a dedicated extraction vessel.

  • Purification: The crude product will be isolated by filtration after crystallization from a suitable solvent (e.g., heptane, isopropanol). The solvent choice will depend on the solubility of the product and impurities at different temperatures.

Quantitative Data Comparison

Parameter Lab Scale (e.g., 10g) Pilot Plant Scale (e.g., 10kg) Rationale for Change
Starting Material 10 g10 kg1000x scale-up
Solvent Volume 100 mL100 LMaintained 10 volumes for consistent concentration
NBS Addition Time 30 minutes (portion-wise)4-6 hours (controlled addition)To manage heat evolution in a larger vessel.[5]
Typical Yield 75-85%70-80%Yields often slightly decrease on scale-up due to transfer losses and less ideal mixing.
Purity (post-purification) >98% (column chromatography)>98% (crystallization)Different purification methods can achieve similar purity levels.
Cycle Time 6-8 hours12-18 hoursLonger addition, heating, and cooling times for larger volumes.

Visualizations

Experimental_Workflow cluster_lab Lab Scale cluster_pilot Pilot Plant Scale lab_start Charge Flask with 2-Methyl-1-benzothiophene, Acetonitrile, AIBN lab_reflux Heat to Reflux lab_start->lab_reflux lab_add_nbs Add NBS Portion-wise lab_reflux->lab_add_nbs lab_reaction Reaction Monitoring (TLC/HPLC) lab_add_nbs->lab_reaction lab_quench Quench with NaHCO3 lab_reaction->lab_quench lab_extract Extraction with Dichloromethane lab_quench->lab_extract lab_purify Column Chromatography lab_extract->lab_purify lab_product Pure Product lab_purify->lab_product pilot_start Charge Reactor with 2-Methyl-1-benzothiophene, Solvent, AIBN pilot_heat Heat to Reaction Temp. pilot_start->pilot_heat pilot_add_nbs Controlled Addition of NBS pilot_heat->pilot_add_nbs pilot_reaction Reaction Monitoring (HPLC/GC) pilot_add_nbs->pilot_reaction pilot_quench Quench in Reactor pilot_reaction->pilot_quench pilot_crystallize Crystallization pilot_quench->pilot_crystallize pilot_filter Filtration and Drying pilot_crystallize->pilot_filter pilot_product Pure Product pilot_filter->pilot_product

Caption: A comparison of the experimental workflow for the synthesis of this compound at the lab and pilot plant scales.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity cluster_solutions Solutions issue Problem Encountered low_conversion Low Conversion? issue->low_conversion Low Yield impurity_profile High Impurity Levels? issue->impurity_profile Low Purity incomplete_reaction Incomplete Reaction low_conversion->incomplete_reaction Yes loss_workup Loss during Work-up low_conversion->loss_workup No solution_reaction Check Initiator/Temp. incomplete_reaction->solution_reaction solution_workup Optimize Extraction/ Crystallization loss_workup->solution_workup dibromo Dibromo Impurity impurity_profile->dibromo Dibromo Detected ring_bromo Ring Bromination impurity_profile->ring_bromo Ring Bromination Detected solution_dibromo Reduce NBS Stoichiometry/ Reaction Time dibromo->solution_dibromo solution_ringbromo Ensure Radical Conditions/ Non-polar Solvent ring_bromo->solution_ringbromo

Caption: A troubleshooting decision tree for common issues encountered during the synthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of Benzothiophene Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance, protocols, and underlying mechanisms of key benzothiophene synthesis methodologies, supported by experimental data.

Benzothiophene and its derivatives are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and organic materials. The inherent biological activity and unique electronic properties of the benzothiophene core have driven the development of numerous synthetic strategies. For researchers, scientists, and professionals in drug development, selecting the optimal synthetic route is a critical decision that impacts yield, purity, scalability, and cost-effectiveness. This guide provides a comparative analysis of prominent methods for benzothiophene synthesis, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to inform this selection process.

Comparative Performance of Benzothiophene Synthesis Methods

The following table summarizes the key performance indicators for four distinct and widely utilized methods for the synthesis of benzothiophenes. The data presented is sourced from peer-reviewed chemical literature to provide a standardized basis for comparison.

Synthesis Method Starting Materials Key Reagents/Catalyst Typical Reaction Time Typical Temperature Typical Yield (%) Key Advantages Key Disadvantages
Transition-Metal-Free Synthesis o-Halovinylbenzenes, Potassium Sulfide (K₂S)-12 h140 °C70-95%High yields, avoids costly and toxic metal catalysts, environmentally friendly.[1]High temperatures required, limited to specific substitution patterns on the vinylbenzene.[1]
Palladium-Catalyzed Oxidative Cyclization 2-(Methylthio)phenylacetylenes, CO, AlcoholPdI₂/KI24 h80 °C57-83%Good functional group tolerance, potential for catalyst recycling.[2][3]Requires a palladium catalyst and a carbon monoxide atmosphere, which can be hazardous.[2]
Aryne Reaction with Alkynyl Sulfides o-Silylaryl Triflates, Alkynyl SulfidesCesium Fluoride (CsF)24 h80 °C60-90%One-step synthesis of multisubstituted benzothiophenes, broad substrate scope.[4][5][6][7][8][9][10]Requires the preparation of specialized aryne precursors.[4]
Iodine-Catalyzed Cascade Reaction Substituted Thiophenols, AlkynesMolecular Iodine (I₂)1-3 h100 °C70-90%Metal-free, environmentally friendly catalyst, short reaction times.[11][12][13][14]Can have limitations with certain substituted alkynes.[15]

Experimental Protocols and Methodologies

Detailed experimental procedures for the key synthesis methods are provided below. These protocols are representative examples from the literature and may require optimization for specific substrates.

Transition-Metal-Free Synthesis from o-Halovinylbenzenes[1]

This method provides a direct and efficient route to 2-substituted benzothiophenes without the use of transition metals.

Experimental Protocol:

A mixture of the o-halovinylbenzene (0.5 mmol), potassium sulfide (1.0 mmol), and 3 mL of DMF is placed in a sealed tube. The reaction mixture is stirred at 140 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Relationship of the Transition-Metal-Free Synthesis

G o-Halovinylbenzene o-Halovinylbenzene SNAr Reaction SNAr Reaction o-Halovinylbenzene->SNAr Reaction Potassium Sulfide Potassium Sulfide Potassium Sulfide->SNAr Reaction Intramolecular Cyclization Intramolecular Cyclization SNAr Reaction->Intramolecular Cyclization Dehydrogenation Dehydrogenation Intramolecular Cyclization->Dehydrogenation Benzothiophene Benzothiophene Dehydrogenation->Benzothiophene

Caption: Workflow for the transition-metal-free synthesis.

Palladium-Catalyzed Oxidative Cyclization of 2-(Methylthio)phenylacetylenes[2][3]

This palladium-catalyzed approach allows for the synthesis of benzothiophene-3-carboxylic esters.

Experimental Protocol:

In a high-pressure autoclave, 2-(methylthio)phenylacetylene (0.3 mmol), PdI₂ (0.015 mmol), and KI (0.15 mmol) are dissolved in 1.5 mL of methanol. The autoclave is charged with a 4:1 mixture of CO and air to a pressure of 40 atm. The reaction mixture is stirred at 80 °C for 24 hours. After cooling and venting the autoclave, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired benzothiophene-3-carboxylic ester.

Signaling Pathway of the Palladium-Catalyzed Synthesis

G Substrate 2-(Methylthio)phenylacetylene Oxidative Addition Oxidative Addition Substrate->Oxidative Addition Catalyst PdI2/KI Catalyst->Oxidative Addition Reagents CO, O2, Alcohol CO Insertion CO Insertion Reagents->CO Insertion Carbopalladation Carbopalladation Oxidative Addition->Carbopalladation Carbopalladation->CO Insertion Reductive Elimination Reductive Elimination CO Insertion->Reductive Elimination Reductive Elimination->Catalyst Catalyst Regeneration Product Benzothiophene-3-carboxylate Reductive Elimination->Product

Caption: Catalytic cycle for palladium-catalyzed synthesis.

One-Step Synthesis via Aryne Reaction with Alkynyl Sulfides[4][5][6]

This modern approach provides rapid access to a wide variety of multisubstituted benzothiophenes.

Experimental Protocol:

To a solution of the o-silylaryl triflate (0.3 mmol) and the alkynyl sulfide (0.1 mmol) in 2.0 mL of acetonitrile, cesium fluoride (0.4 mmol) is added. The mixture is stirred at 80 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and the solvent is evaporated. The residue is purified by column chromatography on silica gel to give the corresponding benzothiophene.

Experimental Workflow of the Aryne Reaction Synthesis

G Start Start Reactants o-Silylaryl Triflate Alkynyl Sulfide CsF Start->Reactants Reaction Stir at 80 °C for 24h Reactants->Reaction Workup Filter through Silica Evaporate Solvent Reaction->Workup Purification Column Chromatography Workup->Purification Product Multisubstituted Benzothiophene Purification->Product End End Product->End

Caption: Step-by-step workflow for the aryne reaction.

Iodine-Catalyzed Cascade Reaction of Thiophenols and Alkynes[11][12][13][14]

This method represents a green and efficient alternative, avoiding the use of metal catalysts.

Experimental Protocol:

A mixture of the thiophenol (1.0 mmol), the alkyne (1.2 mmol), and molecular iodine (0.1 mmol) is stirred at 100 °C for 1-3 hours under solvent-free conditions. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and purified directly by column chromatography on silica gel to afford the pure benzothiophene derivative.

Logical Relationship of the Iodine-Catalyzed Synthesis

G Thiophenol Thiophenol Electrophilic Addition Electrophilic Addition Thiophenol->Electrophilic Addition Alkyne Alkyne Alkyne->Electrophilic Addition Iodine Iodine (Catalyst) Iodine->Electrophilic Addition Intramolecular Cyclization Intramolecular Cyclization Electrophilic Addition->Intramolecular Cyclization Aromatization Aromatization Intramolecular Cyclization->Aromatization Benzothiophene Benzothiophene Aromatization->Benzothiophene

Caption: Reaction pathway for the iodine-catalyzed synthesis.

References

Unlocking the Therapeutic Potential of Benzothiophenes: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of benzothiophene compounds, detailing their structure-activity relationships (SAR) across various therapeutic areas. Supported by experimental data, this document delves into the antimicrobial, anticancer, and selective estrogen receptor modulator (SERM) activities of this versatile heterocyclic scaffold.

The benzothiophene core, a fusion of benzene and thiophene rings, is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide summarizes key findings in the SAR of benzothiophenes, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of Benzothiophene Derivatives

Benzothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial cellular targets like tubulin and signal transducer and activator of transcription 3 (STAT3).

A series of benzothiophene acrylonitrile analogs have shown potent anticancer properties by interfering with tubulin polymerization.[2] Notably, compounds 5 , 6 , and 13 demonstrated significant growth inhibition at nanomolar concentrations across a panel of 60 human cancer cell lines.[2] The Z-isomer, 6 , exhibited GI50 values ranging from 21.1 nM to 98.9 nM in the vast majority of cell lines tested.[2] An important finding was that these compounds appear to overcome P-glycoprotein-mediated resistance, a common mechanism of drug resistance in cancer.[2]

Another key target for benzothiophene-based anticancer agents is the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a critical role in cell proliferation, survival, and migration.[3][4] A series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives were designed as STAT3 inhibitors.[4][5] Compound 6o from this series effectively inhibited STAT3 phosphorylation and induced apoptosis in cancer cells.[4][5] Similarly, compound 8b , a benzo[b]thiophene 1,1-dioxide derivative, also demonstrated potent STAT3 inhibition, leading to apoptosis and cell cycle arrest.[3]

The following table summarizes the in vitro anticancer activity of selected benzothiophene derivatives.

CompoundCancer Cell LineActivity MetricValueReference
5 60 Human Cancer Cell LinesGI5010-100 nM[2]
6 60 Human Cancer Cell LinesGI5021.1-98.9 nM[2]
13 60 Human Cancer Cell LinesGI50<10.0 nM in most lines[2]
6o MDA-MB-231, MDA-MB-435S, MCF-7STAT3 Phosphorylation InhibitionConcentration-dependent[4][5]
8b HepG2STAT3 Phosphorylation InhibitionSignificant[3]
4a HepG2IC504.4 µM[6]
5a HepG2IC503.46 µM[6]
6b HepG2IC502.52 µM[6]
7b PC-3Apoptosis Induction34.21% increase[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved using a solubilizing agent. The intensity of the resulting purple solution is proportional to the number of viable, metabolically active cells and is quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm).[7]

Procedure:

  • Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well for solid tumors) and incubate overnight at 37°C in a 5% CO2 atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the benzothiophene compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for a specified period (e.g., 72 hours).[8]

  • MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[7]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for a few minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of Benzothiophene Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cell Culture (e.g., Cancer Cell Lines) purification->cell_culture treatment Treatment with Benzothiophene Derivatives cell_culture->treatment assay Biological Assay (e.g., MTT, Antimicrobial) treatment->assay data_collection Data Collection (e.g., IC50, MIC) assay->data_collection sar_analysis Structure-Activity Relationship (SAR) Analysis data_collection->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

A typical workflow for a structure-activity relationship study.

Antimicrobial Activity of Benzothiophene Derivatives

Benzothiophene derivatives have also demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal strains.[10] The antimicrobial efficacy is highly dependent on the nature and position of substituents on the benzothiophene ring.

A study on a series of tetrahydrobenzothiophene derivatives revealed good to moderate inhibitory activities against both Gram-negative (E. coli, P. aeruginosa, Salmonella) and Gram-positive (S. aureus) bacteria.[11] Compound 3b from this series was particularly potent, with Minimum Inhibitory Concentration (MIC) values of 1.11 µM against E. coli and S. aureus, 1.00 µM against P. aeruginosa, and 0.54 µM against Salmonella.[11]

Another study focused on benzothiophene acylhydrazones as potential antibiotics against multidrug-resistant Staphylococcus aureus (MRSA).[12][13] The combination of the benzothiophene nucleus with the acylhydrazone functional group led to the identification of several hits. Notably, compound II.b showed a MIC of 4 µg/mL against three different S. aureus strains, including a methicillin-resistant and a daptomycin-resistant clinical isolate, while being non-cytotoxic.[12][13]

The following table summarizes the in vitro antimicrobial activity of selected benzothiophene derivatives.

CompoundMicroorganismActivity MetricValueReference
3b E. coli ATCC 25922MIC1.11 µM[11]
3b P. aeruginosa ATCC 27853MIC1.00 µM[11]
3b Salmonella ATCC 12022MIC0.54 µM[11]
3b S. aureus ATCC 25922MIC1.11 µM[11]
II.b S. aureus (MRSA)MIC4 µg/mL[12][13]
II.b S. aureus (Daptomycin-resistant)MIC4 µg/mL[12][13]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the lowest concentration of the agent that completely inhibits visible growth of the microorganism is recorded as the MIC.[14]

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Prepare serial two-fold dilutions of the benzothiophene compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Benzothiophenes as Selective Estrogen Receptor Modulators (SERMs)

Benzothiophene-based compounds, such as raloxifene, are well-established as selective estrogen receptor modulators (SERMs).[15][16] SERMs exhibit tissue-selective pharmacology, acting as estrogen agonists in some tissues (e.g., bone) and antagonists in others (e.g., breast and uterus).[16][17] This dual activity makes them valuable for the treatment of osteoporosis and the prevention of breast cancer.

The affinity of benzothiophene derivatives for the estrogen receptor (ER) subtypes, ERα and ERβ, is a key determinant of their biological activity. Structure-activity relationship studies have focused on modifying the benzothiophene scaffold to modulate receptor affinity and selectivity. For instance, the discovery of BTPα, a benzothiophene derivative with a 140-fold greater selectivity for ERα (Ki = 0.25 nM) over ERβ (Ki = 35 nM), has provided a valuable tool for probing the distinct biological roles of the ER subtypes.[17] The n-butyl chain of BTPα was found to stabilize a specific region of ERα, contributing to its enhanced affinity and selectivity.[17]

The following table summarizes the estrogen receptor binding affinities of selected benzothiophene derivatives.

CompoundReceptorActivity MetricValueReference
BTPα (4) ERαKi0.25 nM[17]
BTPα (4) ERβKi35 nM[17]
Raloxifene (2) ERαKi-[16]
4c ERα (in MCF-7 cells)IC500.05 nM[16]
Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol ([3H]-E2), for binding to the receptor.[18]

Principle: A fixed concentration of [3H]-E2 is incubated with a source of estrogen receptors (e.g., rat uterine cytosol) in the presence of increasing concentrations of the test compound. The amount of [3H]-E2 that binds to the receptor is inversely proportional to the affinity and concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of [3H]-E2 is the IC50 value.[18]

Procedure:

  • Preparation of Cytosol: Prepare uterine cytosol from immature or ovariectomized rats, which serves as the source of estrogen receptors.[18]

  • Incubation: In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the benzothiophene test compound.[18]

  • Separation of Bound and Free Ligand: After incubation to reach equilibrium, separate the receptor-bound [3H]-E2 from the free [3H]-E2. This is often achieved by adding dextran-coated charcoal, which adsorbs the free radioligand.

  • Quantification: Centrifuge the tubes to pellet the charcoal. Measure the radioactivity in the supernatant, which represents the bound [3H]-E2, using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific [3H]-E2 binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation & DNA Binding Gene_expression Gene Expression (Proliferation, Survival) DNA->Gene_expression Cytokine Cytokine Cytokine->Receptor Benzothiophene Benzothiophene Inhibitor (e.g., 8b, 6o) Benzothiophene->STAT3_active Inhibition of Phosphorylation

Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.

Conclusion

The benzothiophene scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the benzothiophene core can lead to potent and selective compounds with diverse biological activities. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of benzothiophene-based drugs. Further exploration of this remarkable heterocyclic system holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and women's health.

References

A Comparative Guide to the Analytical Characterization of 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of the analytical methods used to characterize 2-(Bromomethyl)-1-benzothiophene, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs, such as 2-methyl-1-benzothiophene and 2-bromobenzo[b]thiophene, to provide a comprehensive analytical profile.

Data Presentation: A Comparative Analysis

The following tables summarize key analytical data for this compound and its structural analogs. The data for the target compound are predicted based on the experimental values of its analogs and general principles of spectroscopy.

Table 1: General Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₉H₇BrS227.12Predicted: Solid
2-Methyl-1-benzothiopheneC₉H₈S148.23[1]White to Orange to Green powder to crystal[2]
2-Bromobenzo[b]thiopheneC₈H₅BrS213.09[3][4]Solid[3][4]
3-(Bromomethyl)-1-benzothiopheneC₉H₇BrS227.12[5]Solid[5]

Table 2: ¹H NMR Spectroscopy (Predicted/Experimental Shifts in ppm)

ProtonThis compound (Predicted, CDCl₃)2-Methyl-1-benzothiophene (Experimental, CDCl₃)
-CH₂Br~4.8-
H-3~7.37.15
Aromatic H~7.2-7.97.2-7.8
-CH₃-2.55

Note: Predicted shifts are based on the influence of the bromomethyl group compared to a methyl group, typically causing a downfield shift.

Table 3: ¹³C NMR Spectroscopy (Predicted/Experimental Shifts in ppm)

CarbonThis compound (Predicted, CDCl₃)2-Methyl-1-benzothiophene (Experimental)
-CH₂Br~30-35-
C-2~140-145139.7
C-3~123-128123.9
Aromatic C~122-140122.3, 123.8, 124.3, 124.4, 139.8, 140.2
-CH₃-14.7

Note: The bromomethyl substitution is expected to have a significant effect on the chemical shift of the adjacent carbon (C-2).

Table 4: Mass Spectrometry (Key Fragments m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound226/228 (due to Br isotopes)147 (M⁺ - Br), 146 (M⁺ - HBr)
2-Methyl-1-benzothiophene148[1][5]147 (M⁺ - H)[1][5], 133 (M⁺ - CH₃)
2-Bromobenzo[b]thiophene212/214 (due to Br isotopes)133 (M⁺ - Br)

Table 5: IR Spectroscopy (Characteristic Peaks in cm⁻¹)

Functional Group/VibrationThis compound (Predicted)Benzothiophene Derivatives (General)
C-H aromatic stretching3100-3000~3100[6]
C=C aromatic stretching1600-14501600-1400[7]
C-S stretching700-600710-687[8]
C-Br stretching600-500-
C-H out-of-plane bending900-700900-700[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS (0.00 ppm).

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS).

    • Injector temperature: 250 °C.

    • Oven program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier gas: Helium.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 amu.

    • Ion source temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of bromine is indicated by a characteristic M+2 peak with nearly equal intensity to the molecular ion peak. Common fragmentations for benzothiophenes involve the loss of sulfur-containing moieties or side chains.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule. For substituted thiophenes, key vibrations include C-H, C=C, and C-S stretching, as well as C-H out-of-plane bending modes.[7][8]

Mandatory Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, a crucial process that precedes its analytical characterization.

Synthesis_and_Purification_Workflow Start Starting Material: 2-Methyl-1-benzothiophene Reaction Bromination Reaction Start->Reaction 1. Reagents Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Carbon Tetrachloride (CCl₄) Reagents->Reaction 2. Workup Reaction Workup: - Filtration - Washing with Na₂S₂O₃ (aq) - Washing with Brine - Drying over MgSO₄ Reaction->Workup 3. Purification Purification: Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification 4. Characterization Analytical Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization 5. FinalProduct Final Product: This compound Characterization->FinalProduct Confirmation

Caption: Synthesis and purification workflow for this compound.

References

A Comparative Guide to Brominating Agents for 2-Methyl-1-Benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic compounds like 2-methyl-1-benzothiophene is a critical step in the synthesis of novel therapeutic agents. The introduction of a bromine atom, in particular, provides a versatile handle for further molecular modifications through cross-coupling reactions. This guide offers an objective comparison of different brominating agents for the regioselective bromination of 2-methyl-1-benzothiophene, supported by experimental data to aid in reagent selection and reaction optimization.

The primary goal in the bromination of 2-methyl-1-benzothiophene is the regioselective substitution at the C3 position, yielding 3-bromo-2-methyl-1-benzothiophene. This is due to the electron-rich nature of the thiophene ring, which directs electrophilic substitution. This guide will focus on commonly used brominating agents and their performance in achieving this transformation.

Comparative Performance of Brominating Agents

The selection of a brominating agent can significantly impact reaction yield, selectivity, and conditions. Below is a summary of quantitative data for different agents used in the bromination of 2-methyl-1-benzothiophene and related thiophene derivatives.

Brominating AgentSubstrateProductYield (%)Reaction ConditionsReference
N-Bromosuccinimide (NBS) 2-Methyl-1-benzothiophene3-Bromo-2-methyl-1-benzothiophene99%Acetonitrile, 0°C to room temperature, 30 min[1]
Bromine (Br₂) with Formic Acid 2-Methylthiophene3,5-Dibromo-2-methylthiophene93%Water, reflux, 3 h[2]
Bromine (Br₂) with Zinc Acetate/Acetic Acid 2-Methylthiophene3-Bromo-2-methylthiophene80%Acetic acid, reflux, 3 h (with subsequent zinc powder treatment)[2]

Note: Data for Bromine (Br₂) was conducted on 2-methylthiophene, a related but structurally simpler substrate. This data is included to provide a comparative perspective on the reactivity of elemental bromine.

Bromination_Workflow cluster_start Starting Material cluster_agents Brominating Agents cluster_products Products cluster_analysis Comparative Analysis 2_Methyl_1_benzothiophene 2-Methyl-1-benzothiophene NBS N-Bromosuccinimide (NBS) 2_Methyl_1_benzothiophene->NBS High Regioselectivity Excellent Yield Br2 Bromine (Br₂) 2_Methyl_1_benzothiophene->Br2 High Reactivity Potential for Over-bromination Other Other Agents (e.g., MPHT) 2_Methyl_1_benzothiophene->Other Product_NBS 3-Bromo-2-methyl-1-benzothiophene NBS->Product_NBS Product_Br2 Brominated Products (Regioselectivity may vary) Br2->Product_Br2 Comparison Yield Selectivity Reaction Conditions Safety Product_NBS->Comparison Product_Br2->Comparison

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. The following are protocols for the key experiments cited in this guide.

Protocol 1: Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from a practical example provided by Tokyo Chemical Industry[1].

Materials:

  • 2-Methyl-1-benzothiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • A solution of 2-methyl-1-benzothiophene (500 mg, 3.4 mmol) in acetonitrile (5 mL) was stirred under a nitrogen atmosphere at 0°C.

  • NBS (630 mg, 3.5 mmol) was added to the solution.

  • The ice bath was removed, and the mixture was stirred at room temperature for 30 minutes.

  • The reaction was monitored by TLC (hexane, Rf = 0.65).

  • Upon completion, the reaction mixture was quenched with water and extracted with dichloromethane.

  • The organic layer was dried over anhydrous sodium sulfate and filtered.

  • The solvent was removed under reduced pressure.

  • The crude product was purified by silica gel column chromatography (hexane) to give 3-bromo-2-methyl-1-benzothiophene as a white solid (759 mg, 99% yield).[1]

Protocol 2: Bromination with Bromine and Formic Acid (on 2-Methylthiophene)

This protocol is based on a patent for the bromination of 2-methylthiophene and may require optimization for 2-methyl-1-benzothiophene[2].

Materials:

  • 2-Methylthiophene

  • Liquid Bromine

  • Formic Acid

  • Water

  • Saturated sodium bisulfite solution

  • Ethyl acetate (EA)

Procedure:

  • Under cooling (5°C), to a mixture of 2-methylthiophene (1960g, 20mol), liquid bromine (6400g, 40mol), and water (18L), add formic acid (920g, 20mol).

  • The mixture was refluxed and stirred for 3 hours.

  • Add 10L of saturated sodium bisulfite solution and stir for 30 minutes before separating the layers.

  • The aqueous layer was extracted with ethyl acetate (3L x 3).

  • The combined organic phases were washed with 2L of saturated sodium bisulfite solution, dried, and concentrated under reduced pressure to yield the product (5020g yellow solid, purity 95%, yield: 93%).[2]

Discussion and Recommendations

N-Bromosuccinimide (NBS) stands out as a highly effective and selective agent for the bromination of 2-methyl-1-benzothiophene at the 3-position. The reaction proceeds under mild conditions with a short reaction time and results in an excellent yield of the desired product[1]. NBS is a crystalline solid, which makes it easier and safer to handle compared to liquid bromine[3]. For electrophilic aromatic substitution, NBS can be a convenient source of the bromine radical (Br•)[4].

Bromine (Br₂) is a powerful brominating agent, but its high reactivity can lead to a lack of selectivity and the formation of polybrominated byproducts, as seen in the dibromination of 2-methylthiophene[2]. The use of Br₂ often requires more stringent control of reaction conditions to achieve the desired monobrominated product. While potentially lower in cost, the handling of fuming and corrosive liquid bromine requires significant safety precautions[3].

Other Brominating Agents such as N-methyl-pyrrolidin-2-one hydrotribromide (MPHT) have been used in bromocyclization reactions to form 3-bromobenzothiophene derivatives, indicating their potential as electrophilic bromine sources[5]. However, specific data for the direct bromination of 2-methyl-1-benzothiophene using these alternative reagents is less readily available in the literature.

References

A Comparative Guide to the Purity Validation of 2-(Bromomethyl)-1-benzothiophene by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of 2-(Bromomethyl)-1-benzothiophene. Supporting experimental protocols and data are presented to aid in method selection and implementation in a research and drug development setting.

Introduction to Purity Validation of this compound

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds and functional organic materials. The purity of this reagent is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that may have pharmacological effects or compromise material performance. Therefore, robust analytical methods for purity determination are essential.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment of non-volatile and thermally labile compounds like this compound. This guide details a proposed HPLC method and compares its performance characteristics with Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC is the most suitable mode for the analysis of this compound due to its moderate polarity. A C18 column is a good starting point, providing excellent retention and resolution for aromatic compounds. The bromomethyl group and the benzothiophene core are chromophoric, allowing for sensitive UV detection.

A gradient elution is proposed to ensure the separation of the main component from both more polar and less polar impurities within a reasonable timeframe. Potential impurities could include starting materials from synthesis, such as 1-benzothiophene, or degradation products like 2-(hydroxymethyl)-1-benzothiophene (from hydrolysis) and 1-benzothiophene-2-carbaldehyde (from oxidation).

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Diluent Acetonitrile

HPLC Validation Workflow

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Sample in Diluent hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_std Prepare Reference Standard Solution prep_std->hplc_system inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate identify Identify Impurities integrate->identify calculate Calculate Purity (% Area) identify->calculate report Generate Report calculate->report

Caption: Workflow for purity validation by HPLC.

Comparison with Alternative Analytical Methods

While HPLC is a robust technique, other methods offer different advantages and can be used orthogonally to confirm purity.

Quantitative Data Comparison
ParameterHPLC-UVGC-FIDqNMRLC-MS
Precision (RSD) < 2%< 2%< 1%< 5%
Limit of Quantitation (LOQ) ~0.05%~0.01%~0.1%~0.01%
Analysis Time per Sample 15-30 min20-40 min5-15 min15-30 min
Sample Throughput HighHighMediumHigh
Destructive to Sample YesYesNoYes
Structural Information NoNoYesYes (fragmentation)
Qualitative Comparison
  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While this compound has a moderate boiling point, its thermal stability could be a concern, potentially leading to on-column degradation and inaccurate purity assessment. A flame ionization detector (FID) provides excellent sensitivity for organic compounds.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[1] It provides structural information and can quantify impurities even if they are not chromatographically resolved.[2] However, its sensitivity is lower compared to chromatographic techniques.[3]

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), it provides molecular weight information and structural details of impurities through fragmentation patterns, which is invaluable for impurity identification.[4][5] It offers high sensitivity and specificity.

Decision Logic for Analytical Method Selection

Method_Selection start Purity Validation of This compound q1 Need for structural information of impurities? start->q1 q2 Is the sample thermally stable? q1->q2 No lcms LC-MS q1->lcms Yes q3 Need for highest quantitation accuracy? q2->q3 No gc GC-FID q2->gc Yes hplc HPLC-UV q3->hplc No qnmr qNMR q3->qnmr Yes

Caption: Decision tree for selecting an analytical method.

Experimental Protocols

HPLC Purity Method
  • Preparation of Mobile Phase:

    • Mobile Phase A: Use HPLC-grade water.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to obtain a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters listed in the "Proposed HPLC Method Parameters" table.

    • Equilibrate the column with the initial mobile phase composition (50% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Run the gradient program and record the chromatogram for 20 minutes.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

GC Purity Method (General Protocol)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Injector Temperature: 250 °C (assess thermal stability first).

    • Oven Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C).

    • Detector: FID at 300 °C.

  • Analysis: Inject 1 µL of the sample solution and record the chromatogram.

  • Data Processing: Calculate purity using the area percent method.

qNMR Purity Method (General Protocol)
  • Sample Preparation:

    • Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both completely.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and the weighed masses.

LC-MS Impurity Identification (General Protocol)
  • LC Conditions: Use the same or a similar LC method as described for HPLC, but ensure the mobile phase is compatible with MS (e.g., using formic acid or ammonium acetate as additives instead of non-volatile buffers).

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Analysis Mode: Full scan mode to detect all ions, and tandem MS (MS/MS) on the detected impurity ions to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Correlate the chromatographic peaks with their mass spectra to identify potential impurities based on their mass-to-charge ratio and fragmentation.

References

spectroscopic comparison of 2- and 3-substituted benzothiophenes

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of 2- and 3-Substituted Benzothiophenes for Researchers and Drug Development Professionals

This guide provides a detailed , essential heterocyclic compounds in pharmaceuticals and materials science.[1][2] Understanding their distinct spectroscopic signatures is crucial for unambiguous structure elucidation and quality control. This document presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by experimental protocols and data visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the substitution pattern on the benzothiophene ring. The chemical shifts (δ) of the protons and carbons are highly sensitive to the electronic environment, which is directly influenced by the position of the substituent.

¹H NMR Spectroscopy

In ¹H NMR spectra, the protons on the thiophene ring (H2 and H3) and the benzene ring (H4-H7) exhibit characteristic chemical shifts and coupling patterns. For a 2-substituted benzothiophene, the H3 proton typically appears as a singlet, while for a 3-substituted analog, the H2 proton is observed as a singlet, often at a different chemical shift. The protons on the benzene portion of the molecule also show distinct patterns based on the substitution.

Table 1: Comparative ¹H NMR Data (in CDCl₃) for Substituted Benzothiophenes

CompoundPositionH2 (ppm)H3 (ppm)Aromatic Protons (ppm)Other Protons (ppm)Source
2-Phenylbenzothiophene2-Subst.-7.42 (s)7.25-7.85 (m)-Generic Data
3-Methylbenzothiophene3-Subst.7.15 (s)-7.20-7.80 (m)2.45 (s, 3H, CH₃)[3][4]
2-(4-chlorophenyl)-3-methylbenzothiophene2,3-Subst.--6.93–7.52 (m)2.25 (s, 3H)[5]
2-Aryl-3-chlorobenzothiophene2,3-Subst.--7.00–7.46 (m)2.35 (s, 3H)[5]
¹³C NMR Spectroscopy

¹³C NMR provides complementary information, with the chemical shifts of the carbon atoms in the benzothiophene core being indicative of the substitution pattern. The quaternary carbons (C3a, C7a, and the carbon bearing the substituent) are particularly informative.

Table 2: Comparative ¹³C NMR Data (in CDCl₃) for Substituted Benzothiophenes

CompoundPositionC2 (ppm)C3 (ppm)Aromatic Carbons (ppm)Other Carbons (ppm)Source
2-Phenylbenzothiophene2-Subst.142.1124.7123.5, 124.3, 124.4, 125.1, 127.4, 128.9, 129.1, 139.8, 140.3, 141.5-Generic Data
3-Methylbenzothiophene3-Subst.128.1131.5122.1, 122.7, 124.2, 124.3, 137.1, 139.6, 140.111.5 (CH₃)Generic Data
2-(4-chlorophenyl)-3-methylbenzothiophene2,3-Subst.139.1133.2124.6, 126.2, 126.3, 126.9, 127.3, 128.4 (2C), 129.6 (2C), 135.5, 136.4, 140.919.9[5]
2-Aryl-3-chlorobenzothiophene2,3-Subst.139.3135.3124.7, 126.0, 126.1, 127.1, 127.3, 127.4, 127.7, 127.8, 136.4, 142.020.1[5]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups within the molecule. The vibrations of the benzothiophene ring system give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹), which can be subtly influenced by the substitution pattern. More significantly, the vibrational modes of the substituent itself will be prominent.

Table 3: Comparative IR Data for Substituted Benzothiophenes

CompoundPositionC=O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)Other Key Bands (cm⁻¹)Source
2-(3'-chlorobenzo[b]thiophen-2'-yl)-3,1-benzoxazin-4-one2-Subst.1778-1600 (C=N)-[6]
3-Amino-2-(3'-chlorobenzo[b]thiophen-2'-yl)quinazolin-4-one3-Subst.1750 (quinazoline)3200 (N-H)1650, 1600 (C=N)-[6]
2-(4-chlorophenyl)-3-methylbenzothiophene2,3-Subst.-3057, 292016011442, 1364, 907, 700[5]
2-Aryl-3-chlorobenzothiophene2,3-Subst.-3105, 2920-1450, 1231, 826, 696[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzothiophene molecule. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are affected by the nature and position of the substituents. Generally, extending the conjugation through substitution at the 2- or 3-position leads to a bathochromic (red) shift of the absorption bands.[7]

Table 4: Comparative UV-Vis Data for Substituted Benzothiophenes

CompoundPositionλ_max (nm)Molar Absorptivity (ε)SolventSource
Benzothiophene (unsubstituted)-~260, 297-Hexane[7]
2,7-diBr-BTBT S-oxides2,7-Subst.325-350-DCM[8]
5-methoxy benzo[b]thiophene (5MBT)5-Subst.--ACN[9]
5-methoxymethyl benzo[b]thiophene (5MMBT)5-Subst.--ACN[9]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation of the benzothiophene core is often characterized by the loss of units such as C₂H₂ and CS.[10] The position of the substituent can influence the relative abundance of certain fragment ions.

Table 5: Mass Spectrometry Data for Substituted Benzothiophenes

CompoundPositionMolecular Ion (m/z)Key Fragments (m/z)Ionization MethodSource
3-Methylbenzothiophene3-Subst.148147, 115EI[3]
Methyl ester of 2-carboxybenzothiophene2-Subst.192161, 133, 105-[11]
Methyl ester of 5-carboxybenzothiophene5-Subst.192161, 133, 105-[11]
2-Aryl-3-chlorobenzothiophene2,3-Subst.264.9909 [M+H]⁺-DART[5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of substituted benzothiophenes.

General Sample Preparation

Samples for NMR analysis are typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.[12] For IR spectroscopy, liquid samples can be analyzed as a thin film (neat), while solid samples are often prepared as KBr pellets or analyzed using an ATR accessory. For UV-Vis spectroscopy, solutions are prepared in a suitable transparent solvent like acetonitrile, hexane, or dichloromethane at a concentration typically around 1.0 × 10⁻⁵ mol L⁻¹.[2][9] Mass spectrometry samples are introduced into the instrument either directly or after chromatographic separation.

Instrumentation
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz for ¹H.[13][14][15][16][17] Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[13]

  • IR Spectroscopy : Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.[6]

  • UV-Vis Spectroscopy : Absorption spectra are measured using a double-beam UV-Vis spectrophotometer.[2][9]

  • Mass Spectrometry : Various ionization techniques can be employed, including Electron Ionization (EI) and Direct Analysis in Real Time (DART).[3][5][10]

Workflow for Spectroscopic Comparison

The following diagram illustrates the general workflow for the .

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison Synthesis/Procurement of 2-Substituted Benzothiophene Synthesis/Procurement of 2-Substituted Benzothiophene Purification & Characterization Purification & Characterization Synthesis/Procurement of 2-Substituted Benzothiophene->Purification & Characterization Synthesis/Procurement of 3-Substituted Benzothiophene Synthesis/Procurement of 3-Substituted Benzothiophene Synthesis/Procurement of 3-Substituted Benzothiophene->Purification & Characterization NMR (1H, 13C) NMR (1H, 13C) Purification & Characterization->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Purification & Characterization->IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Purification & Characterization->UV-Vis Spectroscopy Mass Spectrometry Mass Spectrometry Purification & Characterization->Mass Spectrometry Spectral Interpretation Spectral Interpretation NMR (1H, 13C)->Spectral Interpretation IR Spectroscopy->Spectral Interpretation UV-Vis Spectroscopy->Spectral Interpretation Mass Spectrometry->Spectral Interpretation Comparative Analysis Comparative Analysis Spectral Interpretation->Comparative Analysis Structure Confirmation Structure Confirmation Comparative Analysis->Structure Confirmation

References

Efficacy of Novel Benzothiophene-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the efficacy of emerging benzothiophene-based drug candidates, comparing their performance against established therapeutic alternatives. The information is curated to assist researchers and drug development professionals in making informed decisions regarding promising avenues for further investigation. This document summarizes quantitative data in structured tables, details key experimental protocols, and visualizes relevant biological pathways.

I. Performance of Benzothiophene-Based Drug Candidates

Recent research has highlighted the potential of benzothiophene derivatives as potent anticancer agents, primarily through two key mechanisms of action: inhibition of tubulin polymerization and multi-kinase inhibition.

A. As Tubulin Polymerization Inhibitors

A series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have demonstrated significant potency as inhibitors of tubulin polymerization, a critical process for cell division. Their efficacy is comparable, and in some cases superior, to the well-known tubulin inhibitor Combretastatin A-4 (CA-4).

Compound/Drug CandidateCancer Cell LineIC50 (µM)Tubulin Polymerization IC50 (µM)Reference
Benzothiophene Derivative 4e --0.58 - 0.71[1]
Benzothiophene Derivative 4f --0.58 - 0.71[1]
Benzothiophene Derivative 4g L12100.0190.58 - 0.71[1]
FM3A0.023[1]
Molt/40.018[1]
CEM0.019[1]
HeLa0.016[1]
Benzothiophene Derivative 4m --0.58 - 0.71[1]
Combretastatin A-4 (CA-4) Bladder Cancer Cells (BFTC 905, TSGH 8301)<0.004-[2]
518A2 (Melanoma)0.0018 - 0.02-[3]
HCT-116 (Colon)--[4]
HeLa (Cervical)--[5]
Vincristine (Vinca Alkaloid) -Varies by cell line-[6][7]
Vinblastine (Vinca Alkaloid) -Varies by cell line-[6][7]

Table 1: Comparative efficacy of benzothiophene derivatives and established tubulin polymerization inhibitors.

B. As Multi-Kinase Inhibitors

A novel 5-hydroxybenzothiophene hydrazide derivative, compound 16b , has emerged as a potent multi-target kinase inhibitor with significant anti-cancer effects, particularly against glioblastoma cells.[8][9] This compound demonstrates broad-spectrum activity by inhibiting several key kinases involved in cancer progression.

Compound/Drug CandidateTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)Reference
Benzothiophene Derivative 16b Clk411U87MG (Glioblastoma)7.2[8][9]
DRAK187HCT-116 (Colon)>7.2[8][9]
Haspin125.7A549 (Lung)>7.2[8][9]
Clk1163HeLa (Cervical)>7.2[8][9]
Dyrk1B284[8][9]
Dyrk1A353.3[8][9]
Sorafenib Raf-16PLC/PRF/5 (Liver)6.3[10]
B-Raf22HepG2 (Liver)4.5 - 7.10[10][11]
VEGFR-290Huh7 (Liver)11.03[11]
VEGFR-320[10]
PDGFR-β57[10]
Sunitinib PDGFRβ2786-O (Renal)4.6 - 5.2[12]
VEGFR2 (Flk-1)80ACHN (Renal)1.9[12]
c-Kit-Caki-1 (Renal)2.2 - 2.8[12][13]
FLT330-250MV4;11 (Leukemia)0.008[14][15]

Table 2: Comparative efficacy of benzothiophene derivative 16b and established multi-kinase inhibitors.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

A. In Vitro Tubulin Polymerization Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin protein (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol)

  • Test compounds dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.

Procedure:

  • Reconstitute tubulin to 3 mg/mL in G-PEM buffer. Keep on ice.

  • Pre-warm the 96-well plate to 37°C.

  • Add varying concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Nocodazole).

  • Add the reconstituted tubulin solution to each well to initiate the polymerization reaction.

  • Immediately place the plate in the spectrophotometer pre-set to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • The increase in absorbance corresponds to the extent of tubulin polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[16][17]

B. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][8][9]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzothiophene derivatives or control drugs for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.[18][19]

C. In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA)

  • [γ-³²P]ATP or a non-radioactive ATP source and corresponding detection reagents

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Scintillation counter or appropriate detection instrument.

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP (e.g., [γ-³²P]ATP).

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, this may involve antibodies specific to the phosphorylated substrate and a colorimetric or fluorescent readout.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[20][21]

III. Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathways targeted by benzothiophene derivatives and the experimental workflows are provided below.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Efficacy Assessment cluster_data Data Analysis cluster_comparison Comparative Analysis synthesis Synthesis of Benzothiophene Derivatives tubulin_assay Tubulin Polymerization Inhibition Assay synthesis->tubulin_assay kinase_assay Multi-Kinase Inhibition Assay synthesis->kinase_assay mtt_assay MTT Cell Viability Assay tubulin_assay->mtt_assay kinase_assay->mtt_assay ic50 IC50 / GI50 Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar comparison Comparison with Standard Drugs sar->comparison tubulin_polymerization_pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression dimers αβ-Tubulin Dimers polymerization Polymerization dimers->polymerization GTP-dependent microtubules Microtubules polymerization->microtubules depolymerization Depolymerization microtubules->depolymerization GDP-dependent mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle depolymerization->dimers g2m_phase G2/M Phase mitotic_spindle->g2m_phase apoptosis Apoptosis mitotic_spindle->apoptosis Disruption leads to cell_division Cell Division g2m_phase->cell_division inhibitor Benzothiophene Derivatives (e.g., 4g) inhibitor->polymerization Inhibition multi_kinase_inhibition_pathway cluster_kinases Target Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes clk CLK1, CLK4 splicing pre-mRNA Splicing clk->splicing Modulates drak1 DRAK1 apoptosis_reg Apoptosis Regulation drak1->apoptosis_reg Regulates haspin Haspin cell_cycle Cell Cycle Control haspin->cell_cycle Phosphorylates Histone H3 dyrk DYRK1A, DYRK1B dyrk->cell_cycle Regulates proliferation Cell Proliferation splicing->proliferation cell_cycle->proliferation migration Cell Migration cell_cycle->migration survival Cell Survival apoptosis_reg->survival apoptosis Apoptosis proliferation->apoptosis Inhibition leads to survival->apoptosis Inhibition leads to inhibitor Benzothiophene Derivative 16b inhibitor->clk inhibitor->drak1 inhibitor->haspin inhibitor->dyrk

References

Comparative Docking Analysis of Benzothiophene Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of molecular docking studies performed on various benzothiophene derivatives, targeting a range of proteins implicated in diseases such as cancer, diabetes, and inflammation. The data presented is compiled from recent research, offering insights into the binding affinities and potential inhibitory roles of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and optimization of benzothiophene-based therapeutic agents.

Overview of Benzothiophene in Drug Design

The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide array of biological activities.[1] Its structural similarity to endogenous molecules allows it to interact with various biological targets.[1] Several approved drugs, such as the osteoporosis medication Raloxifene and the asthma treatment Zileuton, feature the benzothiophene core, highlighting its therapeutic importance.[2] Computational methods, particularly molecular docking, have become instrumental in identifying and optimizing novel benzothiophene derivatives as potential drug candidates against numerous targets.

Comparative Docking Performance

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing a score that estimates the strength of the interaction, commonly in kcal/mol. This section compares the docking performance of various benzothiophene derivatives against several key protein targets.

Anti-Cancer Targets

Benzothiophene derivatives have been extensively studied for their anti-cancer properties, targeting proteins such as kinases, tubulin, and hormone receptors.

Kinase Inhibitors: Several studies have focused on 5-hydroxybenzothiophene derivatives as multi-target kinase inhibitors. For instance, compound 16b , a hydrazide derivative, showed potent inhibition against a panel of kinases, with docking studies corroborating its high affinity.[3][4]

CompoundTarget KinaseDocking Score (kcal/mol)In Vitro IC₅₀ (nM)
16b Clk4-11[3][4]
DRAK1-87[3][4]
Haspin-125.7[3][4]
Clk1-163[3][4]
Dyrk1B-284[3][4]
Dyrk1A-353.3[3][4]

Tubulin Polymerization Inhibitors: Tetrahydrobenzo[b]thiophene derivatives have been investigated as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. Compound 3b demonstrated a strong binding affinity for the tubulin active site in silico.[5]

CompoundTarget ProteinDocking Score (kcal/mol)Key Interactions
3b Tubulin-11.3097Hydrogen bonds with Ala-A180, Val-A181, Lys-B352[5]

Estrogen-related Receptor-gamma (ERRγ) Inhibitors: New benzothiophene derivatives have been evaluated as potential inhibitors of ERRγ. One compound achieved a high docking score of 102.62 (using GOLD software), surpassing the reference drug, tamoxifen.[6]

Anti-Inflammatory Targets (COX-2)

Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives have been explored as selective cyclooxygenase-2 (COX-2) inhibitors. The docking results highlight compound 4 as having the highest binding affinity.[7]

CompoundTarget ProteinBinding Energy (ΔG, kcal/mol)
Derivative 1 COX-2High
Derivative 2 COX-2High
Derivative 4 COX-2-9.4
Derivative 8 COX-2High
Derivative 9 COX-2High
Derivative 10 COX-2High
Nimesulide (Ref.) COX-2-
Naproxen (Ref.) COX-2-
Antidiabetic Targets (α-Amylase)

Novel benzothiophene derivatives have been identified as potential inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. Molecular docking studies revealed strong binding affinities for several synthesized compounds.[8]

CompoundTarget ProteinBinding Affinity (kcal/mol)In Vitro IC₅₀ (µM)
Compound 2 α-Amylase-8.50.035[8]
Compound 4 α-Amylase-9.00.032[8]
Compound X α-Amylase-8.1-
Acarbose (Ref.) α-Amylase-0.09[8]
Antimicrobial Targets (Staphylococcus aureus)

Computational studies have investigated benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus. Docking studies identified compounds with high binding affinities against various strains.[9][10]

CompoundTarget StrainBinding Affinity (kcal/mol)
Compound 20 MRSA-6.38[9][10]
Compound 1 MSSA-5.56[9][10]
Compound 17 DRSA-5.23[9][10]

Experimental Protocols for Molecular Docking

The methodologies outlined below are representative of the protocols used in the cited studies for performing comparative docking analyses.

1. Receptor and Ligand Preparation:

  • Receptor Preparation: The three-dimensional crystal structures of target proteins are typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed. Hydrogen atoms are added, and charges are assigned using computational tools like AutoDock Tools or modules within Schrödinger and Discovery Studio.[7][11]

  • Ligand Preparation: The 2D structures of the benzothiophene derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using force fields like MMFF94 to obtain stable conformations.[11]

2. Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, GOLD (Genetic Optimisation for Ligand Docking), and Glide.[6][7][12]

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket where the native ligand binds.

  • Docking Algorithm: Algorithms like the Lamarckian Genetic Algorithm in AutoDock are employed to explore various conformations and orientations of the ligand within the receptor's active site.[7]

  • Validation: The docking protocol is often validated by re-docking the co-crystallized native ligand into the protein's active site. A low root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose (typically <2 Å) indicates a reliable docking setup.[7]

3. Analysis of Results:

  • Binding Energy/Score: The final docked poses are ranked based on their calculated binding energies or docking scores. The pose with the lowest binding energy is generally considered the most favorable.

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, are analyzed to understand the molecular basis of the binding affinity.[5][13] Visualization is typically done using software like Discovery Studio or PyMOL.[11]

Visualization of Workflows and Relationships

The following diagrams illustrate the typical workflow for a computational drug discovery project and the logical flow from in silico analysis to experimental validation.

G cluster_0 Computational Drug Design Workflow A Target Identification & Validation B Lead Identification (Virtual Screening) A->B C Molecular Docking & Scoring B->C D Lead Optimization (ADMET Prediction) C->D E Synthesis of Optimized Compounds D->E

Caption: General workflow for computer-aided drug design.

G cluster_1 From In Silico to In Vivo Validation A In Silico Studies (Molecular Docking, MD Simulations) B Identification of High-Affinity Binders A->B predicts C In Vitro Assays (IC50, Ki Determination) B->C guides selection for D Confirmation of Biological Activity C->D validates E In Vivo Studies (Animal Models) D->E promising candidates advance to F Evaluation of Therapeutic Efficacy E->F assesses

Caption: Logical flow from computational prediction to validation.

References

A Researcher's Guide to Alkylating Agents: Exploring Alternatives to 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate alkylating agent is a critical step in the synthesis of novel therapeutics. The benzothiophene moiety, a key pharmacophore in a range of approved drugs, is often introduced via alkylation. While 2-(Bromomethyl)-1-benzothiophene is a commonly utilized reagent for this purpose, a comprehensive understanding of its alternatives can unlock new synthetic strategies and optimize reaction outcomes. This guide provides an objective comparison of alternative reagents, supported by experimental data and detailed protocols, to aid in the rational selection of the most suitable alkylating agent for your research needs.

The reactivity of an alkylating agent is fundamentally determined by the nature of its leaving group. In the context of 2-substituted methyl-1-benzothiophenes, several alternatives to the bromo derivative exist, primarily involving the substitution of the bromide with other halides or sulfonate esters. This comparison will focus on the chloro, mesyloxy, and tosyloxy analogues as viable alternatives.

Comparative Analysis of Alkylating Reagents

The efficiency of an alkylation reaction is a function of various parameters, including the reactivity of the electrophile, the nucleophilicity of the substrate, the solvent, and the temperature. The choice of leaving group on the 2-methyl-1-benzothiophene scaffold directly impacts its electrophilicity. Generally, the leaving group ability follows the order: iodide > bromide > tosylate > mesylate > chloride. This trend is a reflection of the stability of the departing anion.

ReagentLeaving GroupRelative Reactivity (Predicted)Key Considerations
This compoundBr⁻HighCommonly used, good reactivity, but can be lachrymatory and require careful handling.
2-(Chloromethyl)-1-benzothiopheneCl⁻ModerateMore stable and less expensive than the bromo derivative, but may require harsher reaction conditions (e.g., higher temperatures, stronger bases, or the use of a catalyst like NaI).
2-(Mesyloxymethyl)-1-benzothiopheneCH₃SO₃⁻ (Mesylate)HighExcellent leaving group, often comparable to or better than bromide. Prepared from the corresponding alcohol. Can be more sensitive to moisture and temperature than halides.
2-(Tosyloxymethyl)-1-benzothiophenep-CH₃C₆H₄SO₃⁻ (Tosylate)HighSimilar reactivity to mesylate, offering a good alternative. Also prepared from the corresponding alcohol. The tosyl group is bulkier than the mesyl group, which could have steric implications in some reactions.

Experimental Protocols

The successful application of these reagents hinges on the use of appropriate experimental conditions. Below are representative protocols for the synthesis of the precursor 2-(hydroxymethyl)-1-benzothiophene and subsequent alkylation reactions with various nucleophiles.

Synthesis of 2-(Hydroxymethyl)-1-benzothiophene (Precursor)

A versatile precursor for the mesyloxy and tosyloxy derivatives is 2-(hydroxymethyl)-1-benzothiophene. This can be synthesized from 1-benzothiophene via a two-step process:

Step 1: Vilsmeier-Haack Formylation of 1-Benzothiophene

  • Reaction: 1-Benzothiophene is treated with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the 2-position.

  • Protocol: To a solution of 1-benzothiophene (1 eq.) in anhydrous 1,2-dichloroethane at 0 °C, the Vilsmeier reagent (1.5 eq.) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours, then heated to 60-70 °C for 1-2 hours. After completion, the reaction is quenched with a saturated aqueous solution of sodium acetate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield 2-formyl-1-benzothiophene.

Step 2: Reduction to 2-(Hydroxymethyl)-1-benzothiophene

  • Reaction: The 2-formyl group is reduced to a hydroxymethyl group using a suitable reducing agent.

  • Protocol: 2-Formyl-1-benzothiophene (1 eq.) is dissolved in methanol or ethanol, and sodium borohydride (1.5 eq.) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched with water, and the product is extracted. The organic layer is dried and evaporated to give 2-(hydroxymethyl)-1-benzothiophene.

General Alkylation Procedures

N-Alkylation (Example with an Amine):

  • Protocol: To a solution of the amine (1 eq.) in a suitable solvent (e.g., DMF, acetonitrile), a base such as potassium carbonate or triethylamine (1.5-2 eq.) is added. The 2-(halomethyl)- or 2-(sulfonyloxymethyl)-1-benzothiophene derivative (1.1 eq.) is then added, and the mixture is stirred at a temperature ranging from room temperature to 80 °C until the reaction is complete (monitored by TLC). The reaction is worked up by adding water and extracting the product.

O-Alkylation (Example with a Phenol):

  • Protocol: A mixture of the phenol (1 eq.) and a base like potassium carbonate or cesium carbonate (1.5 eq.) in a polar aprotic solvent such as DMF or acetone is stirred at room temperature for 30 minutes. The 2-(halomethyl)- or 2-(sulfonyloxymethyl)-1-benzothiophene derivative (1.1 eq.) is then added, and the reaction is heated to 50-100 °C. After completion, the mixture is cooled, diluted with water, and the product is extracted.

Visualization of a Relevant Biological Pathway

The benzothiophene scaffold is a cornerstone in the development of drugs targeting various biological pathways. A notable example is Zileuton , a 5-lipoxygenase inhibitor used in the treatment of asthma. The mechanism of action of Zileuton involves the inhibition of the leukotriene biosynthesis pathway.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 5-HPETE 5-HPETE Arachidonic_Acid->5-HPETE 5-Lipoxygenase Leukotriene_A4 Leukotriene A4 (LTA4) 5-HPETE->Leukotriene_A4 Leukotriene_B4 Leukotriene B4 (LTB4) Leukotriene_A4->Leukotriene_B4 LTA4 Hydrolase Leukotriene_C4 Leukotriene C4 (LTC4) Leukotriene_A4->Leukotriene_C4 LTC4 Synthase Inflammation Inflammation Leukotriene_B4->Inflammation Leukotriene_D4 Leukotriene D4 (LTD4) Leukotriene_C4->Leukotriene_D4 Leukotriene_C4->Inflammation Leukotriene_E4 Leukotriene E4 (LTE4) Leukotriene_D4->Leukotriene_E4 Leukotriene_D4->Inflammation Leukotriene_E4->Inflammation Phospholipase_A2 Phospholipase_A2 5-Lipoxygenase 5-Lipoxygenase Zileuton Zileuton (Benzothiophene derivative) Zileuton->5-Lipoxygenase Inhibition LTA4_Hydrolase LTA4_Hydrolase LTC4_Synthase LTC4_Synthase

Caption: The leukotriene biosynthesis pathway and the inhibitory action of Zileuton.

This diagram illustrates how Zileuton, containing a benzothiophene core, inhibits the 5-lipoxygenase enzyme, thereby blocking the production of pro-inflammatory leukotrienes from arachidonic acid.[1][2][3][4]

Experimental Workflow for Reagent Selection

The process of selecting an appropriate alkylating agent can be streamlined by following a logical workflow.

Reagent_Selection_Workflow Start Define Nucleophile & Reaction Scale Reagent_Screening Initial Reagent Screening (e.g., Bromo vs. Chloro) Start->Reagent_Screening Precursor_Synthesis Synthesize Precursor (2-Hydroxymethyl-1-benzothiophene) Start->Precursor_Synthesis Condition_Optimization Reaction Condition Optimization (Base, Solvent, Temp.) Reagent_Screening->Condition_Optimization Comparative_Alkylation Comparative Alkylation Study Condition_Optimization->Comparative_Alkylation Analysis Analyze Yield, Purity, & Cost Condition_Optimization->Analysis Sulfonate_Synthesis Synthesize Sulfonate Esters (Mesylate/Tosylate) Precursor_Synthesis->Sulfonate_Synthesis Sulfonate_Synthesis->Comparative_Alkylation Comparative_Alkylation->Analysis Final_Selection Select Optimal Reagent Analysis->Final_Selection

References

The Versatility of 2-(Bromomethyl)-1-benzothiophene in Medicinal Chemistry: A Comparative Review of its Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutic agents is perpetual. Among the myriad of heterocyclic compounds, the benzothiophene core has emerged as a privileged structure, underpinning a variety of biologically active molecules. This guide provides a comprehensive literature review of the applications of a key derivative, 2-(Bromomethyl)-1-benzothiophene, in the synthesis of compounds with significant anticancer and antimicrobial properties. Through a comparative analysis of experimental data, this review aims to highlight the therapeutic potential of this versatile building block.

The inherent reactivity of the bromomethyl group at the 2-position of the benzothiophene nucleus makes it an ideal starting point for the synthesis of a diverse library of derivatives. This reactive handle allows for the facile introduction of various functional groups through nucleophilic substitution reactions, enabling the exploration of a wide chemical space and the optimization of biological activity.

Anticancer Applications: A Comparative Look at Efficacy

Recent studies have demonstrated the significant potential of this compound as a precursor for potent anticancer agents. Notably, a series of benzothiophene acrylonitrile analogs have shown remarkable cytotoxicity against a broad spectrum of human cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of Benzothiophene Acrylonitrile Analogs

Compound IDCancer Cell LineGI50 (nM)Reference CompoundGI50 (nM)
5 Leukemia (CCRF-CEM)<10DoxorubicinNot Reported
Leukemia (HL-60(TB))<10DoxorubicinNot Reported
Leukemia (K-562)<10DoxorubicinNot Reported
Leukemia (MOLT-4)<10DoxorubicinNot Reported
Leukemia (RPMI-8226)<10DoxorubicinNot Reported
Leukemia (SR)<10DoxorubicinNot Reported
Non-Small Cell Lung Cancer (A549/ATCC)12.7DoxorubicinNot Reported
Colon Cancer (COLO 205)<10DoxorubicinNot Reported
CNS Cancer (SF-295)<10DoxorubicinNot Reported
Melanoma (UACC-257)<10DoxorubicinNot Reported
6 Leukemia (RPMI-8226)21.2DoxorubicinNot Reported
Non-Small Cell Lung Cancer (NCI-H522)30.2DoxorubicinNot Reported
Colon Cancer (HCT-116)22.1DoxorubicinNot Reported
CNS Cancer (SF-539)27.2DoxorubicinNot Reported
Melanoma (SK-MEL-5)29.3DoxorubicinNot Reported
13 (E-isomer)Leukemia (CCRF-CEM)<10DoxorubicinNot Reported
Non-Small Cell Lung Cancer (A549/ATCC)<10DoxorubicinNot Reported
Colon Cancer (COLO 205)<10DoxorubicinNot Reported
CNS Cancer (SF-295)<10DoxorubicinNot Reported
Melanoma (UACC-257)<10DoxorubicinNot Reported

Data synthesized from a study on benzothiophene acrylonitrile analogs.[1][2]

The data presented in Table 1 clearly indicates that benzothiophene acrylonitrile derivatives, synthesized from precursors like this compound, exhibit potent growth inhibitory activity, with GI50 values in the nanomolar range against a majority of the tested cancer cell lines.[1][2] The E-isomer of one of the analogs (Compound 13) demonstrated particularly broad and potent activity.[1] While a direct comparison with doxorubicin's GI50 values was not provided in the source, the consistently low nanomolar activity of these compounds underscores their potential as effective anticancer agents.

The proposed mechanism of action for these compounds involves the inhibition of tubulin polymerization, a critical process in cell division. This mode of action is shared by established anticancer drugs like vinca alkaloids and taxanes.

Antimicrobial Applications: Combating Drug-Resistant Pathogens

In an era of increasing antimicrobial resistance, the development of new classes of antibiotics is a critical global health priority. Derivatives of this compound have shown promise in this arena, particularly against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 2: Comparative in vitro Antimicrobial Activity of Benzo[b]thiophene Acylhydrazones against Staphylococcus aureus

Compound IDS. aureus StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
II.b ATCC 292134CiprofloxacinNot Reported
MRSA (Clinical Isolate)4CiprofloxacinNot Reported
Daptomycin-resistant (Clinical Isolate)4CiprofloxacinNot Reported

Data from a study on the antimicrobial activity of benzo[b]thiophene acylhydrazones.

As shown in Table 2, the benzo[b]thiophene acylhydrazone derivative II.b demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain of S. aureus and clinically relevant drug-resistant strains. This activity highlights the potential of this scaffold in developing new antibiotics that can overcome existing resistance mechanisms.

Experimental Protocols

To facilitate further research and replication of these findings, detailed experimental protocols for the synthesis of key derivatives are provided below.

Synthesis of 2-((Aryl/Alkyl)methyl)-1-benzothiophene Derivatives (General Procedure)

The synthesis of various 2-substituted benzothiophene derivatives can be achieved through the nucleophilic substitution of this compound with a variety of nucleophiles.

Synthesis_Workflow start This compound reaction Nucleophilic Substitution (Base, Solvent, Temp.) start->reaction nucleophile Nucleophile (e.g., Amine, Thiol, Alcohol) nucleophile->reaction product 2-((Nucleophilic moiety)methyl)-1-benzothiophene reaction->product

Caption: General workflow for the synthesis of 2-substituted benzothiophene derivatives.

Experimental Details:

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or THF), the desired nucleophile (1.1 eq) and a base (e.g., K2CO3, Et3N, or NaH; 1.5 eq) are added. The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of 2 to 24 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-substituted benzothiophene derivative.

Signaling Pathways and Logical Relationships

The anticancer activity of the benzothiophene acrylonitrile derivatives is believed to stem from their interaction with the microtubule network, a critical component of the cytoskeleton involved in cell division.

Anticancer_Mechanism drug Benzothiophene Acrylonitrile Derivative tubulin Tubulin Dimers drug->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disrupts mitotic_arrest Mitotic Arrest mitotic_spindle->mitotic_arrest Leads to apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Proposed mechanism of action for benzothiophene acrylonitrile anticancer agents.

This diagram illustrates the hypothesized signaling pathway where the benzothiophene derivative binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule dynamics leads to a failure in mitotic spindle formation, causing the cell to arrest in mitosis and subsequently undergo apoptosis.

Conclusion and Future Directions

The body of evidence presented in this review strongly suggests that this compound is a valuable and versatile scaffold for the development of novel anticancer and antimicrobial agents. The potent biological activities observed for its derivatives, coupled with the synthetic accessibility of this starting material, make it an attractive platform for further medicinal chemistry exploration.

Future research should focus on expanding the library of derivatives synthesized from this compound to further probe the structure-activity relationships. Comparative studies that benchmark these novel compounds against current standard-of-care drugs will be crucial in validating their therapeutic potential. Furthermore, a deeper investigation into the precise molecular targets and mechanisms of action will be essential for the rational design of next-generation benzothiophene-based therapeutics. The promising results highlighted in this guide should encourage continued investment in the exploration of this remarkable heterocyclic scaffold.

References

A Proposed Quantum Chemical Investigation into the Reactivity of 2-(Bromomethyl)-1-benzothiophene for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed computational study to elucidate the reactivity of 2-(Bromomethyl)-1-benzothiophene, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Understanding its reactivity profile through quantum chemical calculations can significantly aid in optimizing reaction conditions, predicting potential side products, and designing novel benzothiophene-based drug candidates.[5][6] This document compares the predicted reactivity of this compound with a close structural analog, 2-(Chloromethyl)-1-benzothiophene, to highlight the influence of the halogen substituent on its chemical behavior.

Comparative Reactivity Analysis: A Computational Proposal

The primary reaction of interest for 2-(halomethyl)-1-benzothiophenes is nucleophilic substitution, where a nucleophile replaces the halide. The reactivity is expected to be influenced by the nature of the leaving group (bromide vs. chloride). This proposed study will calculate the activation energies and reaction energies for the SN2 reaction of these substrates with a model nucleophile, ammonia (NH3).

Table 1: Predicted Reaction Energetics for the Nucleophilic Substitution of 2-(Halomethyl)-1-benzothiophenes with Ammonia

SubstrateHalogenPredicted Activation Energy (kcal/mol)Predicted Reaction Energy (kcal/mol)
This compoundBromine15.8-25.2
2-(Chloromethyl)-1-benzothiopheneChlorine18.3-23.5

Note: The data presented in this table are hypothetical values based on established chemical principles and are intended to illustrate the expected outcomes of the proposed computational study. Lower activation energy suggests a faster reaction rate.

Proposed Experimental and Computational Protocols

A combined experimental and computational approach is recommended for a comprehensive understanding of the reactivity.

Experimental Protocol (Proposed)

Synthesis of 2-(Halomethyl)-1-benzothiophenes: The starting material, 2-methyl-1-benzothiophene, can be synthesized via established literature procedures.[7][8] Halogenation of 2-methyl-1-benzothiophene using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride would yield the respective 2-(halomethyl)-1-benzothiophenes.[9]

Kinetic Studies: The reaction rates of this compound and 2-(Chloromethyl)-1-benzothiophene with a selected nucleophile (e.g., a primary amine) can be monitored using techniques like HPLC or NMR spectroscopy. By measuring the disappearance of the starting material or the appearance of the product over time at different temperatures, the experimental activation energies can be determined using the Arrhenius equation.

Computational Protocol (Proposed)

Software: Gaussian 16 or a similar quantum chemistry software package.

Methodology:

  • Geometry Optimization: The ground state geometries of the reactants (this compound, 2-(Chloromethyl)-1-benzothiophene, and ammonia), transition states, and products of the SN2 reaction will be fully optimized.

  • Theoretical Level: Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-311+G(d,p) is proposed for accurate geometric and energetic predictions.

  • Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Activation and Reaction Energy Calculation: The activation energy will be calculated as the difference in energy between the transition state and the reactants. The reaction energy will be the difference in energy between the products and the reactants. Solvent effects can be included using a polarizable continuum model (PCM). A similar approach has been used to study the reactivity of related brominated thiophene derivatives.[10]

Visualizing the Reaction Pathway and Workflow

The following diagrams illustrate the proposed nucleophilic substitution pathway and the computational workflow for this study.

G Proposed SN2 Reaction Pathway for 2-(Halomethyl)-1-benzothiophene Reactants 2-(Halomethyl)-1-benzothiophene + NH3 TS Transition State [H3N---CH2-BT---X]‡ Reactants->TS Activation Energy Products [2-(Aminomethyl)-1-benzothiophene]-H+ + X- TS->Products

Caption: Proposed SN2 reaction pathway for 2-(Halomethyl)-1-benzothiophene.

G Proposed Computational Workflow cluster_start Input Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis Build Build Initial Geometries (Reactants, Products) Opt Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search Opt->TS_Search Energy Calculate Activation and Reaction Energies Freq->Energy TS_Search->Freq Compare Compare Reactivity of Bromo and Chloro Derivatives Energy->Compare

References

A Comparative Guide to Cytotoxicity Assays for Novel Compounds Derived from 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common cytotoxicity assays for evaluating novel compounds synthesized from the versatile starting material, 2-(Bromomethyl)-1-benzothiophene. The benzothiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting promising anticancer properties. Accurate assessment of the cytotoxic potential of these novel compounds is a critical step in the drug discovery pipeline. This document summarizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows to aid in experimental design and data interpretation.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of novel benzothiophene derivatives are commonly assessed using a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are standard metrics for quantifying a compound's potency. The following tables summarize the cytotoxic activities of various 2-substituted benzothiophene analogs, which can be synthesized from this compound, as determined by the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 1: Cytotoxic Activity (GI50, nM) of Benzothiophene Acrylonitrile Analogs in Various Cancer Cell Lines [1]

CompoundLeukemiaCNS CancerProstate CancerLung Cancer (select lines)Colon Cancer (select lines)Melanoma (select lines)Ovarian Cancer (select lines)Renal Cancer (select lines)Breast Cancer (select lines)
Analog 5 10 - 66.510 - 66.510 - 66.517.9 - 52.322.2 - 49.423.3 - 48.723.0 - 61.524.9 - 68.433.0 - 42.7
Analog 6 21.2 - 50.021.2 - 50.021.2 - 50.021.1 - 98.921.1 - 98.921.1 - 98.921.1 - 98.921.1 - 98.921.1 - 98.9
Analog 13 < 10.0< 10.0< 10.0< 10.0 - 39.1< 10.0< 10.0< 10.0< 10.0< 10.0 (>100 for T-47D)

Analog 5: Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile Analog 6: Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Analog 13: E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile

Table 2: Cytotoxic Activity (IC50, µM) of α-Hydroxy-α-(benzothiophen-2-yl)-methylphosphonates in Various Cancer Cell Lines [2][3][4]

CompoundU266 (Myeloma)A2058 (Melanoma)HT-29 (Colon)EBC-1 (Lung)
Compound with R3=Br -ModerateModerateHigh
Compound with R2 or R5=Cl/I FavorableFavorableFavorableFavorable
Compound with R2=CF3 FavorableFavorableFavorableFavorable

Note: "Favorable" and "Moderate" indicate significant cytotoxic effects as described in the source, specific IC50 values were not provided in a tabular format in the abstract.

Key Cytotoxicity Assay Protocols

MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel benzothiophene compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

LDH Assay: Measuring Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.

Caspase-3/7 Assay: Detecting Apoptosis

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Signal Measurement: Measure luminescence or fluorescence using a microplate reader.

  • Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7, indicating the level of apoptosis.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow General Workflow for Cytotoxicity Assays cluster_prep Cell Culture and Treatment cluster_assays Cytotoxicity Assessment cluster_readout Data Acquisition and Analysis seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Treat with Benzothiophene Compounds incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 mtt MTT Assay (Metabolic Activity) incubate2->mtt ldh LDH Assay (Membrane Integrity) incubate2->ldh caspase Caspase-3/7 Assay (Apoptosis) incubate2->caspase read Measure Absorbance/ Luminescence mtt->read ldh->read caspase->read analyze Calculate % Viability/ Cytotoxicity & IC50 read->analyze

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Many benzothiophene and related benzothiazole derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism.

apoptosis_pathway Intrinsic Apoptosis Pathway compound Benzothiophene Derivative stress Cellular Stress compound->stress bcl2_family Bcl-2 Family (Bax/Bak activation) stress->bcl2_family mito Mitochondrion bcl2_family->mito MOMP cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase37 Caspase-3/7 Activation apoptosome->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: The intrinsic pathway of apoptosis induced by cellular stress.

References

A Comparative Guide to the Therapeutic Potential of Benzothiophene Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the structure-activity relationships and therapeutic applications of various benzothiophene isomers, supported by experimental data.

Benzothiophene, a bicyclic aromatic heterocycle containing a fused benzene and thiophene ring, serves as a privileged scaffold in medicinal chemistry. Its structural isomers and their derivatives have demonstrated a wide array of pharmacological activities, leading to the development of several clinically significant drugs. This guide provides a comparative overview of the therapeutic potential of different benzothiophene isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is curated from recent scientific literature to aid researchers and drug development professionals in navigating the chemical space of these versatile compounds.

Core Isomeric Scaffolds: Benzo[b]thiophene and Benzo[c]thiophene

The fusion of a benzene and a thiophene ring can result in two primary isomers: benzo[b]thiophene and benzo[c]thiophene. The vast majority of research has focused on the benzo[b]thiophene scaffold, which is reflected in the number of derivatives synthesized and biologically evaluated. Direct comparative studies on the therapeutic potential of the parent benzo[b]thiophene versus benzo[c]thiophene are limited in the current literature. However, the exploration of their respective derivatives provides insights into their potential.

Benzo[b]thiophene is the more stable and extensively studied isomer. Its derivatives form the basis of numerous FDA-approved drugs, including the selective estrogen receptor modulator (SERM) raloxifene (used for osteoporosis and breast cancer prevention), the 5-lipoxygenase inhibitor zileuton (for asthma), and the antifungal agent sertaconazole .[1] The rich derivatization chemistry of the benzo[b]thiophene ring at various positions has allowed for the fine-tuning of its biological activities.

Benzo[c]thiophene is less stable and, consequently, less explored in medicinal chemistry. While some synthetic methods for its derivatives have been developed, comprehensive studies on their therapeutic potential are scarce.[2] Therefore, this guide will primarily focus on the comparison of positional isomers of substituted benzo[b]thiophenes, for which more extensive comparative data is available.

Anticancer Potential: A Game of Positions

The substitution pattern on the benzo[b]thiophene ring plays a critical role in determining the anticancer activity of its derivatives. Comparative studies of positional isomers have revealed significant differences in their potency and mechanism of action.

Comparison of 2- and 3-Substituted Benzothiophene Acrylonitrile Analogs

A study on benzothiophene acrylonitrile analogs, designed as combretastatin mimics, revealed that the position of the acrylonitrile substituent on the benzothiophene ring influences their anticancer activity. Specifically, derivatives of benzo[b]thiophene-2-carbaldehyde were compared with those of benzo[b]thiophene-3-carbaldehyde.[3]

Compound IDIsomer TypeSubstituent on Phenyl RingCell LineGI50 (nM)
5 2-substituted3,4-dimethoxyNCI-60 (average)10.0 - 90.9
6 2-substituted3,4,5-trimethoxyNCI-60 (average)21.1 - 98.9

Data summarized from a study on benzothiophene acrylonitrile analogs as anticancer agents.[3]

These compounds were found to exert their anticancer effects, at least in part, by inhibiting tubulin polymerization, a mechanism shared with established anticancer drugs like Vinca alkaloids and taxanes.[3]

Impact of Substitution on the Benzene Ring

The position of substituents on the benzene portion of the benzo[b]thiophene scaffold also significantly impacts anticancer activity. A study on 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as tubulin polymerization inhibitors compared the effects of a methoxy group at the C-4, C-5, C-6, and C-7 positions. The results indicated that the placement of the methoxy group at the C-4, C-6, or C-7 position led to the most potent compounds.

Antimicrobial Activity: The Influence of Halogen and Hydroxyl Groups

Positional isomerism of substituents on the benzo[b]thiophene ring has also been shown to be a key determinant of antimicrobial activity.

Comparison of 3-Halobenzo[b]thiophene Isomers

A study evaluating 3-halobenzo[b]thiophenes as potential antibacterial and antifungal agents compared derivatives with chlorine, bromine, and iodine at the C-3 position. The study found that chloro- and bromo-substituted compounds were generally more active than their iodo-substituted counterparts. The presence of a cyclohexanol group at the C-2 position in conjunction with a halogen at C-3 significantly enhanced the antimicrobial activity.

Compound IDHalogen at C-3Substituent at C-2OrganismMIC (µg/mL)
25 ClCyclohexanolB. cereus16
26 BrCyclohexanolB. cereus16
27 ICyclohexanolB. cereus> 512
25 ClCyclohexanolS. aureus16
26 BrCyclohexanolS. aureus16
27 ICyclohexanolS. aureus> 512
25 ClCyclohexanolC. albicans16
26 BrCyclohexanolC. albicans16
27 ICyclohexanolC. albicans> 512

Data summarized from a study on 3-halobenzo[b]thiophenes as antimicrobial agents.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Signaling Pathways and Mechanisms of Action

The therapeutic effects of benzothiophene isomers are mediated through their interaction with various biological targets and modulation of key signaling pathways.

Tubulin Polymerization Inhibition

As mentioned earlier, certain 2- and 3-substituted benzothiophene derivatives act as potent inhibitors of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Tubulin_Inhibition Benzothiophene_Isomer Benzothiophene Isomer (e.g., 2- or 3-substituted) Tubulin α/β-Tubulin Dimers Benzothiophene_Isomer->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Benzothiophene_Isomer->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disrupted Mitotic Spindle Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of tubulin polymerization inhibition by benzothiophene isomers.

Inhibition of the RhoA/ROCK Pathway

Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been identified as inhibitors of the RhoA/ROCK signaling pathway, which is implicated in cancer cell proliferation, migration, and invasion.

RhoA_ROCK_Inhibition Benzothiophene_Isomer Benzothiophene Isomer (3-substituted) RhoA RhoA-GTP (Active) Benzothiophene_Isomer->RhoA Inhibits ROCK ROCK RhoA->ROCK Activates MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation Phosphorylates Stress_Fiber_Formation Stress Fiber Formation MLC_Phosphorylation->Stress_Fiber_Formation Cell_Migration_Invasion Cell Migration & Invasion Stress_Fiber_Formation->Cell_Migration_Invasion

Inhibition of the RhoA/ROCK pathway by benzothiophene isomers.

STAT3 Inhibition

Certain benzo[b]thiophene 1,1-dioxide derivatives have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and survival.

STAT3_Inhibition Benzothiophene_Isomer Benzothiophene Isomer STAT3_SH2 STAT3 SH2 Domain Benzothiophene_Isomer->STAT3_SH2 Binds to pSTAT3_Dimerization p-STAT3 Dimerization STAT3_SH2->pSTAT3_Dimerization Prevents Nuclear_Translocation Nuclear Translocation pSTAT3_Dimerization->Nuclear_Translocation Gene_Transcription Target Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription

Mechanism of STAT3 inhibition by benzothiophene isomers.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of benzothiophene isomers are provided below.

Synthesis and Biological Evaluation Workflow

The general workflow for the discovery and evaluation of novel benzothiophene isomers involves synthesis followed by a cascade of biological assays.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Starting_Materials Starting Materials Chemical_Synthesis Chemical Synthesis of Benzothiophene Isomers Starting_Materials->Chemical_Synthesis Purification_Characterization Purification & Characterization (NMR, MS, etc.) Chemical_Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Purification_Characterization->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

General workflow for synthesis and biological evaluation.

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiophene isomers and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the benzothiophene isomers in a 96-well microtiter plate containing broth medium.[4]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.[4]

  • Inoculation: Inoculate each well with the microbial suspension.[4]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the formation of microtubules from tubulin dimers.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

  • Compound Addition: Add the benzothiophene isomers at various concentrations to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and incubate at 37°C to initiate polymerization.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Calculate the percentage of inhibition of tubulin polymerization compared to a control without the compound.

Conclusion

The therapeutic potential of benzothiophene derivatives is strongly influenced by the isomeric form of the scaffold and the position of its substituents. While the benzo[b]thiophene core is well-established in medicinal chemistry, the exploration of the benzo[c]thiophene scaffold remains an untapped area with potential for novel drug discovery. For benzo[b]thiophene derivatives, structure-activity relationship studies consistently demonstrate that the placement of functional groups on both the thiophene and benzene rings is a critical determinant of their anticancer, antimicrobial, and anti-inflammatory activities. Future research focusing on the systematic comparison of a wider range of positional isomers and a deeper investigation into their differential effects on key signaling pathways will be invaluable for the rational design of next-generation benzothiophene-based therapeutics.

References

Safety Operating Guide

Safe Disposal of 2-(Bromomethyl)-1-benzothiophene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-(Bromomethyl)-1-benzothiophene, a halogenated organic compound. Adherence to these guidelines is critical due to the substance's hazardous properties, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, and eye and face protection[1][2]. All handling should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors[1][3]. Prevent contact with skin and eyes[1]. In case of a spill, absorb the material with inert absorbent pads, place it in a suitable sealed container, and label it for disposal[3][4]. Do not allow the product to enter drains or the environment[1][3].

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step. As a brominated organic compound, this compound is classified as a halogenated organic waste[5][6].

Key Segregation Steps:

  • Designated Waste Container: Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container[4][5].

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste or any other waste streams[4]. Incompatible wastes must be stored separately[7].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[4] Do not use abbreviations or chemical formulas[4]. A list of all chemicals in the container should be kept nearby if a generic name like "Halogenated Waste" is used[4].

  • Container Integrity: Use containers that are in good condition, compatible with the chemical, and have a tightly sealing cap to prevent vapors from escaping[4].

Disposal Procedure

The final disposal of this compound must be conducted by a licensed and approved waste disposal company in accordance with all local, regional, and national regulations[2][3].

Recommended Disposal Method:

  • Incineration: The primary recommended method for the disposal of halogenated organic wastes is incineration in a licensed hazardous waste incinerator, often equipped with afterburners and flue gas scrubbers to handle the byproducts of combustion[5][8][9].

Never attempt to dispose of this chemical down the drain or in regular trash[3].

Summary of Hazard and Disposal Information

ParameterInformationSource
Chemical Classification Halogenated Organic Compound[5][6]
Primary Hazards Harmful if swallowed, Causes severe skin burns and eye damage, Very toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment Chemical resistant gloves, safety glasses, face shield, protective clothing.[1][2]
Handling Environment Well-ventilated area or chemical fume hood.[1][3]
Waste Segregation Collect in a designated "Halogenated Organic Waste" container, separate from non-halogenated waste.[4][5]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal.[3][4]
Recommended Disposal Dispose of contents/container to an approved waste disposal plant, typically via incineration.[5][8]

Experimental Protocols

Currently, there are no widely established and cited experimental protocols for the in-lab degradation or neutralization of this compound for disposal purposes. The standard and required procedure is to transfer the waste to a specialized disposal facility.

Disposal Workflow

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe spill Spill Occurs? ppe->spill waste_gen Generate Chemical Waste (e.g., unused reagent, contaminated materials) ppe->waste_gen cleanup Contain & Absorb Spill with Inert Material spill->cleanup Yes spill->waste_gen No containerize_spill Place in Sealed, Labeled Container for Disposal cleanup->containerize_spill segregate Segregate as 'Halogenated Organic Waste' waste_gen->segregate containerize_spill->segregate label_waste Label Container: 'Hazardous Waste' + Chemical Name segregate->label_waste storage Store in a Safe, Designated Area label_waste->storage disposal_co Arrange Pickup by Licensed Waste Disposal Company storage->disposal_co end End: Proper Disposal via Approved Facility (Incineration) disposal_co->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Bromomethyl)-1-benzothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-1-benzothiophene. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound and its structural analogs are potent chemical agents that demand rigorous safety measures. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate the risks associated with this compound, which include severe skin burns, eye damage, respiratory irritation, and harm if swallowed.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required equipment, drawing from safety data for structurally similar compounds.

Protection Type Specific Recommendations Regulatory Standards
Eye and Face Chemical splash goggles are the minimum requirement. A face shield must be worn in conjunction with goggles, especially when splashes are possible.[1][2]ANSI Z87.1-2003, 29 CFR 1910.133[1][2]
Hand Wear protective gloves at all times. For chemicals with similar hazards, nitrile or neoprene gloves are often recommended.[1] For compounds of unknown toxicity, a double-gloving approach with a flexible laminate glove under a heavy-duty, chemically resistant outer glove is advised.[2]29 CFR 1910.138[1]
Body A flame-resistant lab coat is required.[2] Ensure it is fully buttoned. Wear long pants and closed-toe/heel shoes that cover the entire foot.[2]NFPA 2112[3]
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[1]29 CFR 1910.134[1]

Operational Protocol: A Step-by-Step Approach to Safety

A systematic workflow is critical to minimize exposure and prevent accidents. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_chem Retrieve Chemical from Storage prep_setup->prep_chem handle_weigh Weigh/Measure Chemical prep_chem->handle_weigh handle_react Perform Reaction/Procedure handle_weigh->handle_react handle_monitor Monitor Experiment handle_react->handle_monitor cleanup_decontaminate Decontaminate Glassware & Surfaces handle_monitor->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Logical workflow for the safe handling of this compound.

Detailed Experimental Protocols

Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed and under an inert gas.[1]

  • The recommended storage temperature is between 2-8 °C in an explosion-proof refrigerator.[1]

  • Store locked up.[5]

Handling:

  • Preparation: Before handling, ensure that an emergency eye wash fountain and safety shower are readily accessible.[1] Don all required PPE as outlined in the table above. All work must be conducted in a certified chemical fume hood.[4]

  • Procedure: Avoid contact with skin and eyes.[1] Do not breathe fumes, mist, spray, or vapors.[1] Use explosion-proof equipment if necessary.[1]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the product.[1]

Spill Management:

  • Immediate Action: Evacuate unnecessary personnel from the area.[1]

  • Containment: For small spills, use a dry chemical absorbent. For large spills, dike the area and absorb the material.[1]

  • Cleanup: Sweep or shovel the absorbed material into an appropriate container for disposal.[1] Ventilate the area thoroughly.[1]

Disposal:

  • All waste containing this compound is considered hazardous.

  • Dispose of contents and containers in accordance with local, state, and federal regulations through an approved waste disposal plant.[5]

  • Contaminated clothing should be washed before reuse.[1]

By implementing these safety protocols, you can significantly reduce the risks associated with handling this compound and ensure a safer research environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.